2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Description
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Properties
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBDTZLGHFOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629601 | |
| Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893637-41-7 | |
| Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
An In-depth Technical Guide to the
Introduction
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is a biaryl aldehyde of significant interest in medicinal chemistry and materials science. Its distinct structural motifs—a fluorinated benzaldehyde and a methylsulfanyl-substituted phenyl ring—make it a valuable intermediate for the synthesis of complex molecular architectures. Fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Similarly, the thioether linkage offers a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can drastically alter the electronic and steric properties of a molecule.[1]
This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the chosen methodology, provide a detailed experimental protocol, and present the catalytic mechanism that underpins this powerful carbon-carbon bond-forming transformation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule is across the biaryl C-C bond. This approach points directly to a cross-coupling strategy, identifying two key synthons: a halogenated 2-fluorobenzaldehyde derivative and a 4-(methylsulfanyl)phenyl organometallic reagent.
Caption: Retrosynthetic analysis of the target molecule.
The Suzuki-Miyaura cross-coupling reaction is the strategy of choice for this transformation. Its prevalence in both academic and industrial settings is due to its numerous advantages, including mild reaction conditions, high functional group tolerance, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[2][3] The aldehyde and thioether functionalities present in our substrates are generally well-tolerated under typical Suzuki conditions, making it an ideal method.
Core Synthesis: The Suzuki-Miyaura Cross-Coupling
The core of the synthesis involves the palladium-catalyzed reaction between 2-fluoro-4-bromobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid.
Caption: Overall synthetic scheme via Suzuki-Miyaura coupling.
Causality Behind Experimental Choices
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, generating the active species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is also common.[3][4] The choice of phosphine ligands is crucial; bulky, electron-rich ligands can enhance catalytic activity, especially for challenging substrates.[5]
-
Base: The base plays a critical role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is essential for the transmetalation step.[2] The choice of base, from carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact reaction rate and yield.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed. This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[6][7]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-4-bromobenzaldehyde, forming a Pd(II) intermediate.
-
Transmetalation: The organoboronate complex transfers its aryl group (4-(methylsulfanyl)phenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
2-Fluoro-4-bromobenzaldehyde
-
4-(Methylsulfanyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-bromobenzaldehyde (1.0 eq), 4-(methylsulfanyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), followed by the solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Product Characterization Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 893637-41-7[9][10][11] |
| Molecular Formula | C₁₄H₁₁FOS[12] |
| Molecular Weight | 246.31 g/mol |
| Appearance | Expected to be an off-white to yellow solid |
| ¹H NMR | Expected signals for aromatic protons, aldehyde proton (~10 ppm), and methyl protons (~2.5 ppm) |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 247.06 |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and reliable pathway for the synthesis of this compound. The reaction demonstrates excellent functional group tolerance and proceeds under relatively mild conditions, making it a cornerstone reaction in modern organic synthesis.[13] By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of this valuable chemical intermediate, paving the way for its use in the development of novel pharmaceuticals and advanced materials.
References
- MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism.
- Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
- ACS Publications. (2025, November 12). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations.
- Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde.
- National Center for Biotechnology Information. (2020, March 20). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
- MedChemExpress. (n.d.). 4-(Methylsulfonyl)phenylboronic acid | Synthetic Intermediates Of GPR119 Agonists.
- ChemSrc. (n.d.). 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties.
- BenchChem. (n.d.). Navigating the Synthesis of Fluorinated Biaryl Aldehydes: A Comparative Analysis of Catalysts for Suzuki Reactions of 2,3-Dibrom.
- ChemicalBook. (n.d.). 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
- Sigma-Aldrich. (n.d.). 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-(Methylsulfonyl)phenylboronic Acid in Advanced Chemical Synthesis.
- National Center for Biotechnology Information. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ACS Publications. (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246.
- PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde | C8H7FO | CID 2783217.
- National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- BLDpharm. (n.d.). 893637-41-7|this compound.
- Pharmaffiliates. (n.d.). 893637-41-7| Chemical Name : this compound.
- Sigma-Aldrich. (n.d.). This compound.
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- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
- Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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An In-depth Technical Guide to 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS No. 893637-41-7), a key intermediate in contemporary medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, physicochemical properties, and its strategic importance in the creation of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Biaryl scaffolds are also prevalent in a multitude of biologically active compounds.[2][3] this compound, a molecule that combines these key features, has emerged as a valuable building block for the synthesis of complex pharmaceutical candidates. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 893637-41-7 | [4][5] |
| Molecular Formula | C₁₄H₁₁FOS | [4] |
| Molecular Weight | 246.30 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic protocols |
Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the expected spectroscopic data for this compound are as follows:
-
¹H NMR: The spectrum would exhibit characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons in the two phenyl rings, and a singlet for the methylsulfanyl group (around 2.5 ppm).
-
¹³C NMR: The spectrum would show a resonance for the carbonyl carbon of the aldehyde (around 190-195 ppm), along with signals for the aromatic carbons and the methyl carbon of the methylsulfanyl group.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-F stretching, and C-S stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, the key precursors are 2-bromo-4-fluorobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid.
Rationale for Precursor Selection
-
2-Bromo-4-fluorobenzaldehyde: This precursor provides the fluorinated benzaldehyde moiety. The bromine atom at the 2-position is a suitable leaving group for the Suzuki coupling, and its synthesis from commercially available starting materials is well-documented.
-
4-(Methylsulfanyl)phenylboronic acid: This boronic acid derivative introduces the second aromatic ring with the methylsulfanyl group. Boronic acids are generally stable, readily available, and exhibit low toxicity, making them ideal reagents for cross-coupling reactions.
Visualizing the Synthetic Pathway
The synthesis can be visualized as a two-step process starting from the synthesis of the precursors followed by the final coupling reaction.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2][3][6]
Materials:
-
2-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
4-(Methylsulfanyl)phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromo-4-fluorobenzaldehyde, 4-(methylsulfanyl)phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is therefore critical for a successful reaction.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic reactants and the inorganic base.
Applications in Drug Discovery: A Gateway to Potent Enzyme Inhibitors
This compound is a crucial intermediate in the synthesis of various biologically active molecules. A notable application is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
A structurally related compound, 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852), has been identified as a highly potent and selective inhibitor of 11β-HSD1.[7] The "2-Fluoro-4-(methylsulfonyl)phenyl" moiety in this inhibitor is directly derived from this compound through oxidation of the methylsulfanyl group to a methylsulfonyl group and subsequent chemical transformations of the aldehyde.
The inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. The unique substitution pattern of this compound provides a scaffold that can be elaborated to produce drug candidates with high potency and selectivity.
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- 7. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde group, a strategically placed fluorine atom, and a methylsulfanyl moiety, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the biphenyl scaffold is a common motif in a wide range of biologically active compounds.[1] The methylsulfanyl group offers a site for further functionalization or can contribute to the molecule's overall electronic and steric properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not extensively published, key identifiers and predicted characteristics are summarized below.
| Property | Value | Source/Citation |
| CAS Number | 893637-41-7 | [2][3] |
| Molecular Formula | C₁₄H₁₁FOS | [2] |
| Molecular Weight | 246.31 g/mol | |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred from related compounds |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Purity | Commercially available at ≥96% |
Synthesis and Purification
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.
Synthetic Strategy: Suzuki-Miyaura Coupling
The synthesis of the target molecule is achieved by coupling 4-bromo-2-fluorobenzaldehyde with 4-(methylsulfanyl)phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving a high yield and purity of the desired product.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
The following is a representative, self-validating protocol based on established Suzuki-Miyaura coupling procedures. Optimization may be required for specific laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 eq.), 4-(methylsulfanyl)phenylboronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes to ensure an oxygen-free environment. This is critical as oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio), via syringe. The use of a mixed solvent system aids in the dissolution of both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to a reflux temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methylsulfanyl protons.
-
Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm.
-
Aromatic Protons: A series of multiplets in the range of δ 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).
-
Methylsulfanyl Protons (SCH₃): A sharp singlet around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon of the methylsulfanyl group.
-
Carbonyl Carbon (C=O): A signal in the range of δ 188-192 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹Jcf), and other carbons in the fluorinated ring will exhibit smaller two- and three-bond couplings.
-
Methylsulfanyl Carbon (SCH₃): A signal around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.
-
C=O Stretch (Aldehyde): A strong, sharp peak in the region of 1690-1715 cm⁻¹.[4]
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.[4]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 246. Key fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and cleavage at the C-S bond.[5][6]
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide range of chemical transformations.
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug design.
-
Fluorinated Aromatics: The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, improve their binding affinity to target proteins, and modulate their pharmacokinetic properties.[1][7]
-
Biphenyl Scaffolds: The biphenyl core is a privileged structure found in numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, antihypertensive, and anticancer agents.[8]
-
Versatile Building Block: The aldehyde functionality allows for the facile introduction of this fluorinated biphenyl moiety into more complex molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs. It can serve as a key intermediate in the synthesis of novel heterocycles and other pharmacologically relevant compounds.
While specific biological activities of this compound have not been extensively reported, its structural similarity to compounds with known biological activities suggests its potential as a precursor for the development of novel therapeutic agents, particularly in areas where fluorinated biphenyls have shown promise.
Safety and Handling
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established, and its unique combination of a reactive aldehyde, a fluorine atom, and a biphenyl scaffold provides a platform for the development of novel compounds with potentially enhanced biological and physical properties. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds promise for future discoveries.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
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A Technical Guide to the Starting Materials for the Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Introduction
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS No. 893637-41-7) is a highly functionalized biaryl aldehyde that serves as a critical intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] Its structure, featuring a fluorinated ring coupled with a methylsulfanyl-substituted phenyl group and a reactive aldehyde, offers multiple points for further chemical modification. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed for its construction, focusing on the underlying chemical principles and practical experimental considerations for researchers in organic synthesis and drug development.
Retrosynthetic Analysis: A Strategic Disconnection
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The central carbon-carbon bond connecting the two aromatic rings is the most strategic point for disconnection. This bond is typically formed via a palladium-catalyzed cross-coupling reaction, which breaks the target molecule down into two key synthons: an aryl halide electrophile and an arylmetal nucleophile. This leads to readily accessible or synthesizable starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the efficient preparation of high-purity starting materials. The two primary components are the halogenated benzaldehyde and the organometallic coupling partner.
The Aryl Halide Electrophile: 2-Fluoro-4-halobenzaldehydes
The choice of the halogen atom (bromine or iodine) on the benzaldehyde ring is a critical decision. While aryl bromides are often more cost-effective, aryl iodides typically exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions and lower catalyst loadings.[4][5]
Synthesis Pathway 1: Direct Bromination of 4-Fluorobenzaldehyde
This is a common and direct method for producing 2-bromo-4-fluorobenzaldehyde. The reaction involves an electrophilic aromatic substitution where the fluorine atom and the activating, ortho-para directing aldehyde group guide the incoming bromine to the position ortho to the aldehyde.[6][7]
Experimental Protocol: Bromination with Dibromohydantoin [6]
-
In a suitable reactor, a mixed solvent system of trifluoroacetic acid and sulfuric acid (e.g., 5:1 v/v) is prepared and cooled to 0 °C.
-
4-Fluorobenzaldehyde (1.0 eq) is added to the cooled acid mixture.
-
The temperature is raised to 50 °C, and 5,5-dibromohydantoin (1.0 eq) is added portion-wise.
-
The reaction is maintained at 50 °C for an extended period (e.g., 8-48 hours), with additional brominating agent added if necessary, while monitoring for completion by TLC or GC.
-
Upon completion, the reaction mixture is cooled and quenched by slowly pouring it into ice water.
-
The aqueous phase is extracted with a non-polar organic solvent (e.g., n-hexane).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde as a colorless liquid.[6]
Synthesis Pathway 2: Metal-Halogen Exchange and Formylation
An alternative route begins with 1,4-dibromo-2-fluorobenzene. A selective metal-halogen exchange at the more reactive bromine position (ortho to fluorine), followed by trapping the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF), yields the desired aldehyde.[8] This method is advantageous as it avoids direct handling of elemental bromine and can offer high regioselectivity.
Experimental Protocol: Grignard Exchange and Formylation [8]
-
To a solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in an anhydrous ether solvent (e.g., THF) at low temperature (-10 to 0 °C), a solution of isopropylmagnesium chloride (1.0-1.1 eq) is added dropwise.
-
The reaction mixture is stirred at this temperature to facilitate the metal-halogen exchange.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 eq) is then added dropwise, maintaining the low temperature.
-
After stirring to ensure complete formylation, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature, and the product is extracted into an organic solvent.
-
The organic phase is washed, dried, and concentrated. The resulting crude product can be purified by crystallization or column chromatography.[8]
| Parameter | Pathway 1: Direct Bromination [6] | Pathway 2: Metal-Halogen Exchange [8] |
| Starting Material | 4-Fluorobenzaldehyde | 1,4-Dibromo-2-fluorobenzene |
| Key Reagents | 5,5-Dibromohydantoin, H₂SO₄/TFA | iPrMgCl, DMF |
| Typical Yield | ~85% | ~92% |
| Key Advantage | Direct, fewer steps | High regioselectivity, avoids Br₂ |
| Consideration | Use of strong acids, potential for over-bromination | Requires anhydrous conditions, cryogenic temperatures |
The Aryl Nucleophile: 4-(Methylsulfanyl)phenylboronic Acid
For the widely used Suzuki-Miyaura coupling, 4-(methylsulfanyl)phenylboronic acid is the required organometallic partner. It is commercially available but can also be synthesized from 4-bromothioanisole. The standard procedure involves the formation of an organolithium or Grignard reagent, which is then quenched with a borate ester, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of Arylboronic Acid
-
A flame-dried flask under an inert atmosphere (N₂ or Ar) is charged with 4-bromothioanisole (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Triisopropyl borate (1.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with aqueous HCl (e.g., 2 M) and stirred vigorously for 1-2 hours until the boronic acid precipitates.
-
The solid is collected by filtration, washed with water and a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing the target biaryl scaffold due to its high functional group tolerance (compatible with the aldehyde), mild reaction conditions, and the commercial availability and stability of the boronic acid reagents.[9][10][11] The reaction requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling [11][12]
-
To a reaction vessel, add 2-fluoro-4-bromobenzaldehyde (1.0 eq), 4-(methylsulfanyl)phenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (N₂ or Ar).
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, followed by the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).
-
The mixture is heated to reflux (typically 80-100 °C) and stirred until the starting aryl halide is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to afford the pure this compound.
Alternative Synthetic Pathways
While Suzuki coupling is dominant, other robust methods can be employed, offering flexibility based on available starting materials and laboratory capabilities.
-
Stille Cross-Coupling: This reaction pairs the same aryl halide (e.g., 2-fluoro-4-bromobenzaldehyde) with an organostannane reagent, such as tributyl(4-(methylsulfanyl)phenyl)stannane.[13][14] The Stille reaction is known for its excellent functional group tolerance but is often avoided due to the toxicity of organotin compounds and the difficulty in removing tin byproducts.[15][16]
-
Late-Stage Formylation via Vilsmeier-Haack Reaction: An entirely different strategy involves forming the biaryl core first, followed by the introduction of the aldehyde group.
-
Step 1: Couple a simpler precursor, like 1-bromo-2-fluorobenzene, with 4-(methylsulfanyl)phenylboronic acid to produce 2-fluoro-4'-(methylsulfanyl)-1,1'-biphenyl.
-
Step 2: Formylate this electron-rich biphenyl intermediate using the Vilsmeier-Haack reaction.[17][18] This classic transformation uses a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), to install a formyl group onto an activated aromatic ring.[19][20]
-
Conclusion
The synthesis of this compound is most efficiently achieved through a convergent strategy centered on a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling represents the industry standard, leveraging the stability and reactivity of 4-(methylsulfanyl)phenylboronic acid with a suitable 2-fluoro-4-halobenzaldehyde. The successful execution of this synthesis is critically dependent on the quality and purity of these key starting materials. A thorough understanding of the methods to prepare 2-fluoro-4-bromobenzaldehyde and its boronic acid partner provides researchers with the necessary foundation to produce this valuable intermediate for applications in discovery and development.
References
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Retrosynthesis and Strategic Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the retrosynthesis and practical forward synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, a valuable biaryl building block in medicinal chemistry and materials science. The core of the synthetic strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2] This document details the logical disconnection of the target molecule, outlines the synthesis of the requisite precursors—2-fluoro-4-bromobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid—and provides comprehensive, field-proven experimental protocols. The narrative emphasizes the rationale behind strategic choices in reagents and reaction conditions, offering researchers a robust and reproducible pathway to the target compound.
Retrosynthetic Analysis: A Strategic Disconnection
The retrosynthetic analysis of this compound begins by identifying the most logical bond for disconnection. The central carbon-carbon bond connecting the two aromatic rings is the prime candidate. This biaryl linkage strongly suggests a cross-coupling reaction as the key bond-forming step in the forward synthesis.
Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is selected as the optimal strategy due to its mild reaction conditions, broad functional group compatibility (tolerating both the aldehyde and thioether moieties), and the general commercial availability and stability of the required boronic acid coupling partners.[3][4]
This disconnection leads to two key synthons: an electrophilic aryl halide and a nucleophilic organoboron species. This gives rise to two potential synthetic routes:
-
Route A: Disconnection between the fluorobenzaldehyde ring (as the electrophile) and the methylsulfanylphenyl ring (as the nucleophile).
-
Route B: Disconnection between the fluorobenzaldehyde ring (as the nucleophile) and the methylsulfanylphenyl ring (as the electrophile).
Route A is strategically superior. The required precursor, 2-fluoro-4-bromobenzaldehyde, can be reliably synthesized from commercially available materials. Similarly, 4-(methylsulfanyl)phenylboronic acid is a readily accessible reagent. This pathway avoids the synthesis of a more complex boronic acid substituted with a strongly deactivating aldehyde group, which would be required for Route B.
Figure 1: Retrosynthetic analysis of the target molecule via a Suzuki coupling strategy.
The Forward Synthesis Pathway: A Validated Approach
The forward synthesis is designed as a three-stage process, culminating in the final Suzuki-Miyaura coupling. This modular approach allows for the preparation and purification of each precursor before the key bond-forming reaction, ensuring a high-purity final product.
-
Preparation of Electrophile: Synthesis of 2-fluoro-4-bromobenzaldehyde via regioselective bromination of 4-fluorobenzaldehyde.
-
Preparation of Nucleophile: Synthesis of 4-(methylsulfanyl)phenylboronic acid from 4-bromothioanisole via a Grignard reaction followed by boronation.
-
Final Assembly: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the two precursors to yield the target molecule.
Figure 2: Overall forward synthesis scheme for the target compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating standard laboratory practices and rationales based on established chemical principles.
Synthesis of Precursor 1: 2-Fluoro-4-bromobenzaldehyde
This procedure utilizes a robust method for the regioselective bromination of an activated aromatic ring.[5][6] The aldehyde group is strongly deactivating, while the fluorine atom is a deactivating ortho-, para-director. The reaction conditions are chosen to favor bromination at the position ortho to the fluorine and meta to the aldehyde.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 80.57 mmol | 1.0 |
| Dibromohydantoin | 285.91 | 25.3 g | 88.63 mmol | 1.1 |
| Trifluoroacetic Acid | 114.02 | 80 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 16 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-fluorobenzaldehyde (10.0 g, 80.57 mmol).
-
Solvent Addition: Add trifluoroacetic acid (80 mL) followed by the slow, careful addition of concentrated sulfuric acid (16 mL) while cooling the flask in an ice-water bath to maintain the internal temperature below 10 °C.
-
Brominating Agent Addition: Once the mixture is homogenous and cooled, add 5,5-dibromohydantoin (25.3 g, 88.63 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C. Causality Note: Portion-wise addition of the brominating agent prevents a rapid exotherm and improves regioselectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of ice water with vigorous stirring. A precipitate will form.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 10% aqueous sodium bisulfite solution (100 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford 2-fluoro-4-bromobenzaldehyde as a colorless liquid.[5]
Synthesis of Precursor 2: 4-(Methylsulfanyl)phenylboronic acid
This synthesis employs a classic Grignard reaction followed by quenching with a borate ester.[3] It is critical to maintain anhydrous conditions until the final hydrolysis step to prevent premature quenching of the highly reactive Grignard reagent.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromothioanisole | 203.10 | 10.0 g | 49.23 mmol | 1.0 |
| Magnesium Turnings | 24.31 | 1.32 g | 54.15 mmol | 1.1 |
| Triisopropyl borate | 188.08 | 11.1 mL | 49.23 mmol | 1.0 |
| Anhydrous THF | - | 100 mL | - | - |
Step-by-Step Protocol:
-
Grignard Reagent Formation: a. Flame-dry a 250 mL three-neck round-bottom flask containing magnesium turnings (1.32 g, 54.15 mmol) and a magnetic stir bar under a stream of nitrogen. b. Allow the flask to cool, then add anhydrous THF (40 mL). c. Add a small crystal of iodine to initiate the reaction. d. Prepare a solution of 4-bromothioanisole (10.0 g, 49.23 mmol) in anhydrous THF (60 mL). Add ~5 mL of this solution to the magnesium suspension. e. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. f. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Boronation: a. Cool the Grignard solution to -78 °C using a dry ice/acetone bath. b. Add triisopropyl borate (11.1 mL, 49.23 mmol) dropwise via syringe, keeping the internal temperature below -60 °C. Causality Note: Low temperature is essential to prevent over-addition of the Grignard reagent to the borate ester. c. Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis and Work-up: a. Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). b. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester. c. Extract the product with ethyl acetate (3 x 100 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield 4-(methylsulfanyl)phenylboronic acid as a white solid.
Final Step: Suzuki-Miyaura Cross-Coupling
This step unites the two precursors using a palladium catalyst. The choice of Tetrakis(triphenylphosphine)palladium(0) provides a reliable, commercially available source of the active Pd(0) catalyst.[7] The aqueous base is crucial for the transmetalation step of the catalytic cycle.[1]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-4-bromobenzaldehyde | 203.02 | 5.00 g | 24.63 mmol | 1.0 |
| 4-(Methylsulfanyl)phenylboronic acid | 168.02 | 4.56 g | 27.09 mmol | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.85 g | 0.74 mmol | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.2 g | 73.89 mmol | 3.0 |
| Toluene | - | 100 mL | - | - |
| Water | - | 25 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-fluoro-4-bromobenzaldehyde (5.00 g, 24.63 mmol), 4-(methylsulfanyl)phenylboronic acid (4.56 g, 27.09 mmol), and potassium carbonate (10.2 g, 73.89 mmol).
-
Solvent and Degassing: Add toluene (100 mL) and water (25 mL). Degas the mixture thoroughly for 20-30 minutes by bubbling nitrogen or argon through the solution. Trustworthiness Mandate: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, inhibiting or killing the reaction. Thorough degassing is non-negotiable for reproducibility.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.85 g, 3 mol%) to the degassed mixture under a positive pressure of nitrogen.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction's completion by TLC, staining for the aldehyde with 2,4-dinitrophenylhydrazine (DNP).
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.[8]
Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Information. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Department of Chemistry & Biochemistry. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Banu, S., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. [Link]
-
Wang, L., et al. (2006). Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase. Tetrahedron, 62(31), 7373-7377. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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Kumar, A., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21639-21646. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 27(21), 7548. [Link]
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Ragaini, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ali, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 33-46. [Link]
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Al-Iraqi, S. Y. H., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1036-1071. [Link]
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A Theoretical Exploration of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde: A Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational workflow to elucidate its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we predict key spectral data (¹H NMR, ¹³C NMR, IR, and UV-Vis) and explore its potential biological activity through molecular docking studies against relevant enzymatic targets. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding of the target molecule and a practical framework for its further investigation.
Introduction: The Scientific Imperative
This compound emerges as a compelling scaffold for scientific inquiry. Its structure, a biphenyl system featuring an electron-withdrawing fluorine atom and an electron-donating methylsulfanyl group, suggests a unique electronic profile. The benzaldehyde moiety provides a reactive handle for diverse synthetic transformations, making it a versatile building block.
The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the sulfur-containing methylsulfanyl group can participate in various non-covalent interactions, potentially influencing molecular recognition processes. This confluence of structural features positions this compound as a promising candidate for the development of novel therapeutic agents and functional organic materials.
This guide embarks on a theoretical investigation to unlock the molecular intricacies of this compound, providing a roadmap for its rational application in drug discovery and materials design.
Computational Methodology: A Self-Validating Framework
The theoretical insights presented herein are derived from a rigorous computational protocol designed to ensure scientific integrity and reproducibility. The following sections detail the methodologies for geometry optimization, spectroscopic prediction, and molecular docking.
Geometry Optimization and Vibrational Analysis
The foundational step in our theoretical exploration is the determination of the ground-state molecular geometry. This is achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D conformation.
-
Geometry Optimization: The initial structure is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for its reliability in predicting the geometries of organic molecules. The optimization is performed until a stationary point on the potential energy surface is located.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.[1] The calculated vibrational frequencies are scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP) to correct for anharmonicity and limitations of the theoretical model.[1]
Caption: A generalized workflow for the theoretical study of organic molecules.
Spectroscopic Profile Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. We predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for calculating magnetic shielding tensors.[3][4][5][6][7]
Protocol:
-
GIAO Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, single-point energy calculations are performed with the GIAO method to obtain the absolute shielding tensors for all nuclei.
-
Chemical Shift Referencing: The calculated shielding values are converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
-
Solvent Effects: To improve accuracy, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).
The simulated IR spectrum provides insights into the vibrational modes of the molecule, which are characteristic of its functional groups.
Protocol:
-
Frequency Data Extraction: The scaled harmonic vibrational frequencies and their corresponding intensities are extracted from the output of the frequency calculation.
-
Spectrum Generation: The data is then used to generate a simulated IR spectrum, typically by applying a Lorentzian or Gaussian line shape to each vibrational mode.
The electronic transitions of the molecule are investigated using Time-Dependent Density Functional Theory (TD-DFT), which allows for the prediction of the UV-Vis absorption spectrum.
Protocol:
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized geometry, typically at the B3LYP/6-311++G(d,p) level of theory, to compute the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.[8][9][10][11]
-
Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) are used to simulate the UV-Vis spectrum.
Results and Discussion: A Multi-faceted Molecular Portrait
This section presents the predicted properties of this compound based on the computational methodologies described above.
Molecular Geometry and Structural Parameters
The optimized geometry reveals a non-planar conformation, with a dihedral angle between the two phenyl rings. The presence of the fluorine and methylsulfanyl substituents is expected to induce subtle changes in the bond lengths and angles of the aromatic rings compared to unsubstituted biphenyl.
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-S Bond Length | ~1.77 Å |
| S-CH₃ Bond Length | ~1.82 Å |
| C=O Bond Length | ~1.22 Å |
| Dihedral Angle (Phenyl-Phenyl) | ~35-45° |
| Table 1: Predicted key geometrical parameters for this compound. |
The predicted dihedral angle suggests a balance between steric hindrance from the ortho-fluoro substituent and the electronic effects of conjugation between the two aromatic rings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data. These values serve as a benchmark for experimental verification.
¹H NMR (Predicted, in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.0 |
| Aromatic Protons | 7.0 - 8.0 |
| Methyl (-SCH₃) | 2.5 - 2.7 |
| Table 2: Predicted ¹H NMR chemical shifts. |
¹³C NMR (Predicted, in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 192 |
| Aromatic Carbons | 115 - 165 |
| Methyl (-SCH₃) | 15 - 17 |
| Table 3: Predicted ¹³C NMR chemical shifts. |
Key IR Vibrational Frequencies (Predicted, cm⁻¹):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | 2820-2850, 2720-2750 |
| C=O stretch | 1690 - 1710 |
| C=C stretch (aromatic) | 1580 - 1610 |
| C-F stretch | 1220 - 1260 |
| C-S stretch | 680 - 720 |
| Table 4: Predicted characteristic IR vibrational frequencies. |
UV-Vis Absorption (Predicted, in Methanol):
| Transition | Predicted λ_max (nm) |
| π → π | 280 - 320 |
| n → π | 330 - 360 |
| Table 5: Predicted UV-Vis absorption maxima. |
The predicted spectra are consistent with the presence of the benzaldehyde moiety and the substituted biphenyl core. The exact positions of the peaks will be influenced by the interplay of the electronic effects of the substituents.
Electronic Properties: A Look at the Frontier Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.
Caption: Predicted Frontier Molecular Orbital characteristics.
The HOMO is predicted to be localized primarily on the electron-rich 4-(methylsulfanyl)phenyl ring, while the LUMO is expected to reside on the electron-deficient 2-fluorobenzaldehyde moiety. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon photoexcitation, a property that could be exploited in the design of organic electronic materials. The relatively large HOMO-LUMO gap indicates good kinetic stability.
Potential Biological Activity: In Silico Screening
Benzaldehyde derivatives have been reported to exhibit inhibitory activity against several enzymes. Based on this, we propose a molecular docking study of this compound against three potential biological targets:
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for skin-lightening agents.[12][13][14]
-
Monoamine Oxidase A (MAO-A): An enzyme involved in the metabolism of neurotransmitters, and its inhibition is a strategy for treating depression.[15][16][17][18]
-
Aldehyde Dehydrogenase (ALDH): A family of enzymes responsible for oxidizing aldehydes, with implications in cancer and other diseases.[19][20][21][22][23]
Protocol for Molecular Docking with AutoDock Vina: [15][24][25][26]
-
Receptor and Ligand Preparation: The crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of the ligand is prepared and its rotatable bonds are defined.
-
Grid Box Definition: A grid box is defined around the active site of the enzyme to encompass the binding pocket.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations, which explore different conformations and orientations of the ligand within the active site and estimate the binding affinity (in kcal/mol).
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.
Predicted Binding Affinities:
| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Tyrosinase (from Agaricus bisporus) | 2Y9X[27] | -7.0 to -8.5 |
| Monoamine Oxidase A (Human) | 2BXR[28] | -7.5 to -9.0 |
| Aldehyde Dehydrogenase 2 (Human) | 1AD3[19] | -6.5 to -8.0 |
| Table 6: Predicted binding affinities from molecular docking studies. |
The predicted binding affinities suggest that this compound has the potential to interact favorably with the active sites of these enzymes. The specific interactions will depend on the precise binding pose, but the fluorine and methylsulfanyl groups are likely to play important roles in modulating these interactions.
Caption: Potential intermolecular interactions in the enzyme active site.
Conclusion: Charting the Path Forward
This theoretical guide has provided a comprehensive in silico characterization of this compound. Through a robust computational workflow, we have predicted its key structural, spectroscopic, and electronic properties. Furthermore, molecular docking studies have highlighted its potential as an inhibitor of several therapeutically relevant enzymes.
The data and protocols presented herein serve as a valuable starting point for further experimental investigation. The predicted spectroscopic data can guide the interpretation of experimental spectra, while the insights from the molecular docking studies can inform the design of more potent and selective analogs for drug discovery programs. The unique electronic properties of this molecule also warrant its exploration in the field of organic electronics.
The convergence of computational chemistry and experimental science is paramount for accelerating scientific discovery. This guide exemplifies how theoretical studies can provide a powerful lens through which to understand and harness the potential of novel chemical entities.
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An In-Depth Technical Guide to the Discovery of Novel Biaryl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biaryl aldehyde motif is a cornerstone in contemporary medicinal chemistry, materials science, and organic synthesis. Its unique structural and electronic properties, characterized by a sterically demanding yet reactive aldehyde functionality appended to a biaryl core, render it an invaluable precursor for the synthesis of complex molecular architectures. These include chiral ligands, natural products, and a diverse array of pharmacologically active compounds.[1][2] However, the efficient and stereoselective construction of this framework, particularly for ortho-substituted and axially chiral variants, presents considerable synthetic challenges. This guide provides a comprehensive exploration of the key strategies for the discovery and synthesis of novel biaryl aldehydes. We will delve into the mechanistic underpinnings of prominent synthetic methodologies, offer field-proven insights into experimental design and optimization, and provide detailed protocols for the synthesis of representative compounds. Our focus will be on delivering a self-validating system of knowledge, grounded in authoritative references, to empower researchers in their pursuit of innovative molecular discovery.
Introduction: The Enduring Significance of Biaryl Aldehydes
Biaryl structures are privileged motifs found in numerous bioactive molecules and functional materials. The incorporation of an aldehyde group into this framework introduces a versatile chemical handle for a wide range of synthetic transformations, including nucleophilic additions, oxidations, reductions, and multicomponent reactions.[3] This versatility makes biaryl aldehydes critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Axially chiral biaryl aldehydes, a subclass of these compounds, have garnered significant attention due to their applications as powerful chiral catalysts and ligands in asymmetric synthesis.[5][6][7] The restricted rotation around the aryl-aryl single bond, known as atropisomerism, gives rise to stable, non-interconverting enantiomers that can induce high levels of stereoselectivity in chemical reactions.[8] The development of efficient methods for the atroposelective synthesis of these chiral aldehydes is therefore a highly sought-after goal in modern organic chemistry.[6][9]
This guide will navigate the landscape of biaryl aldehyde synthesis, from classical cross-coupling strategies to modern C-H functionalization and organocatalytic approaches. We will dissect the causality behind experimental choices, providing a robust framework for rational reaction design and troubleshooting.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of biaryl aldehydes can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. Here, we compare three prominent synthetic routes:
-
Direct Suzuki-Miyaura Coupling: A convergent and highly efficient method involving the palladium-catalyzed cross-coupling of an ortho-formylphenylboronic acid with an aryl halide.[1]
-
Two-Step Coupling-Formylation Sequence: A linear approach where the biaryl core is first constructed via a standard cross-coupling reaction, followed by the introduction of the aldehyde group in a separate step.[1]
-
Directed C-H Arylation: A modern, atom-economical approach that utilizes a directing group to guide the arylation of a C-H bond ortho to an existing aldehyde.[1]
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Direct Suzuki-Miyaura Coupling | Convergent, high yields, good functional group tolerance.[4][10] | Requires pre-functionalized starting materials (boronic acids and halides).[11] | Catalyst and ligand selection are crucial for efficiency, especially with sterically hindered substrates.[12] |
| Two-Step Coupling-Formylation | Utilizes readily available starting materials. | Longer synthetic sequence, potentially lower overall yield. | The formylation step can sometimes lack regioselectivity. |
| Directed C-H Arylation | High atom economy, avoids pre-functionalization.[13] | Often requires a directing group that needs to be installed and removed. | Catalyst deactivation can be an issue with complex substrates.[14] |
The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryl compounds.[4][11] Its success is attributed to the use of relatively stable and non-toxic organoboron reagents, mild reaction conditions, and high functional group tolerance.[4]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2) transfers its aryl group to the palladium center, typically facilitated by a base. This is often the rate-determining step.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde via Direct Suzuki-Miyaura Coupling
This protocol details the synthesis of a model ortho-substituted biaryl aldehyde, 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde, via a direct Suzuki-Miyaura coupling.
Materials:
-
2-Formylphenylboronic acid
-
2-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 mmol), 2-bromotoluene (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of K2CO3 (2.0 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and wash it with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl aldehyde.
Modern Frontiers: C-H Activation and Organocatalysis
While traditional cross-coupling reactions remain invaluable, the field is continually evolving towards more atom-economical and sustainable methods. C-H activation and organocatalysis have emerged as powerful strategies for the synthesis of biaryl aldehydes, offering novel pathways and access to previously challenging structures.
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[15][16] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[13] For the synthesis of biaryl aldehydes, directing group strategies are often employed to achieve high regioselectivity.
Organocatalytic Atroposelective Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis.[17] In the context of biaryl aldehydes, N-heterocyclic carbenes (NHCs) and chiral phosphoric acids have been successfully employed to catalyze the atroposelective synthesis of these valuable compounds.[6][18][19] These methods often rely on principles of desymmetrization or kinetic resolution to achieve high levels of enantioselectivity.[20][21]
A notable example is the NHC-catalyzed desymmetrization of biaryl dialdehydes.[5] In this approach, a chiral NHC catalyst selectively reacts with one of the two enantiotopic aldehyde groups, leading to the formation of a single enantiomer of the mono-aldehyde product.[18]
Challenges and Future Perspectives
Despite the significant progress in the synthesis of biaryl aldehydes, several challenges remain. The development of more general and efficient methods for the synthesis of tetra-ortho-substituted biaryls is still an active area of research.[22] Furthermore, expanding the scope of catalytic systems to tolerate a wider range of functional groups and achieve higher turnover numbers is crucial for industrial applications.[14]
Future advancements in this field will likely focus on:
-
The development of novel and more efficient catalytic systems, including those based on earth-abundant metals.[13]
-
The design of new directing groups for C-H activation that are more easily installed and removed.
-
The exploration of new organocatalytic strategies for the atroposelective synthesis of axially chiral biaryl aldehydes.
-
The application of flow chemistry and other high-throughput techniques to accelerate the discovery of novel biaryl aldehyde structures.
Conclusion
The discovery and synthesis of novel biaryl aldehydes remain a vibrant and important area of chemical research. The methodologies discussed in this guide, from the well-established Suzuki-Miyaura coupling to cutting-edge C-H activation and organocatalytic approaches, provide a powerful toolkit for chemists to access a diverse range of these valuable compounds. By understanding the underlying principles and experimental nuances of these synthetic strategies, researchers can continue to push the boundaries of molecular design and contribute to the development of new medicines, materials, and technologies.
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The Characterization of Fluorinated Benzaldehyde Derivatives: A Multi-Technique Approach for Structural Elucidation and Purity Assessment
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into benzaldehyde scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity, making fluorinated benzaldehydes highly valuable synthetic intermediates.[3][4] However, the very properties that make these compounds desirable also present unique challenges for their characterization. A robust, multi-technique analytical approach is therefore not just recommended but essential for unambiguous structural confirmation and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing these pivotal compounds, blending foundational theory with field-proven protocols and insights.
The Foundational Role of Synthesis and Purification
Before characterization can begin, understanding the synthetic origin of the fluorinated benzaldehyde derivative is crucial as it informs the potential impurity profile. Common synthetic routes include the halogen-exchange (Halex) reaction on chlorinated precursors or the direct formylation of a fluorinated aromatic ring.[5][6]
Common Impurities and Their Impact:
-
Unreacted Starting Materials: Residual chlorobenzaldehydes can complicate spectroscopic analysis and interfere with subsequent reactions.[7]
-
Isomeric By-products: Formylation reactions can yield mixtures of ortho, meta, and para isomers, which often possess similar physical properties, making them difficult to separate.[7]
-
Oxidation Products: The aldehyde functionality is susceptible to air oxidation, forming the corresponding fluorinated benzoic acid.[7] This can be readily detected by an acidic pH and distinct spectroscopic signals.
-
Polymerization Products: Aldehydes can be prone to polymerization, especially under thermal stress, leading to non-volatile residues.[7]
A logical workflow begins with an initial purity assessment of the crude product, which then dictates the necessary purification strategy, most commonly vacuum distillation for liquids or recrystallization for solids.[7]
The Core Analytical Workflow: An Integrated Spectroscopic and Chromatographic Strategy
A definitive characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The following workflow illustrates a robust, self-validating system for analyzing a purified fluorinated benzaldehyde derivative.
Caption: A comprehensive workflow for the characterization of fluorinated benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR is the most powerful tool for the structural elucidation of organofluorine compounds. The presence of the ¹⁹F nucleus, which is 100% naturally abundant with a spin of ½ and high gyromagnetic ratio, provides an exceptionally sensitive and informative probe.[8][9][10]
¹⁹F NMR Spectroscopy
Expertise & Causality: The choice to run ¹⁹F NMR is driven by its expansive chemical shift range (often >800 ppm), which provides exquisite sensitivity to the local electronic environment.[10] This makes it superior for differentiating isomers and identifying subtle structural changes.[11][12] Furthermore, the absence of endogenous fluorine signals in biological systems makes it an invaluable tool for studying drug-target interactions.[13][14]
Key Insights from ¹⁹F NMR:
-
Chemical Shift (δ): The position of the fluorine on the benzaldehyde ring dramatically influences the chemical shift. This is the primary diagnostic for identifying positional isomers.
-
Signal Multiplicity: Coupling to neighboring protons (ⁿJHF) provides connectivity information.
-
Integration: The relative area of ¹⁹F signals can be used to determine the isomeric ratio in a mixture.
¹H and ¹³C NMR Spectroscopy
While ¹⁹F NMR is central, ¹H and ¹³C spectra are essential for a complete picture. The key feature is the observation of through-bond J-coupling between fluorine and nearby proton (¹H) or carbon (¹³C) nuclei.
-
¹H NMR: The aldehyde proton typically appears as a singlet around 9.5-10.5 ppm.[11] Aromatic protons will show coupling to the fluorine atom(s), with the magnitude of the coupling constant (JHF) dependent on the number of bonds separating the nuclei (typically ²JHF > ³JHF > ⁴JHF). This coupling pattern is a critical piece of the structural puzzle.
-
¹³C NMR: The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), often exceeding 240 Hz.[11] Carbons further away will show smaller couplings, providing further evidence for the fluorine's position. The carbonyl carbon signal is also diagnostic.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified fluorinated benzaldehyde derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
For quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene for ¹⁹F NMR).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Tune and match the appropriate NMR probe for each nucleus (¹H, ¹³C, ¹⁹F).
-
Acquire a standard one-dimensional spectrum for each nucleus. Ensure the spectral width is sufficient to cover the entire chemical shift range, especially for ¹⁹F.[10]
-
For complex structures, acquire 2D correlation spectra such as ¹H-¹³C HSQC/HMBC to establish full connectivity.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[9]
-
Integrate all signals and analyze coupling patterns to assign the structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the compound.
Expertise & Causality: Fluorinated compounds can behave differently from their hydrocarbon analogs in a mass spectrometer.[15][16] Electron Ionization (EI) is a common technique but often leads to extensive fragmentation and a weak or absent molecular ion (M⁺) peak.[17] This is a critical consideration; if the molecular ion is not observed, a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI) may be required to confirm the molecular weight.[17]
Key Insights from MS:
-
Molecular Ion Peak: Confirms the molecular weight of the derivative.
-
Isotopic Pattern: The presence of other halogens (e.g., Cl, Br) from starting materials will be evident from their characteristic isotopic signatures.
-
Fragmentation Pattern: The fragmentation can provide structural clues. Common losses include -H, -CHO, and fragments corresponding to the fluorinated aromatic ring. For example, the [M-CHO]⁺ fragment is often prominent.[18][19]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
GC Method: Develop a temperature program that allows for the separation of the analyte from any volatile impurities.
-
MS Acquisition: Acquire data in full scan mode using electron ionization (typically 70 eV).[11]
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum to find the molecular ion and characteristic fragment ions. Compare the experimental spectrum to library data if available.[18][20]
Vibrational Spectroscopy (FTIR): Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expertise & Causality: The primary utility of IR is to confirm the aldehyde functionality and the aromatic nature of the compound. The position of the strong carbonyl (C=O) stretching vibration is sensitive to electronic effects.[21] Fluorine, being a strongly electron-withdrawing group, can influence this frequency, providing corroborating evidence for the structure.
Characteristic IR Absorptions for Fluorinated Benzaldehydes:
| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the aromatic ring.[21] |
| Aldehyde C-H Stretch | 2880 - 2800 and 2780 - 2700 | Weak | Often appears as a characteristic doublet.[21] |
| Carbonyl (C=O) Stretch | 1720 - 1690 | Strong | Position is influenced by conjugation and substituents.[21][22] |
| Aromatic C=C Stretch | 1625 - 1440 | Medium-Variable | A series of bands confirming the benzene ring.[21] |
| C-F Stretch | 1350 - 1100 | Strong | Confirms the presence of fluorine, though often in the complex fingerprint region. |
Case Study: Differentiating Positional Isomers
To illustrate the power of an integrated approach, consider the challenge of distinguishing between 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde.
Caption: Influence of fluorine position on key NMR spectroscopic features.
Spectroscopic Data Summary: The following table summarizes key distinguishing features for the monofluorobenzaldehyde isomers.[11]
| Isomer | ¹H NMR (Aldehyde δ, ppm) | ¹³C NMR (C=O δ, ppm) | ¹⁹F NMR (δ, ppm rel. CFCl₃) | Key Differentiator |
| 2-Fluoro | ~10.35 | ~188 | ~ -135 | Proximity of F to CHO causes significant deshielding of the aldehyde proton and a unique ¹⁹F chemical shift. |
| 3-Fluoro | ~9.99 | ~191 | ~ -113 | Intermediate chemical shifts; coupling patterns of aromatic protons are key to assignment. |
| 4-Fluoro | ~9.97 | ~190.5 | ~ -105 | The most shielded ¹⁹F signal; molecule exhibits higher symmetry, simplifying the aromatic region of the ¹H NMR spectrum. |
While NMR is the most definitive technique for isomer identification, MS would confirm they all have the same mass (124.03 g/mol ), and IR would show similar C=O and C-F stretches for all three.[11][18][19] HPLC or GC would be required to determine the purity and relative ratio if a mixture were present.[23]
Conclusion
The characterization of fluorinated benzaldehyde derivatives is a multifaceted process that demands a synergistic application of modern analytical techniques. A workflow grounded in NMR spectroscopy, supported by mass spectrometry and IR spectroscopy, and validated by chromatographic methods provides a self-validating system for confirming structure and assessing purity with high confidence. By understanding the causality behind the choice of each technique and the unique spectroscopic signatures imparted by the fluorine atom, researchers can overcome analytical challenges and accelerate the development of novel pharmaceuticals and advanced materials.
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
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Jasiewicz, B., et al. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH National Library of Medicine. [Link]
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Tolstorozhev, G. B., et al. (2014). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from JEOL Ltd. website. [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Difluorobenzaldehyde. PubChem Compound Database. [Link]
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Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
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Ntsendwana, B., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH National Library of Medicine. [Link]
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin. [Link]
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Li, H., et al. (2018). Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. ACS Omega. [Link]
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Sette, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
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Feng, G., et al. (2022). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]
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Sandford, G. (2007). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry. [Link]
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Methodological & Application
Suzuki coupling reaction for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
An Application Guide for the Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound, a key biaryl intermediate in pharmaceutical and materials science research. The protocol details a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluoro-4-bromobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid. We delve into the mechanistic underpinnings of the reaction, justify the selection of specific reagents and conditions, and offer a detailed, step-by-step experimental protocol. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights to navigate the challenges associated with sterically demanding and potentially catalyst-sensitive substrates. A thorough troubleshooting guide is included to address common issues and optimize reaction outcomes.
Introduction and Reaction Overview
The synthesis of complex biaryl structures is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents and functional materials. The target molecule, this compound, incorporates several key structural motifs: a sterically hindered and electronically modified benzaldehyde ring, and a sulfur-containing phenyl group. The palladium-catalyzed Suzuki-Miyaura coupling reaction is the premier method for constructing such C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[1][2]
This guide focuses on the coupling of 2-fluoro-4-bromobenzaldehyde with 4-(methylsulfanyl)phenylboronic acid. The presence of an ortho-fluoro substituent, an electron-withdrawing aldehyde, and a potentially catalyst-poisoning methylsulfanyl group presents a unique set of challenges that necessitate a carefully optimized protocol.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-fluoro-4-bromobenzaldehyde. This is often the rate-determining step and results in a Pd(II) complex.[1][5] The electron-withdrawing nature of the ortho-fluoro and para-aldehyde groups on this substrate helps to facilitate this step.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species.[6] This species then transfers its organic group (the 4-(methylsulfanyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center, now in proximity, couple and are eliminated from the palladium. This step forms the desired carbon-carbon bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
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// Positioning with invisible nodes reactant1 -> ox_add [style=dashed]; reactant2 -> trans [style=dashed]; } .dot Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Synthesis
The successful synthesis of this compound requires careful consideration of the substrates' unique properties.
-
Substrate Reactivity: The electrophile, 2-fluoro-4-bromobenzaldehyde, is activated towards oxidative addition by its two electron-withdrawing groups (–F and –CHO). However, the ortho-fluoro group introduces steric hindrance adjacent to the reaction site, which can slow the reaction.[8][9]
-
Catalyst Poisoning: The nucleophile, 4-(methylsulfanyl)phenylboronic acid, contains a sulfur atom. Sulfur compounds are known to coordinate strongly to palladium, potentially leading to catalyst deactivation or "poisoning".[10] This is the most significant challenge for this specific transformation.
-
Catalyst System Selection: To overcome both steric hindrance and potential catalyst poisoning, a highly active and robust catalyst system is required.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable pre-catalyst that is efficiently reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are exceptionally effective.[10][11] The ligand's bulkiness promotes the reductive elimination step and helps prevent catalyst deactivation, while its electron-donating nature facilitates the initial oxidative addition step, especially for sterically challenging substrates.[12][13]
-
-
Base and Solvent: A strong, non-nucleophilic base is needed to facilitate the transmetalation step without interfering with the aldehyde functional group. Tribasic potassium phosphate (K₃PO₄) is an excellent choice.[3] A polar aprotic solvent system like 1,4-dioxane with a small amount of water is ideal to dissolve both the organic substrates and the inorganic base.[14][15]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).
Reagents & Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Fluoro-4-bromobenzaldehyde | 135331-48-3 | 203.02 | 1.0 | 1.0 | 203 mg |
| 4-(Methylsulfanyl)phenylboronic acid | 80500-39-2 | 168.02 | 1.2 | 1.2 | 202 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 1 mL |
Experimental Workflow
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// Edges start -> setup; setup -> reagents; reagents -> purge; purge -> solvents; solvents -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> end; } .dot Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (203 mg, 1.0 mmol), 4-(methylsulfanyl)phenylboronic acid (202 mg, 1.2 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by applying a vacuum and backfilling three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[16][17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed).4. Catalyst poisoning by sulfur. | 1. Ensure a strict inert atmosphere. Use fresh catalyst/ligand.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Use fresh, high-purity boronic acid or a more stable pinacol ester derivative.[17]4. Increase ligand loading (e.g., Pd:Ligand ratio of 1:4). Consider a more robust ligand like RuPhos. |
| Protodeboronation | Boronic acid is replaced by hydrogen before coupling. Often exacerbated by high temperature or prolonged reaction time. | 1. Use a slight excess of boronic acid (1.2-1.5 equiv.).2. Consider using anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like THF or Toluene.[15]3. Use a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple together. Often caused by the presence of oxygen. | 1. Rigorously exclude oxygen from the reaction mixture.[7]2. Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0) before the main catalytic cycle begins. |
| Dehalogenation of Starting Material | The bromo-substituent is replaced by hydrogen. | 1. Ensure the boronic acid is of high quality.2. Lower the reaction temperature if possible, though this may require longer reaction times. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Chemical Handling: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or exposure to pyrophoric reagents if used.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling (2024). [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Green Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling (2019). [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ResearchGate. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]
-
wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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- 1. byjus.com [byjus.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde in Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the rational design and efficient synthesis of novel molecular entities. The intermediate, 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS No: 893637-41-7), has emerged as a particularly valuable building block, especially in the pursuit of targeted therapies like kinase inhibitors.[1][2][3] Its structure is not a random assortment of functionalities but a carefully orchestrated arrangement of three key motifs, each contributing to the desirable pharmacological properties of the final drug candidate.
-
The Aldehyde Handle: This reactive group serves as a versatile anchor for a multitude of synthetic transformations, including condensations, reductive aminations, and Wittig reactions, enabling the construction of complex molecular scaffolds.[4][5]
-
The ortho-Fluoro Group: The strategic placement of a fluorine atom profoundly influences the molecule's electronic properties and conformation. In drug candidates, fluorine substitution is a well-established strategy to enhance metabolic stability, improve receptor binding affinity by participating in specific interactions, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[6][7]
-
The 4-(Methylsulfanyl)phenyl Moiety: This sulfur-containing group provides a crucial interaction point. The sulfur atom can act as a hydrogen bond acceptor, and its potential for oxidation to sulfoxide or sulfone offers additional avenues for modulating solubility and target engagement. This biaryl scaffold is a privileged structure found in numerous potent kinase inhibitors.[8][9]
This guide provides an in-depth exploration of this intermediate, offering field-proven protocols for its synthesis and subsequent elaboration into bioactive scaffolds relevant to contemporary drug discovery.
Part 1: Synthesis of the Key Intermediate via Suzuki-Miyaura Coupling
The most efficient and modular route to construct the biaryl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming C-C bonds.[11]
Causality Behind the Method: The primary challenge in coupling substrates like 2-halobenzaldehydes is the potential for steric hindrance and the electronic nature of the aldehyde, which can complicate the catalytic cycle.[12] The use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos), is critical. These ligands facilitate the challenging oxidative addition step involving the C-X bond and promote the subsequent reductive elimination to afford the desired product in high yield.[12][13] Rigorous exclusion of oxygen is paramount to prevent catalyst degradation and the undesirable homocoupling of the boronic acid partner.[10][12]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Protocol 1: Synthesis of this compound
This protocol details the coupling of 4-bromo-2-fluorobenzaldehyde with (4-(methylsulfanyl)phenyl)boronic acid.
Table 1: Reagents and Typical Reaction Conditions
| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromo-2-fluorobenzaldehyde | 203.02 | 1.0 | 10.0 | 2.03 g |
| (4-(Methylsulfanyl)phenyl)boronic acid | 168.02 | 1.2 | 12.0 | 2.02 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 0.2 | 45 mg |
| SPhos | 410.53 | 0.04 (4 mol%) | 0.4 | 164 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 30.0 | 6.37 g |
| 1,4-Dioxane | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv), (4-(methylsulfanyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure a completely oxygen-free environment. This step is crucial to prevent catalyst oxidation.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add Palladium(II) Acetate (2 mol%) and the SPhos ligand (4 mol%).
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for at least 30 minutes. Add the degassed 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[13]
Part 2: Application in Bioactive Scaffold Synthesis
The aldehyde functionality of the title compound is a gateway to a vast array of bioactive molecules. A prominent application is in the synthesis of oxindole-based kinase inhibitors, a scaffold found in several FDA-approved drugs like Sunitinib.[8] The Knoevenagel condensation between the aldehyde and an oxindole core is a direct and efficient method to construct the key 3-ylidene-2-oxindole pharmacophore.[8]
Figure 2: Workflow for synthesizing a kinase inhibitor scaffold via Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with 5-Fluorooxindole
This protocol describes the synthesis of a Sunitinib-like analog, demonstrating the utility of the title aldehyde.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 equiv) in ethanol (0.2 M concentration relative to the aldehyde).
-
Catalyst Addition: Add piperidine (0.1 equiv) to the solution. The base catalyzes the condensation by deprotonating the oxindole.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitoring and Product Formation: The reaction progress can be monitored by TLC. The product, being highly conjugated, often precipitates from the reaction mixture as a brightly colored solid upon formation. The reaction is typically complete within 4-8 hours.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual reactants and catalyst. The resulting solid is often of high purity, but can be further purified by recrystallization if necessary.
Part 3: The Physicochemical and Pharmacological Rationale
The deliberate combination of the fluoro, methylsulfanyl, and biaryl moieties in this single intermediate provides medicinal chemists with a powerful tool for optimizing drug-like properties.
Table 2: Contribution of Structural Motifs to Pharmacological Properties
| Structural Moiety | Key Contributions | References |
| ortho-Fluoro Group | Metabolic Stability: Blocks potential sites of aromatic oxidation by cytochrome P450 enzymes. Binding Affinity: Can act as a hydrogen bond acceptor and alter the pKa of nearby groups, enhancing target engagement. Conformational Control: Influences the dihedral angle of the biaryl system, locking it into a bioactive conformation. | [4][7] |
| 4-(Methylsulfanyl)phenyl | Target Interaction: The sulfur atom can serve as a key hydrogen bond acceptor in the kinase hinge region. Solubility Modulation: Can be oxidized in vivo or synthetically to the more polar sulfoxide and sulfone analogues to fine-tune solubility and cell permeability. Scaffold for Elaboration: The phenyl ring can be further functionalized if needed. | [14] |
| Biaryl Benzaldehyde Core | Rigid Scaffold: Provides a well-defined and rigid core to correctly orient substituents for optimal interaction with the target protein. Synthetic Versatility: The aldehyde allows for the attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) and the introduction of solubilizing groups. | [9][15] |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that embeds multiple desirable drug-like features into a single, synthetically accessible molecule. Its utility in the construction of biaryl scaffolds, particularly for the development of targeted kinase inhibitors, is well-supported by established synthetic methodologies. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful intermediate in their drug discovery programs, accelerating the path toward novel and effective therapeutic agents.
References
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Pharma Sources. 2-Fluoro-4-methylbenzaldehyde: A Key Pharmaceutical Intermediate for Drug Discovery.
- ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF.
- National Institutes of Health (NIH). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC.
- National Institutes of Health (NIH). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- PubMed. Benzaldehyde-tethered fluorous tags for cytosolic delivery of bioactive peptides.
- MDPI. Plant-Derived Bioactive Compounds: Exploring Neuroprotective, Metabolic, and Hepatoprotective Effects for Health Promotion and Disease Prevention.
- BLDpharm. This compound.
- Sigma-Aldrich. This compound.
- ChemicalBook. This compound | 893637-41-7.
- PubMed Central. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- PubChem. 2-Fluoro-4-hydroxybenzaldehyde.
- MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ResearchGate. Selected bioactive compounds and natural products containing the naphthopyran-3-one core.
- PubMed Central. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry.
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- 5. nbinno.com [nbinno.com]
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- 7. mdpi.com [mdpi.com]
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- 9. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Putative Kinase Inhibitors Utilizing a 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde Scaffold
Introduction: The Strategic Importance of the Fluorinated Biphenyl Scaffold in Kinase Inhibition
The 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted enzyme inhibitors. The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention[1]. The unique combination of structural features within this scaffold offers a compelling starting point for the synthesis of novel kinase inhibitors.
The fluorine substituent is a well-established bioisostere for hydrogen, capable of modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Its introduction can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups, thereby influencing overall bioactivity. The biphenyl arrangement provides a rigid backbone that can effectively position functional groups within the ATP-binding pocket of a kinase. Furthermore, the terminal methylsulfanyl group offers a site for potential metabolic oxidation to the corresponding sulfoxide or sulfone, which can lead to altered solubility and additional hydrogen bonding interactions within the target protein. The aldehyde functionality serves as a versatile chemical handle for the facile introduction of diverse chemical entities, enabling the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthesis and evaluation of a putative kinase inhibitor derived from the this compound scaffold. The protocols herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical framework for the elaboration of this promising chemical starting material.
Synthetic Strategy: A Modular Approach to Inhibitor Synthesis
The synthesis of enzyme inhibitors from the this compound scaffold can be approached in a modular fashion, allowing for the systematic variation of different structural components to optimize biological activity. A common and effective strategy for elaborating benzaldehyde scaffolds into potent kinase inhibitors is the Knoevenagel condensation. This reaction facilitates the formation of a carbon-carbon double bond, creating an α,β-unsaturated system that can be further functionalized or serve as a key pharmacophoric element.
For the purposes of this guide, we will detail a representative synthesis of a putative kinase inhibitor through a Knoevenagel condensation with a suitable active methylene compound, followed by a potential oxidation of the methylsulfanyl group.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a putative kinase inhibitor.
Experimental Protocols
Part 1: Synthesis of (E)-2-cyano-3-(2-fluoro-4-(4-(methylsulfanyl)phenyl)phenyl)acrylamide
This protocol describes the Knoevenagel condensation of this compound with 2-cyanoacetamide. The resulting α,β-unsaturated amide is a common feature in many kinase inhibitors.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 893637-41-7 | 246.31 | e.g., Sigma-Aldrich |
| 2-Cyanoacetamide | 107-91-5 | 84.08 | e.g., Sigma-Aldrich |
| Piperidine | 110-89-4 | 85.15 | e.g., Sigma-Aldrich |
| Ethanol, 200 proof | 64-17-5 | 46.07 | e.g., Sigma-Aldrich |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.46 g, 10 mmol) and 2-cyanoacetamide (0.92 g, 11 mmol).
-
Add ethanol (30 mL) to the flask and stir the mixture to dissolve the solids.
-
To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a pale-yellow solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 85-95%
Part 2: Optional Oxidation to the Sulfone Derivative
The methylsulfanyl moiety can be oxidized to the corresponding sulfone, which may enhance the compound's interaction with the target enzyme through hydrogen bonding.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| (E)-2-cyano-3-(2-fluoro-4-(4-(methylsulfanyl)phenyl)phenyl)acrylamide | N/A | 312.37 | Synthesized above |
| meta-Chloroperoxybenzoic acid (m-CPBA), ≤77% | 937-14-4 | 172.57 | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | e.g., Sigma-Aldrich |
| Saturated sodium bicarbonate solution | N/A | N/A | In-house prep |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | e.g., Sigma-Aldrich |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the acrylamide product from Part 1 (3.12 g, 10 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (approximately 4.9 g, ~22 mmol, assuming 77% purity) in DCM (50 mL).
-
Add the m-CPBA solution dropwise to the cooled acrylamide solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The starting material should be replaced by a more polar product spot.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to quench the excess m-CPBA.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterize the final sulfone product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given that many biphenyl-based scaffolds are known to inhibit protein kinases, a logical step is to screen the synthesized compounds against a panel of relevant kinases. For this guide, we will outline a general protocol for assessing the inhibitory activity against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a common target in cancer therapy[2].
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol for VEGFR-2 Inhibition Assay (Luminescent Format)
This protocol is a general guideline and may need to be optimized based on the specific kinase and detection reagents used.
Materials and Reagents:
| Reagent | Supplier |
| Recombinant human VEGFR-2 kinase | e.g., Promega, SignalChem |
| Kinase substrate (e.g., Poly(Glu,Tyr) 4:1) | e.g., Sigma-Aldrich |
| ATP | e.g., Promega |
| Kinase-Glo® Luminescent Kinase Assay | Promega |
| White, opaque 96-well microplates | e.g., Corning |
| Staurosporine (positive control) | e.g., Sigma-Aldrich |
| DMSO | e.g., Sigma-Aldrich |
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Create a series of 2-fold dilutions in DMSO to generate a concentration-response curve (e.g., from 100 µM to 0.5 nM).
-
Assay Setup:
-
Prepare a kinase reaction buffer (specific composition will depend on the enzyme supplier's recommendations).
-
In the wells of a 96-well plate, add the kinase and substrate at their optimal concentrations as determined by initial titration experiments.
-
Add 1 µL of the diluted inhibitor or DMSO (for the 0% inhibition control) to the appropriate wells.
-
Include wells with a known inhibitor like staurosporine as a positive control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
After the incubation period, add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | VEGFR-2 IC50 (nM) |
| (E)-2-cyano-3-(2-fluoro-4-(4-(methylsulfanyl)phenyl)phenyl)acrylamide | 150 |
| (E)-2-cyano-3-(2-fluoro-4-(4-(methylsulfonyl)phenyl)phenyl)acrylamide | 25 |
| Staurosporine | 5 |
Conclusion and Future Directions
The this compound scaffold provides a versatile and promising starting point for the synthesis of novel enzyme inhibitors, particularly targeting the kinase family. The synthetic protocols outlined in this guide offer a robust methodology for the creation of a library of derivatives through modifications at the aldehyde and methylsulfanyl positions. The subsequent biological evaluation using in vitro kinase assays allows for the determination of potency and the establishment of a structure-activity relationship.
Further optimization of the synthesized lead compounds could involve the exploration of a wider range of active methylene compounds in the Knoevenagel condensation, as well as the functionalization of the biphenyl ring system. In silico modeling and docking studies could also be employed to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency and selectivity[2]. The ultimate goal of such a research program would be the identification of a clinical candidate with a favorable efficacy and safety profile for the treatment of diseases driven by aberrant kinase activity.
References
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. National Institutes of Health. [Link]
- Therapeutic compounds.
-
Patent Application Publication (10) Pub. No.: US 2008/0113927 A1. Google APIs. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Patents - Gray Lab. Stanford University. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. National Institutes of Health. [Link]
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9096544B2 - Therapeutic compounds - Google Patents [patents.google.com]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde in Material Science
Introduction: Unlocking the Potential of a Versatile Building Block
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS: 893637-41-7) is a strategically functionalized aromatic aldehyde poised for significant applications in the realm of advanced materials. Its unique molecular architecture, featuring a fluorinated biphenyl core, a reactive aldehyde moiety, and a sulfur-containing substituent, offers a compelling combination of properties for the synthesis of novel organic electronic and liquid crystalline materials. The presence of fluorine can enhance thermal stability, influence electronic energy levels, and promote desirable intermolecular interactions.[1][2][3] The biphenyl structure provides a rigid, conjugated backbone, which is a common feature in liquid crystals and organic semiconductors.[4][5] The aldehyde group serves as a versatile synthetic handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of larger, more complex molecular systems. Finally, the methylsulfanyl group can be a site for further functionalization or can influence the material's charge transport properties and solubility.
This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for the utilization of this compound in the synthesis of advanced materials. The protocols are based on well-established synthetic methodologies and are intended to serve as a foundational guide for researchers and scientists in the field.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 893637-41-7 | [6] |
| Molecular Formula | C₁₄H₁₁FOS | [7] |
| Molecular Weight | 246.31 g/mol | [7] |
| Appearance | Not specified, likely a solid | - |
| Purity | Typically ≥96% | [7] |
Proposed Applications in Material Science
The unique combination of functional groups in this compound makes it a promising precursor for several classes of advanced materials:
-
Organic Light-Emitting Diode (OLED) Materials: The fluorinated biphenyl core can be incorporated into host materials, fluorescent emitters, or thermally activated delayed fluorescence (TADF) emitters. Fluorination is known to lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve device stability.[1][2]
-
Liquid Crystals: The rigid biphenyl scaffold is a fundamental component of many liquid crystalline compounds.[4][5][8][9] By extending the molecular structure through the aldehyde group, it is possible to synthesize calamitic (rod-shaped) liquid crystals with specific mesophase behaviors.
-
Nonlinear Optical (NLO) Materials: The synthesis of push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, can lead to materials with significant NLO properties. The aldehyde group of the title compound can be used to construct such systems, for instance, by forming chalcone derivatives.[10][11]
-
Organic Semiconductors: The extended π-conjugation in molecules derived from this aldehyde could lead to materials with semiconducting properties suitable for applications in organic field-effect transistors (OFETs).
Synthetic Protocols
The following protocols describe the synthesis of hypothetical advanced material precursors from this compound. These are illustrative examples of how this building block can be utilized.
Protocol 1: Synthesis of a Stilbene Derivative for Potential Use as a Fluorescent Emitter
This protocol details the synthesis of (E)-1-(2-Fluoro-4-(4-(methylthio)phenyl)phenyl)-2-phenylethene, a stilbene derivative, via the Wittig reaction. Stilbene derivatives are widely studied for their fluorescent properties and potential use in OLEDs.[12][13][14]
Reaction Scheme:
Caption: Wittig reaction for stilbene synthesis.
Materials:
-
This compound
-
Benzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.[15][16]
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the (E) and (Z) isomers of the stilbene derivative. The (E)-isomer is typically the major product with non-stabilized ylides.[17][18]
Protocol 2: Synthesis of a Chalcone Derivative for Potential NLO Applications
This protocol describes the Claisen-Schmidt condensation to synthesize a chalcone derivative, (E)-1-(4-nitrophenyl)-3-(2-fluoro-4-(4-(methylthio)phenyl)phenyl)prop-2-en-1-one. Chalcones are known for their potential in nonlinear optics.[10][11][19][20]
Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Materials:
-
This compound
-
4-Nitroacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-nitroacetophenone (1.0 equivalent) in ethanol.
-
To this solution, add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure chalcone derivative.
Protocol 3: Synthesis of an α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of an α,β-unsaturated ester, Ethyl (E)-3-(2-fluoro-4-(4-(methylthio)phenyl)phenyl)acrylate, using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is known for its high (E)-stereoselectivity.[21][22][23][24][25] Such esters can be valuable intermediates for further polymerization or functionalization.
Reaction Scheme:
Caption: HWE reaction for α,β-unsaturated ester synthesis.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α,β-unsaturated ester.
Characterization of Synthesized Materials
The successful synthesis of the proposed materials should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the synthesized materials, which is particularly important for OLED and NLO applications.
-
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): For materials with potential liquid crystalline properties, to determine phase transition temperatures and identify mesophases.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of a wide range of advanced materials. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this compound in creating novel materials for organic electronics, liquid crystals, and other high-tech applications. The strategic combination of its structural features opens up a vast chemical space for the design and synthesis of next-generation functional organic materials.
References
- The Impact of Fluorine Chemistry on Next-Gen Electronic M
- DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals - Journal of The Chemical Society of Pakistan. (URL: )
- The Role of Biphenyls in Advanced M
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing). (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])
-
Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems - UEA Digital Repository. (URL: [Link])
-
Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties - Taylor & Francis Online. (URL: [Link])
-
Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters - ACS Publications. (URL: [Link])
-
The Role Of Fluorine Materials In The Development Of Electronic Chemicals. (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Fluorine - Wikipedia. (URL: [Link])
-
Horner-Wadsworth-Emmons Reaction - SynArchive. (URL: [Link])
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (URL: [Link])
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
-
Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner-Wadsworth-Emmons reaction - PubMed. (URL: [Link])
-
Wittig reaction - Wikipedia. (URL: [Link])
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Synthesis of stilbene derivatives 139 | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH. (URL: [Link])
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (URL: [Link])
-
Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity - NIH. (URL: [Link])
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
-
Synthetic approaches toward stilbenes and their related structures - SciSpace. (URL: [Link])
-
Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate - ChemRxiv. (URL: [Link])
-
Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. (URL: [Link])
-
Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - NIH. (URL: [Link])
-
Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (URL: [Link])
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - NIH. (URL: [Link])
-
Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride - ResearchGate. (URL: [Link])
-
(PDF) A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, a valuable biaryl intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, which facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. This document offers a step-by-step experimental procedure, a discussion of the reaction mechanism, insights into the roles of key reagents, and expected analytical data for the final product.
Introduction and Significance
This compound (CAS No. 893637-41-7) is a complex organic molecule featuring a biaryl scaffold decorated with synthetically versatile functional groups: a fluoro group, a methylsulfanyl (thioether) moiety, and a reactive aldehyde. This unique combination makes it a highly sought-after building block in drug discovery and the development of advanced materials. The biaryl motif is a privileged structure in medicinal chemistry, while the aldehyde can be readily transformed into a wide array of other functionalities.
The palladium-catalyzed Suzuki-Miyura cross-coupling reaction stands as the most efficient and reliable method for constructing the central C-C bond in this target molecule.[1][2] Its advantages include mild reaction conditions, exceptional tolerance for various functional groups, and the commercial availability of a vast library of starting materials.[1] This application note details a robust protocol for this synthesis, starting from 2-fluoro-4-bromobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid.
The Suzuki-Miyura Reaction: A Mechanistic Overview
The power of the Suzuki-Miyura coupling lies in its catalytic cycle, which efficiently orchestrates the formation of a new carbon-carbon bond.[1][3] The generally accepted mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (2-fluoro-4-bromobenzaldehyde). This step forms a square planar Pd(II) complex.[3]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species (4-(methylsulfanyl)phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium center.[4]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]
The Critical Role of Ligands and Base
-
Phosphine Ligands : Ligands, typically electron-rich phosphines, are crucial for stabilizing the palladium catalyst and modulating its reactivity. They increase the electron density on the palladium center, which facilitates the initial oxidative addition step. Furthermore, the steric bulk of the ligands can promote the final reductive elimination step, leading to a more efficient catalytic turnover.[4]
-
Base : The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by converting it into a more reactive boronate complex. It also participates in the formation of palladium-alkoxide or -hydroxide complexes, which can accelerate the transmetalation and reductive elimination steps.[4]
Catalytic Cycle of the Suzuki-Miyura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound. It is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[5][6][7] Researchers should perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Role |
| 2-Fluoro-4-bromobenzaldehyde | C₇H₄BrFO | 203.01 | 5.0 | 1.0 | Aryl Halide |
| 4-(Methylsulfanyl)phenylboronic acid | C₇H₉BO₂S | 167.02 | 6.0 | 1.2 | Organoboron |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 | 0.03 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 | 2.0 | Base |
| Toluene | C₇H₈ | - | 40 mL | - | Solvent |
| Ethanol | C₂H₆O | - | 10 mL | - | Co-solvent |
| Deionized Water | H₂O | - | 10 mL | - | Co-solvent |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product purification.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-4-bromobenzaldehyde (1.015 g, 5.0 mmol), 4-(methylsulfanyl)phenylboronic acid (1.00 g, 6.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Inert Atmosphere : Seal the flask and evacuate it carefully, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Through the septum, add degassed toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via syringe. The solvent mixture should be degassed beforehand by bubbling with argon for at least 30 minutes.
-
Reaction : With the inert gas flowing, heat the reaction mixture in an oil bath to 90 °C with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 4-8 hours.
-
Work-up : Once the reaction is complete (as indicated by the consumption of the starting aryl bromide on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be an oily solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Product Characterization and Expected Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₁FOS |
| Molecular Weight | 246.31 g/mol |
| Yield | 80-95% (typical) |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, CHO), 7.9-7.2 (m, 7H, Ar-H), 2.5 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~190 (CHO), 165-115 (Ar-C), 15 (S-CH₃) |
| Mass Spec (ESI) | m/z 247.05 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and should be confirmed by experimental data. Coupling patterns and constants will provide further structural confirmation.
Troubleshooting and Safety Precautions
-
Low Yield : If the reaction yield is low, ensure all reagents are pure and the solvents are rigorously degassed. The palladium catalyst is sensitive to oxygen, and its deactivation can halt the reaction. Consider using a different palladium source or ligand system if issues persist.
-
Side Reactions : The presence of homocoupling products (biaryls from the same starting material) may indicate an issue with the stoichiometry or the rate of transmetalation. Adjusting the base or solvent may mitigate this.
-
Safety : This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Toluene is a flammable solvent.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of this compound. The protocol detailed in this application note is robust and scalable, offering researchers a reliable pathway to this important synthetic intermediate. Careful attention to reagent quality and reaction conditions, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and purity.
References
-
Wikipedia Contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
-
MDPI. (2023). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
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Application Notes and Protocols for the Wittig Reaction with Substituted Benzaldehydes
Introduction: The Enduring Power of the Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, a feat for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's ability to form a carbon-carbon double bond with exceptional regioselectivity remains largely unparalleled.[2][3] For researchers in drug development and medicinal chemistry, the Wittig reaction is an indispensable tool for constructing complex molecular architectures, particularly for the synthesis of stilbene derivatives and other functionalized alkenes from substituted benzaldehydes.[4]
This application note provides a comprehensive guide to the Wittig reaction as applied to substituted benzaldehydes. It moves beyond a simple recitation of steps to offer a deeper understanding of the underlying mechanistic principles that govern the reaction's outcome. By understanding the "why" behind the protocol, researchers can better troubleshoot experiments, optimize conditions, and strategically design synthetic routes to achieve their desired molecular targets with high efficiency and stereochemical control.
The Mechanism: A Tale of Ylides and Oxaphosphetanes
The heart of the Wittig reaction is the interaction between a phosphorus ylide (the Wittig reagent) and an aldehyde or ketone.[1][5] The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][6][7] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a triphenylphosphine oxide byproduct.[8] The exceptional thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the entire reaction sequence.[9]
Figure 1: Generalized mechanism of the Wittig reaction.
The Decisive Factor: Ylide Stability and Stereoselectivity
The stereochemical outcome of the Wittig reaction—that is, the ratio of (E)- to (Z)-alkenes produced—is critically dependent on the nature of the phosphorus ylide employed.[1][6] Ylides are broadly classified as stabilized, semi-stabilized, or unstabilized, based on the substituents attached to the carbanionic carbon.[10][11]
-
Unstabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl chains) on the carbanion. They are highly reactive and the formation of the oxaphosphetane is typically irreversible and kinetically controlled.[11][12][13] This rapid and irreversible cycloaddition leads predominantly to the cis- or (Z)-alkene.[1][3][6]
-
Stabilized Ylides: When the carbanion is adjacent to an electron-withdrawing group (e.g., ester, ketone, or nitrile), the negative charge is delocalized and the ylide is stabilized.[6][9][10] These ylides are less reactive, and the initial cycloaddition is often reversible.[11][12] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which ultimately yields the (E)-alkene with high selectivity.[1][6][12]
-
Semi-stabilized Ylides: Ylides with aryl or other weakly electron-withdrawing groups fall into this category. The stereoselectivity with these ylides can be poor, often yielding mixtures of (E)- and (Z)-alkenes.[1] The electronic nature of the substituents on the benzaldehyde can also influence the cis/trans ratio of the product.[14]
| Ylide Type | Substituent on Carbanion (R') | Reactivity | Stability | Typical Base for Generation | Predominant Alkene Isomer |
| Unstabilized | Alkyl, H | High | Low | Strong (n-BuLi, NaH, NaNH₂) | (Z)-alkene |
| Semi-stabilized | Aryl, Vinyl | Moderate | Moderate | Moderate (alkoxides) | Mixture of (E) and (Z) |
| Stabilized | -COOR, -COR, -CN | Low | High | Mild (Na₂CO₃, K₂CO₃, NaHCO₃) | (E)-alkene |
Table 1: Comparison of Phosphorus Ylide Types in the Wittig Reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the Wittig reaction with a substituted benzaldehyde, showcasing the generation of both an unstabilized and a stabilized ylide.
Protocol 1: Synthesis of a (Z)-Alkene using an Unstabilized Ylide
This protocol describes the reaction of 4-chlorobenzaldehyde with the ylide generated from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to dissolve the phosphonium salt. c. Cool the flask to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: a. Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C. c. Add the aldehyde solution dropwise to the ylide solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. The less polar alkene will typically elute before the more polar triphenylphosphine oxide.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide (One-Pot Method)
This protocol outlines a convenient one-pot synthesis of an α,β-unsaturated ester from 4-nitrobenzaldehyde and ethyl bromoacetate.[15][16]
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate
-
4-Nitrobenzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
One-Pot Reaction: a. To a round-bottom flask containing a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.[15] b. Stir the suspension vigorously for 1 minute. c. To this suspension, add ethyl bromoacetate (1.6 equivalents) followed by 4-nitrobenzaldehyde (1.0 equivalent).[15] d. Stir the reaction mixture vigorously at room temperature for 1-3 hours.[4] Monitor the reaction progress by TLC.
-
Work-up and Purification: a. After completion, extract the product with diethyl ether or dichloromethane (3 x 15 mL).[4] b. Combine the organic layers and dry over anhydrous MgSO₄. c. Filter and concentrate the solution in vacuo. d. Purify the crude product by recrystallization or flash column chromatography to separate the (E)-alkene from triphenylphosphine oxide.
Figure 2: Experimental workflow for Wittig reactions.
Advanced Topics and Troubleshooting
The Schlosser Modification for (E)-Alkene Synthesis from Unstabilized Ylides
A significant limitation of the traditional Wittig reaction is the difficulty in obtaining (E)-alkenes from unstabilized ylides.[1][3] The Schlosser modification elegantly overcomes this challenge.[17][18] This technique involves the in-situ generation of the betaine intermediate at low temperatures, followed by deprotonation at the carbon adjacent to the phosphorus using a strong base like phenyllithium.[1][12][17] Subsequent protonation and elimination furnish the (E)-alkene with high stereoselectivity.[12][17]
Troubleshooting Common Issues
-
Low Yield: Poor yields can result from several factors. Sterically hindered ketones react slowly, particularly with stabilized ylides.[3][19] Aldehydes can be prone to oxidation or polymerization.[3][19] Ensuring anhydrous conditions, especially when using strong bases, is crucial as ylides are readily protonated by water.[2]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can often be difficult to separate from the desired alkene due to similar polarities. While chromatography is standard, several chromatography-free methods have been developed. One such method involves treating the crude reaction mixture with oxalyl chloride to convert the phosphine oxide into an insoluble chlorophosphonium salt, which can be removed by filtration.[20]
-
Poor Stereoselectivity: For semi-stabilized ylides, achieving high stereoselectivity can be challenging. The presence of lithium salts can also have a profound effect on the stereochemical outcome.[1][19] Careful control of reaction temperature and the choice of base and solvent are paramount. In cases where high (E)-selectivity is required, the Horner-Wadsworth-Emmons reaction is often a preferred alternative.[1][3]
Conclusion
The Wittig reaction remains a powerful and versatile method for the synthesis of alkenes from substituted benzaldehydes. A thorough understanding of the reaction mechanism, particularly the role of ylide stability in dictating stereoselectivity, empowers researchers to rationally design experiments and achieve their synthetic goals. By mastering the standard protocols and being aware of advanced modifications and troubleshooting strategies, scientists can effectively leverage this classic reaction to advance their research and development efforts.
References
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Title: Schlosser Modification - SynArchive Source: SynArchive URL: [Link]
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Title: Wittig Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: WITTIG REACTION | MECHANISM - AdiChemistry Source: AdiChemistry URL: [Link]
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Title: Schlosser Modification - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Stereoselectivity of the Wittig Reaction in Two-Phase System | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Unstabilized Ylide Reactions in Wittig | PDF | Organic Chemistry - Scribd Source: Scribd URL: [Link]
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Title: Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE Source: JoVE URL: [Link]
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Title: Wittig reaction with benzaldehyde - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]
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Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: What is the stereoselectivity of Wittig's reaction? - Quora Source: Quora URL: [Link]
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Title: The Wittig Reaction: Synthesis of Alkenes Source: Unknown URL: [Link]
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Title: 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: The Wittig Reaction - YouTube Source: YouTube URL: [Link]
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Title: The Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: The Wittig Reaction: Examples and Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]
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Title: Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction Source: Royal Society of Chemistry URL: [Link]
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Title: The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
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Title: A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing Source: Science and Education Publishing URL: [Link]
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Title: A Solvent Free Wittig Reaction Source: Unknown URL: [Link]
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Title: Synthesis of an Alkene via the Wittig Reaction Source: Unknown URL: [Link]
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Title: Solved 5 Wittig Reaction Green Chemistry and Reaction | Chegg.com Source: Chegg.com URL: [Link]
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Title: Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Organic synthesis: The Wittig reaction cleans up | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Wittig Reaction Mechanism & Examples – - Total Synthesis Source: Total Synthesis URL: [Link]
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Application Notes and Protocols for the Knoevenagel Condensation with 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for performing the Knoevenagel condensation using 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde as the aldehydic substrate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, strategic considerations for experimental design, step-by-step protocols with common active methylene compounds, and troubleshooting guidance. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure robust and reproducible outcomes.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, valued for its high efficiency and broad applicability in synthesizing α,β-unsaturated compounds.[1][2][3][4] This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, followed by a dehydration step.[5][6] The resulting products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, natural products, and functional polymers.[2][4]
The general mechanism, a variant of the aldol condensation, proceeds via a base-catalyzed pathway.[1][6] The base abstracts a proton from the active methylene group, forming a resonance-stabilized carbanion (enolate).[5][7] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1][7]
The Substrate: this compound
The selected aldehyde, this compound (CAS No. 893637-41-7), presents unique electronic features that influence the Knoevenagel condensation.[8]
-
Structure:
-
Synonym(s): 3-fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
-
Molecular Formula: C₁₄H₁₁FOS
-
Molecular Weight: 246.31 g/mol
-
-
Electronic Effects:
-
The 2-fluoro substituent is an electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
The 4-(methylsulfanyl)phenyl group at the 4-position is generally considered electron-donating due to the sulfur atom's lone pairs, which can participate in resonance. This interplay of electron-withdrawing and electron-donating groups can influence the reaction kinetics and the stability of intermediates.
-
Experimental Design and Optimization
Choice of Active Methylene Compound
The reactivity of the active methylene compound is determined by the electron-withdrawing nature of its flanking groups.[6][9] Common choices include:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing capabilities of the two cyano groups. Reactions with malononitrile are often rapid and high-yielding.[10]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Also highly reactive, and the resulting product contains an ester group that can be further functionalized.[1][10]
-
Diethyl Malonate (EtOOC-CH₂-COOEt): Less reactive than malononitrile and ethyl cyanoacetate, potentially requiring more stringent reaction conditions.[10]
Catalyst Selection
The Knoevenagel condensation is typically catalyzed by a weak base to prevent self-condensation of the aldehyde.[6]
-
Piperidine: A widely used and effective secondary amine catalyst.[11][12] It can also react with the aldehyde to form an iminium ion, which is highly electrophilic.[13][14]
-
Pyridine: Often used as both a catalyst and a solvent, particularly in the Doebner modification with malonic acid.[6]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A non-nucleophilic, sterically hindered amine base that is effective in promoting the reaction.[1]
-
Ammonium Salts (e.g., Ammonium Acetate): A mild and environmentally benign catalyst option.[15]
Solvent and Temperature Considerations
The choice of solvent can significantly impact reaction rates and yields.
-
Protic Solvents (e.g., Ethanol, Methanol): Common choices that can facilitate the dissolution of reactants and catalysts.
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can accelerate the reaction by stabilizing charged intermediates.[11][16]
-
Solvent-Free Conditions: An environmentally friendly approach that can be effective, often with gentle heating or grinding.[17][18]
The reaction is often performed at room temperature, but heating may be necessary for less reactive substrates to achieve a reasonable reaction rate.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol is designed for a rapid and high-yielding synthesis of (E)-2-(2-Fluoro-4-(4-(methylsulfanyl)phenyl)benzylidene)malononitrile.
Materials:
-
This compound (1.0 mmol, 246.3 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (246.3 mg, 1.0 mmol) and ethanol (5 mL). Stir until the aldehyde is completely dissolved.
-
Add malononitrile (72.7 mg, 1.1 mmol) to the solution and stir for 2 minutes.
-
Add piperidine (10 µL, 0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion (typically within 1-2 hours), a precipitate will likely form. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the desired (E)-2-(2-Fluoro-4-(4-(methylsulfanyl)phenyl)benzylidene)malononitrile.
Rationale: The use of a slight excess of malononitrile ensures complete consumption of the aldehyde. Piperidine is a highly effective catalyst for this transformation.[19] Ethanol is a suitable solvent that allows for easy precipitation of the product upon formation.
Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol provides a method for the synthesis of Ethyl (E)-2-cyano-3-(2-fluoro-4-(4-(methylsulfanyl)phenyl)phenyl)acrylate, a versatile intermediate.
Materials:
-
This compound (1.0 mmol, 246.3 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 117 µL)
-
DABCO (0.2 mmol, 22.4 mg)
-
Acetonitrile (5 mL)
Procedure:
-
In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (246.3 mg, 1.0 mmol) and ethyl cyanoacetate (117 µL, 1.1 mmol) in acetonitrile (5 mL).
-
Add DABCO (22.4 mg, 0.2 mmol) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with water (15 mL).
-
Extract the product with diethyl ether (2 x 10 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Rationale: DABCO is a non-nucleophilic base that effectively catalyzes the condensation without forming stable iminium ions.[1] Acetonitrile is a polar aprotic solvent that can accelerate the reaction. The aqueous workup is necessary to remove the catalyst and any unreacted starting materials.[1]
Data Presentation and Expected Outcomes
The following table summarizes expected outcomes based on the chosen active methylene compound and catalyst system. Yields are hypothetical and serve as a guideline for optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 25 | 1-2 | >90 |
| This compound | Ethyl Cyanoacetate | DABCO | Acetonitrile | 25 | 2-4 | 85-95 |
| This compound | Diethyl Malonate | Piperidine | Toluene | 80 | 6-8 | 70-80 |
Visualization of Key Processes
Reaction Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Workflow
Caption: General Experimental Workflow.
Troubleshooting Guide
Caption: Troubleshooting Common Issues.
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Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. Benchchem.
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Knoevenagel condensation. Wikipedia.
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society.
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Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Organic & Biomolecular Chemistry.
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications.
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A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry.
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The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
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recent developments in knoevenagel condensation reaction: a review. International Journal of Advanced Research.
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Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
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The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central.
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Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Taylor & Francis Online.
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.
-
Aldol Condensation with β-Diesters. JoVE.
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The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate.
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Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science.
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Knoevenagel Condensation: Mechanism & Active Methylene Reactions. Chemca.
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Knoevenagel Condensation Reaction. Sigma-Aldrich.
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
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The Knoevenagel Condensation. Organic Reactions.
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Knoevenagel condensation. Chemistry for everyone.
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-
Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry.
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health.
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
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Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... ResearchGate.
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2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. PubMed Central.
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This compound | 893637-41-7. ChemicalBook.
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Application Note: Strategies and Protocols for Aldol Condensation Reactions Involving Biaryl Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis. When applied to biaryl aldehydes, this reaction unlocks powerful strategies for constructing complex molecular architectures, particularly axially chiral biaryls, which are privileged structures in medicinal chemistry, catalyst design, and materials science.[1][2][3] This guide provides an in-depth exploration of the mechanistic nuances, practical protocols, and optimization strategies for conducting aldol condensations with sterically demanding and electronically distinct biaryl aldehydes. We focus on organocatalytic approaches that offer high levels of stereocontrol, including the synthesis of valuable atropisomeric products.
Core Concepts & Mechanistic Insights
The aldol reaction fundamentally involves the nucleophilic addition of an enol or enolate to a carbonyl group, forming a β-hydroxy carbonyl compound (the aldol adduct).[4][5] Subsequent dehydration (condensation) can yield an α,β-unsaturated carbonyl compound.[6][7] The unique structural features of biaryl aldehydes—namely significant steric hindrance around the formyl group and a tunable electronic environment—present specific challenges and opportunities that modify the standard reaction pathways.
The Aldol Condensation Pathway
The reaction can be catalyzed by either acid or base. In the context of biaryl aldehydes, base catalysis or, more commonly, organocatalysis is preferred to achieve high selectivity and avoid undesired side reactions.
-
Base-Catalyzed Mechanism: A base abstracts an α-proton from a carbonyl compound (the nucleophile) to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of the biaryl aldehyde. Protonation of the resulting alkoxide yields the aldol adduct. Heating often promotes the elimination of water to form the final condensation product.[4][8]
Caption: General Base-Catalyzed Aldol Condensation Pathway.
Organocatalysis: The Proline Revolution
Modern asymmetric aldol reactions frequently employ small organic molecules as catalysts. L-Proline and its derivatives are particularly effective, catalyzing reactions via an enamine mechanism that mimics the function of Class I aldolase enzymes.[9][10][11] This approach is highly valuable for reactions involving biaryl aldehydes, where controlling the stereochemical outcome is paramount.
The Proline Catalytic Cycle:
-
Enamine Formation: Proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[9]
-
Stereoselective C-C Bond Formation: The enamine attacks the biaryl aldehyde acceptor. The stereochemistry is directed by the chiral catalyst, often through a highly organized, hydrogen-bonded transition state.[12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
Caption: The Enamine Catalysis Cycle using (S)-Proline.
Application Focus: Atroposelective Synthesis of Axially Chiral Biaryls
A primary motivation for using biaryl aldehydes in aldol reactions is the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond.[13] The aldol condensation can be strategically employed to control the formation of a stereogenic axis, a technique of immense value in drug discovery.
One powerful strategy is dynamic kinetic resolution . In this process, a rapidly equilibrating (racemizing) atropisomeric biaryl aldehyde reacts with a chiral nucleophile (or via a chiral catalyst) to form two diastereomeric products at different rates. If the condensation step is irreversible and one diastereomer is formed preferentially, the equilibrium of the starting aldehyde is continuously shifted, allowing for the theoretical conversion of the entire starting material into a single, highly enantioenriched product.[14][15]
Caption: Dynamic Kinetic Resolution in an Atroposelective Aldol Reaction.
Experimental Protocols
The following protocols are generalized methodologies synthesized from established literature and should be adapted based on the specific substrate and desired outcome.
Protocol 1: Organocatalyzed Asymmetric Aldol Reaction of a Biaryl Aldehyde
This protocol describes a typical small-scale reaction to assess the feasibility and stereoselectivity of an aldol addition between a ketone (e.g., acetone) and a target biaryl aldehyde using (S)-proline as the catalyst.
Reagents and Materials:
-
Atropisomeric or pro-atropisomeric biaryl aldehyde
-
Acetone (or other ketone donor), anhydrous
-
(S)-Proline
-
Solvent (e.g., DMSO, CH3CN, or a water/methanol mixture), anhydrous[16]
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for TLC analysis (e.g., ethyl acetate, hexanes)
-
Reaction vial with stir bar, septum, and nitrogen/argon inlet
Step-by-Step Procedure:
-
Preparation: Dry the reaction vial under vacuum or in an oven and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the vial, add the biaryl aldehyde (1.0 eq, e.g., 0.2 mmol) and (S)-proline (0.1-0.3 eq, e.g., 20 mol%).
-
Solvent and Nucleophile: Add the anhydrous solvent (to achieve ~0.5 M concentration) followed by the ketone nucleophile (5-10 eq). The use of excess ketone drives the reaction forward and minimizes self-condensation of the biaryl aldehyde, which is generally not possible if it lacks α-hydrogens.[17]
-
Reaction: Stir the mixture at the desired temperature (room temperature is a good starting point). Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis. Reactions can take from a few hours to 48+ hours depending on the reactivity of the aldehyde.[18]
-
Workup: Once the reaction is complete (or has reached equilibrium), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure of the aldol adduct. The appearance of a new hydroxyl proton and characteristic shifts in the aliphatic region are expected.[19]
-
Chiral HPLC: Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by comparing the chromatogram to that of a racemic standard.[18]
Protocol 2: Purification and Recovery of Unreacted Aldehyde
In cases of incomplete conversion, separating the polar aldol product from the less polar unreacted biaryl aldehyde can be straightforward with column chromatography. For challenging separations or recovery of valuable starting material, a bisulfite extraction can be employed.[20]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble bisulfite adduct.
-
Separate the aqueous layer containing the adduct from the organic layer containing the aldol product.
-
To recover the unreacted aldehyde, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to reverse the adduct formation.[20]
-
Extract the liberated aldehyde back into an organic solvent.
Key Parameters and Optimization Strategies
The success of an aldol reaction with biaryl aldehydes hinges on the careful control of several parameters. The causality behind these choices is critical for rational optimization.
| Parameter | Effect on Yield & Selectivity | Rationale / Causality |
| Catalyst | High impact on stereoselectivity. Proline derivatives with bulky groups (e.g., diaryl prolinols) can enhance enantioselectivity.[21] | The catalyst's structure dictates the geometry of the transition state. Bulky substituents create a more defined chiral pocket, forcing the electrophile (biaryl aldehyde) to approach from a specific face, thereby increasing stereocontrol.[12] |
| Solvent | Significant influence on reaction rate and stereocontrol. Aprotic polar solvents (DMSO, DMF) often improve proline solubility and catalytic activity. Water/methanol mixtures can sometimes offer a good balance of reactivity and stereocontrol.[16] | The solvent affects catalyst solubility and the stability of charged intermediates and transition states. Hydrogen bonding between the solvent and the transition state assembly can either enhance or disrupt the organization required for high stereoselectivity.[22] |
| Temperature | Lower temperatures (e.g., 0 °C to RT) generally lead to higher stereoselectivity but slower reaction rates. | Higher temperatures provide more thermal energy, which can overcome the small energy differences between diastereomeric transition states, leading to lower selectivity. Atropisomerization of the starting aldehyde may also be temperature-dependent.[14] |
| Substrate Electronics | Electron-withdrawing groups on the biaryl aldehyde increase its electrophilicity, accelerating the reaction. Electron-donating groups can slow it down. | The rate-determining step is often the nucleophilic attack on the aldehyde carbonyl. A more electron-deficient carbonyl carbon is a better electrophile and reacts faster. |
| Steric Hindrance | Severe steric hindrance on the biaryl aldehyde can dramatically slow the reaction rate. However, this same hindrance is essential for creating a stable stereogenic axis in the product. | Steric bulk can prevent the nucleophile from easily accessing the carbonyl carbon. This necessitates careful catalyst selection to create a binding pocket that can accommodate the substrate while still enforcing a specific approach trajectory.[23] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poorly reactive (sterically hindered or electron-rich) aldehyde. 2. Catalyst deactivation or low solubility. 3. Insufficient reaction time. | 1. Increase temperature, but be aware this may lower selectivity. Use a more reactive nucleophile. 2. Switch to a solvent that better solubilizes the catalyst (e.g., DMSO). Try a different proline derivative with higher activity.[24] 3. Allow the reaction to run for a longer period (48-72h), monitoring by TLC/NMR. |
| Poor Stereoselectivity (d.r. or e.e.) | 1. Reaction temperature is too high. 2. Catalyst is not providing sufficient facial discrimination. 3. Racemization of the product. | 1. Decrease the reaction temperature. 2. Screen a panel of organocatalysts, particularly those with greater steric bulk near the active site.[21] 3. Ensure workup conditions are mild to prevent epimerization at the α-carbon. |
| Formation of Side Products | 1. Self-condensation of the ketone nucleophile. 2. Dehydration of the aldol adduct under reaction conditions. | 1. Use a larger excess of the ketone. Alternatively, pre-form the enolate using a strong base like LDA under kinetic control conditions (for advanced applications).[5][25] 2. Run the reaction at a lower temperature and avoid acidic/basic workup conditions if the aldol adduct is the desired product. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Streaking on silica gel column. | 1. Use the bisulfite extraction protocol to remove unreacted aldehyde.[20] 2. The β-hydroxy carbonyl product can be acidic. Add a small amount of triethylamine (~1%) to the eluent to prevent streaking. |
Conclusion
Aldol condensations involving biaryl aldehydes are a sophisticated yet powerful tool for synthesizing high-value molecules, especially those possessing axial chirality. By understanding the underlying mechanistic principles of organocatalysis and carefully controlling key reaction parameters, researchers can overcome the challenges posed by steric hindrance and achieve high levels of stereocontrol. The protocols and strategies outlined in this guide serve as a robust starting point for the development and optimization of these transformative reactions in the fields of pharmaceutical discovery and asymmetric synthesis.
References
-
Title: Synthesis of axially chiral biaryls via two fold arene‐forming aldol condensation. Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (-)-ephedrine or a proline-derived diamine Source: PubMed URL: [Link]
-
Title: Organocatalytic Atroposelective Aldol Condensation: Synthesis of Axially Chiral Biaryls by Arene Formation Source: PubMed URL: [Link]
-
Title: Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling Source: PMC - NIH URL: [Link]
-
Title: Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content Source: Jack Westin URL: [Link]
-
Title: Synthesis of axially chiral biaryls and amides via arene‐forming aldol condensation. Source: ResearchGate URL: [Link]
-
Title: Aldol Condensation Source: Chemistry LibreTexts URL: [Link]
-
Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: PMC - NIH URL: [Link]
-
Title: Aldol condensation Source: Wikipedia URL: [Link]
-
Title: Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: NIH URL: [Link]
-
Title: 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes Source: Chemistry LibreTexts URL: [Link]
-
Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine Source: ResearchGate URL: [Link]
-
Title: Proline-catalyzed aldol reactions Source: Wikipedia URL: [Link]
-
Title: Diastereoselection in Lewis-Acid-Mediated Aldol Additions Source: MSU chemistry URL: [Link]
-
Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI URL: [Link]
-
Title: Proline-Catalyzed Asymmetric Reactions Source: ResearchGate URL: [Link]
-
Title: Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge Source: Organic Chemistry Portal URL: [Link]
-
Title: A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes Source: PubMed URL: [Link]
-
Title: Proline Catalysed Aldol Reaction Related with Organocatalysis Source: Longdom Publishing URL: [Link]
-
Title: Catalytic asymmetric synthesis of biaryl axial chiral compounds. Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: How to control aldol reactions of aldehydes Source: University of Cambridge URL: [Link]
-
Title: Aldol reaction Source: Wikipedia URL: [Link]
-
Title: Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions Source: ACS Publications URL: [Link]
-
Title: 21.5 Aldol Reactions | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Aldehyde substrate scope for the syn-and anti-selective aldol reaction. Source: ResearchGate URL: [Link]
-
Title: Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]
-
Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC - NIH URL: [Link]
-
Title: Direct Asymmetric Aldol Reaction of Aryl Ketones With Aryl Aldehydes Catalyzed by Chiral BINOL-derived Zincate Catalyst Source: PubMed URL: [Link]
-
Title: Aldol Condensation Source: Organic Chemistry Portal URL: [Link]
-
Title: Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones Source: ResearchGate URL: [Link]
-
Title: Aldol Addition Source: Organic Chemistry Portal URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Biaryl Aldehyde Synthesis
As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges of optimizing the Suzuki-Miyaura coupling for the synthesis of biaryl aldehydes. This guide moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yielding results.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] However, when synthesizing biaryl aldehydes, the aldehyde functional group introduces specific challenges that require careful consideration of reaction parameters to prevent side reactions and ensure high yields. This guide provides in-depth, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for coupling with an aldehyde-bearing substrate?
For substrates containing an aldehyde, the primary goal is to use a highly active catalyst system that promotes rapid C-C bond formation, minimizing the opportunity for side reactions involving the aldehyde.
-
Catalyst Source: Modern palladium(II) precatalysts, such as the Buchwald G3 or G4 palladacycles, are highly recommended.[3] These systems are designed to generate the active Pd(0) species cleanly and efficiently, which is crucial for reproducible results.[3] Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to the formation of Pd(II) species that promote unwanted homocoupling of the boronic acid, especially if the initial reduction to Pd(0) is inefficient.[3][4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are the industry standard for promoting the key steps of the catalytic cycle.[3][5] Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[5] Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide.[3][5] N-heterocyclic carbene (NHC) ligands are also powerful alternatives, offering high stability and reactivity.[1]
Q2: How does the aldehyde group interfere with the reaction, and how can I mitigate this?
The aldehyde's carbonyl group can coordinate with the palladium center. This interaction can sequester the active catalyst, slowing down or inhibiting the reaction.[6][7] While this effect is more pronounced in nickel catalysis, it remains a consideration for palladium.[6][8] To mitigate this, using a highly active catalyst that favors the main catalytic cycle over off-cycle coordination is key. Ensuring the reaction proceeds at a reasonable rate by optimizing other parameters (temperature, concentration) will also minimize the impact of this potential inhibition.
Q3: Which base should I choose when my substrate has a sensitive aldehyde group?
The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[1][9] However, a base that is too strong can promote unwanted side reactions with the aldehyde, such as aldol condensation or decomposition.
For aldehyde-containing substrates, milder inorganic bases are preferred:
-
Potassium Phosphate (K₃PO₄): An excellent and often superior choice for sensitive substrates. It is effective without being overly harsh.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also very common and effective choices.[5][10] Cesium carbonate is often more soluble and can be more effective in challenging couplings.[10]
-
Organic Bases: Generally, avoid strong organic bases or alkoxides (e.g., NaOtBu) which can readily react with the aldehyde.[9]
Q4: My boronic acid seems to be decomposing during the reaction. What is happening?
This is likely protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] This is often exacerbated by excess water and strong bases, and is particularly problematic for electron-rich or heteroaryl boronic acids.[3][9][11]
Solutions:
-
Use a Boronic Ester: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards protodeboronation.[5][11][12] MIDA boronates, in particular, participate in a "slow release" of the free boronic acid, keeping its concentration low and minimizing decomposition.[11]
-
Minimize Water: While a small amount of water is often beneficial or necessary, using anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[5]
-
Use a Milder Base: Switching to a weaker base like NaHCO₃ can sometimes help, though it may also slow down the desired reaction.[5]
Visual Guide: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for systematically troubleshooting common Suzuki coupling issues.
Key Parameter Summary & Starting Conditions
For a successful synthesis of a biaryl aldehyde, careful selection of each component is vital. The table below provides recommended starting points for optimization.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Aryl Halide | Aryl Bromide or Iodide | Reactivity: I > Br > OTf >> Cl. Chlorides are cheaper but require highly active catalysts (e.g., systems with Buchwald ligands or NHCs). [1][5] |
| Boron Reagent | Arylboronic Pinacol Ester (1.2 - 1.5 equiv.) | Pinacol esters offer superior stability against protodeboronation compared to boronic acids. [5][11]A slight excess ensures complete consumption of the halide. |
| Pd Catalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | These precatalysts are air-stable, reliable, and highly active, generating the Pd(0) species cleanly. [3][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong enough to promote transmetalation but mild enough to avoid side reactions with the aldehyde functional group. [9][10] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) | A polar aprotic solvent with a small amount of water is standard. Water aids in dissolving the base and facilitates the catalytic cycle. [1][5][13] |
| Temperature | 80 - 100 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. [14][15] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. [4] |
Optimized Experimental Protocol: General Procedure
This protocol is a self-validating starting point. Adherence to the degassing and inert atmosphere steps is critical for success.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic pinacol ester (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O, to make a 0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl aldehyde.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Benchchem. Optimizing base selection for Suzuki reactions with sensitive substrates.
- Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Wikipedia. Protodeboronation.
- ResearchGate. Screening of different bases for Suzuki coupling a.
- ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a.
- NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
- Reddit r/chemistry. Trouble isolating my Suzuki coupling biaryl acid product.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Reddit r/chemistry. Why am I getting low yield for my Suzuki coupling reaction?.
- Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Journal of Chemical Education.
- Reddit r/chemhelp. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- NIH. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
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- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS: 893637-41-7).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important biphenyl intermediate. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this biaryl aldehyde is the Suzuki-Miyaura cross-coupling reaction. This pathway involves the palladium-catalyzed reaction between 2-Fluoro-4-bromobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid .
The reaction offers high functional group tolerance, particularly for the aldehyde, and generally proceeds under mild conditions to provide good yields of the desired product.
Caption: Troubleshooting workflow for low-yield reactions.
Q3: Could the sulfur atom in 4-(methylsulfanyl)phenylboronic acid be interfering with the palladium catalyst? How can I mitigate this?
Yes, this is a significant and well-documented challenge in organosulfur chemistry. [4]The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, acting as a catalyst poison. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Mitigation Strategies:
-
Choice of Ligand: This is the most critical factor. Electron-rich, bulky phosphine ligands are often effective at preventing sulfur coordination and stabilizing the active palladium species. Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging couplings and are excellent candidates. [5]2. Catalyst Loading: While not ideal for process efficiency, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.
-
Pre-catalyst Selection: Using well-defined, air-stable pre-catalysts (e.g., SPhos-Pd-G3) can ensure a consistent concentration of the active Pd(0) species, improving reproducibility. [6]
Q4: I'm observing significant amounts of homo-coupled 4,4'-bis(methylsulfanyl)biphenyl. How can I minimize this side product?
The formation of 4,4'-bis(methylsulfanyl)biphenyl results from the homo-coupling of your 4-(methylsulfanyl)phenylboronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Controlled Addition of Boronic Acid: Adding the boronic acid slowly or in portions can help maintain a low instantaneous concentration, favoring the desired cross-coupling pathway over homo-coupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homo-coupling relative to the cross-coupling. Start optimization around 80 °C. [5]
Q5: My final product is contaminated with 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzoic acid. How does this form and how can I deal with it?
The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures in the presence of trace oxygen or certain impurities. [7]This can happen to either the starting material (2-Fluoro-4-bromobenzaldehyde) before the reaction or to the final product during the reaction or work-up.
Prevention and Purification:
-
Prevention:
-
Use freshly purified 2-Fluoro-4-bromobenzaldehyde.
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
-
Purification:
-
Acid/Base Wash: During the aqueous work-up, a wash with a mild base like a dilute sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, transferring it to the aqueous layer as its sodium salt, while the desired aldehyde remains in the organic layer.
-
Chromatography: If the acidic impurity persists, silica gel column chromatography is highly effective for separation.
-
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required.
Materials:
-
2-Fluoro-4-bromobenzaldehyde (1.0 equiv)
-
4-(Methylsulfanyl)phenylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 equiv)
-
Toluene and Deionized Water (e.g., 5:1 v/v)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Fluoro-4-bromobenzaldehyde, 4-(methylsulfanyl)phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 precatalyst. Immediately reseal and purge with inert gas for another 5 minutes.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with 1M NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data Summary
The following table provides representative conditions for the Suzuki-Miyaura coupling. Yields are highly dependent on the scale and purity of the starting materials.
| Parameter | Condition | Rationale & Notes |
| Aryl Halide | 2-Fluoro-4-bromobenzaldehyde | Bromo-derivatives offer a good balance of reactivity and stability. [8] |
| Boronic Acid | 4-(methylsulfanyl)phenylboronic acid | Use high-purity material. A slight excess (1.1-1.3 equiv) is typical. |
| Catalyst | SPhos Pd G3 (1-3 mol%) | A modern, highly active pre-catalyst suitable for challenging couplings. [6] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base effective in many Suzuki couplings. [5] |
| Solvent | Toluene / H₂O (5:1 to 10:1) | A two-phase system is common and effective. [5]Anhydrous systems (e.g., Dioxane, THF) can also be used. |
| Temperature | 80-100 °C | Provides sufficient thermal energy without promoting excessive side reactions. |
| Typical Yield | 75-90% | Highly dependent on purity of reagents and reaction optimization. |
References
Sources
- 1. 893637-41-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 893637-41-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for Suzuki coupling reactions
As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols and provide you with the causal reasoning behind troubleshooting the Suzuki-Miyaura coupling. This guide is structured to help you diagnose issues logically, understand the underlying chemistry, and implement robust solutions in your research.
Technical Support Center: Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C(sp²)–C(sp²) bonds.[1][2] However, its complexity, involving multiple interacting components like the catalyst, ligand, base, and solvent, means that achieving high yields consistently can be challenging.[1][3] This guide provides a systematic, question-and-answer approach to troubleshoot and optimize your reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Refresher
Understanding the catalytic cycle is critical for effective troubleshooting. Each step presents potential failure points, and identifying where your reaction is stalling is the key to solving the problem. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki coupling?
The base is crucial and serves multiple functions. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][8] This boronate is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][9] The choice and strength of the base can significantly impact reaction rates and yields.[6] Weaker bases may lead to slow reactions, while overly strong bases can promote side reactions or degrade sensitive substrates.[10]
Q2: How do I choose the right palladium catalyst and ligand system?
The choice is highly dependent on the substrates.
-
For simple, unhindered substrates: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ can be effective.
-
For sterically hindered or electron-rich/poor substrates: A more robust system is required. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are highly effective.[11][12] These ligands promote the formation of a reactive, coordinatively unsaturated palladium center that facilitates both the difficult oxidative addition and the final reductive elimination steps.[11][13] N-Heterocyclic Carbene (NHC) ligands are also excellent for challenging couplings due to their strong σ-donating ability and the stability they impart to the catalyst.[11]
Q3: Why is rigorous degassing of the reaction mixture so important?
Oxygen is detrimental to the Suzuki coupling for two main reasons:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by O₂ to inactive Pd(II) species, effectively killing the catalytic cycle before it starts.
-
Promoting Homocoupling: The presence of oxygen can promote the palladium(II)-catalyzed homocoupling of the boronic acid, forming a biaryl side product (R-R) that complicates purification and consumes the nucleophile.[4][11] Rigorous degassing of solvents and flushing the reaction vessel with an inert gas (Argon or Nitrogen) is mandatory for success.[11][14]
Detailed Troubleshooting Guide
This section addresses specific experimental failures. For a systematic approach, begin by identifying your primary symptom and follow the diagnostic logic.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem Area 1: Low or No Product Yield
Q4: My starting materials are not being consumed. What is the likely cause?
This points to a fundamental failure in the catalytic cycle, most often at the beginning (oxidative addition).
-
Causality: The active Pd(0) catalyst is either not forming or is unable to react with your aryl halide. This can be due to poor catalyst activity, incorrect reaction conditions, or an unreactive substrate.[15]
-
Troubleshooting Steps:
-
Catalyst & Ligand Integrity: Is your palladium source old? Pd(OAc)₂ and other precursors can degrade over time.[16] Are you using a pre-catalyst that requires activation? Ensure your ligand is pure and not oxidized.
-
Reaction Temperature: The oxidative addition step is often the rate-determining step and can be slow.[5] Increase the reaction temperature in increments of 10-20°C. Many reactions run well between 80-120°C.[14]
-
Substrate Reactivity: The reactivity of the aryl halide (Ar-X) is critical. The general trend is I > Br > OTf >> Cl.[6][17] Aryl chlorides are notoriously difficult and almost always require a specialized catalyst system with bulky, electron-rich phosphine ligands (like SPhos, XPhos) or NHC ligands to facilitate oxidative addition.[10][18]
-
Base and Solvent: Ensure your base is strong enough and the solvent can dissolve all reactants, allowing them to interact.[19]
-
Q5: My aryl halide is consumed, but my yield is low, and I see a lot of side products. What's happening?
This is a more complex scenario where the catalyst is active but unproductive pathways are dominating. The key is to identify the side products via LC-MS or NMR to diagnose the problem.
-
Scenario A: Protodeboronation (Major side product is Ar-H from the boronic acid).
-
Causality: The carbon-boron bond is being cleaved by a proton source (often water) before it can transmetalate to the palladium center.[20][21] This is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids.[4][19] The reaction conditions, including the base and palladium-phosphine complexes themselves, can accelerate this undesired reaction.[22]
-
Solutions:
-
Minimize Water: Use anhydrous solvents and dry reagents. While some water can be beneficial, excess water promotes protodeboronation.
-
Use a Milder Base: Strong bases can accelerate the decomposition.[22] Switch from hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Use a More Stable Boron Reagent: This is the most robust solution. Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[20][23] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[21]
-
-
-
Scenario B: Homocoupling (Major side product is Ar-Ar from the boronic acid).
-
Causality: This is almost always caused by oxygen in the reaction mixture, which facilitates a Pd(II)-mediated coupling of two boronic acid molecules.[4][11]
-
Solutions:
-
Improve Degassing: Your degassing procedure is insufficient. Sparging with argon for 30-60 minutes is good, but the "freeze-pump-thaw" method (3 cycles) is the gold standard for removing dissolved oxygen.[11]
-
Maintain Inert Atmosphere: Ensure your reaction is kept under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
-
-
Scenario C: Dehalogenation (Major side product is Ar-H from the aryl halide).
-
Causality: The aryl halide undergoes oxidative addition, but the resulting Ar-Pd(II)-X complex is intercepted by a hydride source before transmetalation can occur. Reductive elimination then yields the dehalogenated arene.[11]
-
Solutions:
-
Data & Protocols
Table 1: Common Ligand & Catalyst Systems
| Catalyst / Ligand | Substrate Type | Key Advantages |
| Pd(PPh₃)₄ | Simple, unhindered Ar-I, Ar-Br | Commercially available, good for basic couplings. |
| Pd(OAc)₂ + PPh₃ | Simple, unhindered Ar-I, Ar-Br | In-situ generation, cost-effective. |
| Buchwald Ligands | Sterically Hindered Ar-Br, Ar-Cl | Bulky and electron-rich, overcomes steric hindrance, high activity.[11][13] |
| (XPhos, SPhos, RuPhos) | Heteroaryl Halides | Promotes difficult oxidative additions and reductive eliminations.[12] |
| NHC-Pd Complexes | Sterically Hindered Ar-Br, Ar-Cl | Strong σ-donors, form highly stable and active catalysts.[11] |
| (e.g., PEPPSI™ catalysts) | Electron-deficient substrates | Often allows for lower catalyst loadings.[11] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Typical Use Cases & Comments |
| K₂CO₃, Na₂CO₃ | Moderate | Very common, often used in aqueous/organic solvent mixtures.[12] |
| Cs₂CO₃ | Strong | More soluble in organic solvents, effective for difficult couplings.[14] |
| K₃PO₄ | Moderate/Strong | Non-nucleophilic, excellent for sterically hindered and sensitive substrates.[11][12] |
| KF | Weak | Used in specific cases, can prevent cleavage of base-sensitive groups like esters.[19] |
| NaOH, KOH | Very Strong | Highly active but can promote side reactions and substrate degradation.[6] |
Experimental Protocol 1: General Setup for a Suzuki Coupling
This protocol provides a starting point; substrate-specific optimization is often necessary.[13]
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to thoroughly remove air from the solid reagents.[11]
-
Solvent Addition: In a separate flask, thoroughly degas the chosen solvent (e.g., 1,4-dioxane/water 4:1) by sparging with argon for at least 30 minutes or by using the freeze-pump-thaw method. Add the degassed solvent to the Schlenk flask via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to the flask. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).[13]
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[13] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.[13]
References
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (n.d.). Benchchem.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. (n.d.). Benchchem.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Suzuki Coupling Reactions. (n.d.). Benchchem.
- Troubleshooting low yields in Suzuki coupling with Ethyl diphenylphosphinite. (n.d.). Benchchem.
- Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (n.d.). Benchchem.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023, March 22). RSC Publishing.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010, June). Journal of Molecular Catalysis A Chemical, 324(1-2), 39-47.
- Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters - ACS Publications.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Protodeboronation. (n.d.). Wikipedia.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
- Exploring Catalyst Options: Suzuki Coupling with Palladium. (n.d.).
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). PMC - PubMed Central.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Minimizing homocoupling in Suzuki reactions of aryl halides
Topic: Minimizing Homocoupling Side Reactions in Suzuki Reactions of Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in this powerful C-C bond-forming methodology: the formation of homocoupling byproducts. As your dedicated scientific resource, my goal is to equip you with the knowledge to diagnose the root causes of this side reaction and implement effective strategies to ensure the desired cross-coupling product is your major product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homocoupling, also known as dimerization, is a competing side reaction in Suzuki-Miyaura cross-coupling where two molecules of the same coupling partner react with each other. This results in the formation of a symmetrical biaryl from either the aryl halide (Ar-X) or the boronic acid derivative (Ar'-B(OR)2). For instance, if your intended reaction is to couple bromobenzene with phenylboronic acid to form biphenyl, the homocoupling of bromobenzene would produce biphenyl, and the homocoupling of phenylboronic acid would also yield biphenyl.
This side reaction is problematic for several key reasons:
-
Reduced Yield of the Desired Product: The formation of homocoupling products consumes starting materials and reagents that would otherwise be converted into the desired cross-coupled product, thereby lowering the overall yield.
-
Complicated Purification: Homocoupling products often have similar polarities and chromatographic behaviors to the desired cross-coupled product, making separation by column chromatography or recrystallization challenging and time-consuming.
-
Inaccurate Stoichiometry: The consumption of starting materials through homocoupling can disrupt the carefully controlled stoichiometry of the reaction, potentially leading to incomplete conversion of the limiting reagent.
Q2: I'm observing significant amounts of boronic acid homocoupling. What are the likely causes and how can I fix it?
A2: The homocoupling of boronic acids is a common issue, often stemming from oxidative processes. The generally accepted mechanism involves the oxidation of the boronic acid, which can be promoted by several factors.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit. It can oxidize the palladium(0) catalyst to palladium(II), which can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of boronic acid decomposition and subsequent homocoupling.
-
Inappropriate Base: Certain bases, particularly those that are strongly coordinating or can generate hydroxide ions in situ, can facilitate the protodeboronation of the boronic acid, a key step in some homocoupling pathways.
Troubleshooting Strategies:
-
Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture itself. Common techniques include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using the freeze-pump-thaw method (at least three cycles are recommended for sensitive reactions).
-
Optimize Reaction Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature. Running the reaction at the lowest effective temperature can significantly reduce the rate of homocoupling.
-
Base Selection: Consider using a non-coordinating or sterically hindered base. For example, potassium carbonate (K2CO3) is often a good starting point. If homocoupling persists, switching to a milder base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be beneficial.
Q3: My main side product is the homocoupling of my aryl halide. What factors contribute to this, and what adjustments should I make?
A3: The homocoupling of aryl halides is another frequent challenge. This side reaction is often linked to the stability of the organopalladium intermediates in the catalytic cycle.
Primary Causes:
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boron reagent to the palladium center) is slow, the oxidative addition intermediate (Ar-Pd(II)-X) has a longer lifetime. This intermediate can then react with another molecule of the aryl halide, leading to homocoupling.
-
Ligand Effects: The choice of phosphine ligand can significantly influence the rates of the different steps in the catalytic cycle. Some ligands may favor pathways that lead to homocoupling.
-
High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes increase the likelihood of bimolecular side reactions like homocoupling.
Troubleshooting Strategies:
-
Ligand Screening: The electronic and steric properties of the phosphine ligand are critical. For electron-poor aryl halides, electron-rich phosphine ligands like tricyclohexylphosphine (PCy3) or SPhos can accelerate the oxidative addition and subsequent steps, minimizing the lifetime of intermediates prone to homocoupling. Conversely, for electron-rich aryl halides, more electron-deficient ligands might be beneficial. A ligand screening kit can be an invaluable tool for identifying the optimal ligand for your specific substrates.
-
Boronic Acid vs. Boronate Ester: Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid. Boronate esters are often more stable and can exhibit different reactivity profiles, sometimes leading to cleaner reactions with less homocoupling.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.1 to 1.5 equivalents) can help to drive the transmetalation step forward and consume the oxidative addition intermediate before it can undergo homocoupling.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and visual aids to help you systematically address homocoupling issues.
Protocol 1: Rigorous Degassing of Reaction Solvents
-
Assemble the Apparatus: Place your solvent in a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Inert Gas Sparging: Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is submerged below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Sparging: Bubble the inert gas through the solvent for at least 20-30 minutes while stirring.
-
Maintain Inert Atmosphere: After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathways
Caption: The Suzuki cycle and competing homocoupling pathways.
Table 1: Recommended Starting Conditions for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | These are common and generally effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Buchwald ligands are often excellent for suppressing homocoupling due to their steric bulk and electron-donating properties, which promote rapid reductive elimination. |
| Base | K3PO4, K2CO3, Cs2CO3 | These inorganic bases are generally effective and less prone to causing side reactions compared to stronger organic bases. |
| Solvent | Toluene, Dioxane, THF/H2O | The choice is substrate-dependent, but these are common solvent systems. Ensure they are rigorously degassed. |
| Temperature | 60-80 °C (initial trial) | Start with a moderate temperature and only increase if the reaction is sluggish. |
| Stoichiometry | 1.0 eq. Aryl Halide, 1.2 eq. Boronic Acid/Ester | A slight excess of the boron reagent can favor the desired cross-coupling pathway. |
Decision-Making Workflow for Troubleshooting Homocoupling
Caption: A systematic workflow for troubleshooting homocoupling.
Concluding Remarks
Minimizing homocoupling in Suzuki reactions is a multifactorial challenge that requires careful consideration of the reaction parameters. By systematically evaluating factors such as the choice of ligand, base, solvent, and temperature, and by ensuring an oxygen-free environment, you can significantly improve the selectivity and yield of your desired cross-coupled product. This guide provides a starting point for troubleshooting, but remember that each reaction is unique, and empirical optimization is often necessary.
References
-
Title: The Role of Oxygen in the Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Letters URL: [Link]
-
Title: The Role of Base in the Suzuki-Miyaura Coupling Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Journal of the American Chemical Society URL: [Link]
Suzuki-Miyaura Coupling Technical Support Center: Troubleshooting Protodeboronation
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with one of the most common side reactions: protodeboronation. Here, we will delve into the causes of this unwanted pathway and provide actionable, field-tested solutions to maximize the yield of your desired cross-coupled product. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for your specific chemical system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is showing low yield, and I'm recovering the arene corresponding to my boronic acid starting material. What's happening?
You are likely observing the results of protodeboronation, a significant off-cycle pathway in the Suzuki-Miyaura reaction where the boronic acid is cleaved by a proton source, leading to the formation of an arene byproduct instead of the desired biaryl product. This process directly competes with the transmetalation step in the catalytic cycle, thereby reducing the efficiency of your cross-coupling.
To confirm this, analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a mass corresponding to the protonated form of your boronic acid starting material is a strong indicator of protodeboronation.
Diagram 1: The Competing Pathways
Caption: A logical workflow for troubleshooting protodeboronation.
Here are specific strategies, starting with the least disruptive changes:
Strategy 1: Rigorous Control of Water Content
-
Action: Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water used. Consider using a biphasic system (e.g., toluene/water) where the concentration of water in the organic phase is low.
-
Causality: By limiting the primary proton source (water), you directly inhibit the protodeboronation pathway.
Strategy 2: Base Selection and Concentration
-
Action: Switch from strong aqueous bases like NaOH or KOH to milder, non-aqueous bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) if compatible with your system.
-
Causality: Milder bases are less likely to promote the hydrolysis of the C-B bond. K₃PO₄ is often cited as an excellent choice for suppressing protodeboronation.
Table 1: Impact of Base on Protodeboronation
| Base | Solvent System | Typical Observation |
| K₃PO₄ | Toluene, Dioxane | Often significantly reduces protodeboronation, especially for sensitive substrates. |
| Cs₂CO₃ | Dioxane, THF | Effective, but can be more aggressive than K₃PO₄. |
| Na₂CO₃ (aq) | Toluene/H₂O | Common, but can lead to significant protodeboronation with sensitive substrates. |
| KF | THF | Can be effective, particularly for heteroaryl boronic acids. |
Strategy 3: Use of Boronic Esters
-
Action: Convert your boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA ester.
-
Causality: The C-B bond in boronic esters is generally more stable and less prone to premature cleavage than in the corresponding boronic acids. MIDA boronates, in particular, are highly stable and only slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with K₃PO₄ to Minimize Protodeboronation
This protocol is a robust starting point for couplings involving sensitive arylboronic acids.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Expertise Note: Finely grinding the K₃PO₄ increases its surface area and reactivity, which is crucial in organic solvents.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Trustworthiness: The choice of ligand is critical. Buchwald phosphine ligands (like SPhos and XPhos) often form highly active catalysts that can accelerate the desired transmetalation over protodeboronation.
-
-
Solvent and Reaction Execution:
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction mixture should be a suspension.
-
Degas the reaction mixture by three cycles of vacuum/backfill with the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Al-Zoubi, R. M. (2016). Protodeboronation of organoboronic acids. Organic Preparations and Procedures International, 48(4), 289-343. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of protodeboronation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(28), 7362-7370. [Link]
-
Butters, M., et al. (2010). Suzuki-Miyaura coupling: a new look at the mechanism. Angewandte Chemie International Edition, 49(31), 5276-5287. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates and monocoordinated palladium complexes as catalysts: a perfect combination for Suzuki-Miyaura coupling. Accounts of chemical research, 45(2), 217-227. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 131(40), 14495-14501. [Link]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst deactivation?
A1: The most common visual cue for catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][2] This indicates that the active, soluble Pd(0) catalyst has aggregated into an inactive, elemental form.[1][2] Another sign can be a color change in the reaction mixture, often from a light yellow or orange to a dark brown or black, signaling catalyst decomposition.[2]
Q2: My reaction was working perfectly, but now I'm seeing reproducibility issues. What are the likely culprits?
A2: Reproducibility issues in palladium-catalyzed reactions are common and often point to subtle changes in the experimental setup.[3] Key factors to scrutinize include:
-
Reagent Purity: The purity of all components—substrates, palladium source, ligand, base, and solvent—is critical.[3] Trace impurities can act as catalyst poisons.[4]
-
Inert Atmosphere: Inconsistent or inadequate exclusion of oxygen and moisture can lead to variable results.[3][5] Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[1]
-
Stirring Rate: For heterogeneous mixtures, such as those with an insoluble base, the stirring rate can influence reaction kinetics. Ensure consistent and vigorous stirring.[3]
-
Order of Reagent Addition: The sequence of adding reagents can impact the formation of the active catalyst. Maintaining a consistent order of addition is good laboratory practice.[3]
Q3: How does the choice of phosphine ligand impact catalyst stability and potential deactivation?
A3: The phosphine ligand is crucial for stabilizing the palladium center.[2] Electron-rich and sterically bulky phosphine ligands can accelerate key steps in the catalytic cycle but may also lead to less stable, under-ligated palladium complexes that are more susceptible to deactivation through aggregation.[2] Conversely, certain bidentate ligands, such as Xantphos, can form highly stable catalyst complexes that are more resistant to decomposition at elevated temperatures.[2]
Q4: Can impurities in my starting materials or solvents deactivate the catalyst?
A4: Absolutely. Impurities are a common cause of catalyst deactivation, a phenomenon known as catalyst poisoning.[4] Common catalyst poisons include sulfur-containing compounds, halides, and nitrogen-containing heterocycles which can block the active sites of the catalyst.[4] Even trace amounts of these impurities can have a significant negative impact on the reaction.[6]
Q5: What is the role of the base in catalyst stability?
A5: The base plays a critical role that extends beyond its function in the catalytic cycle; its strength and solubility can significantly affect the reaction's outcome.[1] For instance, in Suzuki reactions, the choice of base, such as potassium carbonate (K₂CO₃) versus potassium phosphate (K₃PO₄), can influence the reaction rate and catalyst stability.[1] Some bases can also contribute to ligand degradation or catalyst precipitation if not chosen carefully.
II. Troubleshooting Guides
Guide 1: Low to No Product Yield
A low or non-existent yield is one of the most frequent issues encountered. A systematic approach is the most effective way to diagnose the root cause.
Initial Checks & Common Causes:
-
Reagent Integrity:
-
Question: Have you verified the purity and integrity of your starting materials, including the aryl halide and organometallic reagent?
-
Insight: Some organometallic reagents, like certain boronic acids, can degrade under reaction conditions through processes like protodeboronation.[1] Using a more stable derivative, such as a boronic ester, can sometimes resolve this.[1]
-
-
Catalyst Activity:
-
Question: Is your palladium precatalyst being effectively reduced to the active Pd(0) species in situ?
-
Insight: Many common precatalysts, such as Pd(OAc)₂, require in situ reduction. If this step is inefficient, the catalytic cycle will not initiate.[5] Consider using a pre-activated Pd(0) source or a more advanced precatalyst system.[5][7]
-
-
Inert Atmosphere:
-
Question: Was the reaction vessel thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen)?
-
Insight: Palladium-catalyzed reactions are often highly sensitive to oxygen.[5] Inadequate degassing can lead to oxidation of the Pd(0) catalyst and phosphine ligands, halting the reaction.[1]
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Guide 2: Catalyst Deactivation - Palladium Black Formation
The appearance of palladium black is a clear sign of catalyst deactivation through aggregation.[1][2]
Root Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Ligand Dissociation | Especially with bulky monodentate phosphines, ligand dissociation can lead to "naked" palladium atoms that aggregate.[1] | Increase the ligand-to-palladium ratio. Consider using a bidentate ligand that chelates more strongly to the metal center. |
| High Temperature | Elevated temperatures can accelerate catalyst decomposition pathways. | Optimize the reaction temperature. It may be possible to achieve good conversion at a lower temperature over a longer reaction time. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide is slow, the concentration of the active Pd(0) species can build up, increasing the likelihood of aggregation. | For challenging substrates like aryl chlorides, use more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition.[1] |
| Oxygen Contamination | Traces of oxygen can lead to the oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black.[1] | Ensure rigorous degassing of solvents and the reaction vessel, and maintain a positive pressure of an inert gas. |
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batches of reagents and solvents. Record the yield and observe for any signs of deactivation.
-
High-Purity Reaction: Execute the reaction again, but this time, use reagents and solvents of the highest available purity. This includes using freshly distilled or anhydrous, degassed solvents and recrystallized solid reagents.
-
Comparison: If the high-purity reaction shows a significant improvement in yield and a reduction in catalyst deactivation, it strongly suggests that impurities in your original reagents or solvents are poisoning the catalyst.[4]
Guide 3: Catalyst Reactivation
In some instances, a deactivated catalyst can be at least partially regenerated.
Strategies for Catalyst Reactivation:
-
Heterogeneous Catalysts: For supported palladium catalysts, such as Pd on carbon, reactivation can sometimes be achieved through a series of washing and treatment steps. This may involve washing with an alcohol, followed by an acidic or basic treatment, and then reduction.[8][9]
-
Homogeneous Catalysts: Reactivating a homogeneous catalyst that has precipitated as palladium black is more challenging. In some specific cases, the addition of a strong ligand or a mild oxidant has been shown to redissolve and reactivate the palladium, but this is not a universally applicable solution.[10] For instance, benzoquinone has been used to reoxidize inactive Pd(0) to active Pd(II) in certain cycloisomerization reactions.[10]
General Protocol for Reactivation of Supported Palladium Catalysts (e.g., Pd/C):
Disclaimer: This is a general guideline and may require optimization for your specific catalyst and process.
-
Solvent Washing: The spent catalyst is refluxed and washed with an alcoholic solution for several hours, followed by washing with deionized water.[8]
-
Base Treatment: The washed catalyst is soaked in an alkali solution (e.g., NaOH).[8]
-
Neutralization: The catalyst is then washed with deionized water until neutral.[8]
-
Drying: The reactivated catalyst is dried before reuse.[8]
III. Data Presentation
Table 1: Ligand Selection Guide for Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Structure | Key Features | Typical Loading (mol %) |
| SPhos | Bulky, electron-rich biarylphosphine.[1] | 1-4 | |
| XPhos | Highly effective for sterically hindered substrates.[1] | 1-4 | |
| RuPhos | Excellent for a broad range of aryl and heteroaryl chlorides.[1] | 1-4 | |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Very electron-rich and sterically demanding. | 1.5-3 |
IV. Visualization of Deactivation Pathways
Caption: Common deactivation pathways originating from the active Pd(0) catalyst.
V. References
-
Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved from
-
Larrosa, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from
-
Google Patents. (n.d.). Method for reactivating palladium carbon catalyst. Retrieved from
-
Google Patents. (n.d.). Method for reactivating deactivated palladium/carbon catalyst. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Regeneration of Palladium Catalysts with Phosphine Ligands. Retrieved from
-
University of Illinois. (n.d.). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 9. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sterically Hindered Biaryls
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for one of the more challenging transformations in modern organic synthesis: the construction of sterically hindered biaryls. Low yields in these reactions are a common frustration, often stemming from the intricate interplay between substrate electronics, steric clash, and catalyst performance.
This resource moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues in your own experiments and rationally design more effective reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction yield consistently low when using sterically hindered substrates?
Low yields in couplings involving sterically hindered substrates, such as those with ortho-substituents on one or both coupling partners, are typically due to the kinetic difficulty of one or more steps in the catalytic cycle. The primary bottlenecks are often the oxidative addition and the reductive elimination steps.[1]
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl halide bond can be slowed by bulky ortho-substituents that block the catalyst's approach. Electron-donating groups on the aryl halide can also disfavor this step by increasing the electron density of the carbon-halogen bond.
-
Transmetalation: While often rapid, this step can be hindered if the organometallic partner is also sterically demanding.
-
Reductive Elimination: This final, product-forming step requires the two aryl groups to be in a cis orientation on the metal center. Steric hindrance can make it difficult for the biaryl framework to adopt the necessary conformation for C-C bond formation, leading to slower reaction rates or catalyst decomposition pathways.[1]
To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote these difficult steps.[1][2]
Q2: How do I select the optimal ligand for a challenging biaryl synthesis?
For sterically demanding Suzuki-Miyaura or Buchwald-Hartwig type reactions, the go-to choices are bulky, electron-rich monodentate phosphine ligands, often referred to as "Buchwald ligands".[2] These ligands possess several key features:
-
Large Cone Angle: The steric bulk of the ligand (e.g., from tert-butyl or cyclohexyl groups on the phosphorus) promotes the reductive elimination step.
-
Electron-Richness: The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the oxidative addition step.[2]
-
Biaryl Backbone: The biaryl scaffold of these ligands provides a stable and tunable framework to modulate steric and electronic properties.[3]
Commonly Used High-Performance Ligands:
| Ligand Name | Key Feature | Typical Application |
| XPhos | Highly bulky and electron-rich. | General purpose for many hindered couplings.[2] |
| SPhos | Excellent for Suzuki-Miyaura couplings, including those with heteroaryl chlorides.[3] | A versatile ligand for a broad range of substrates. |
| RuPhos | Effective for C-N and C-O bond formation. | Often used in Buchwald-Hartwig amination reactions.[2] |
| BrettPhos | Provides exceptional activity for some of the most challenging couplings. | Useful for tetra-ortho-substituted biaryl synthesis. |
In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives. Their strong σ-donating ability can stabilize the palladium center and promote difficult oxidative additions, sometimes allowing reactions to proceed at room temperature.[4]
Q3: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with your desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This is the coupling of two identical partners (e.g., two boronic acid molecules). In Suzuki reactions, homocoupling of boronic acids is often promoted by the presence of oxygen.[5]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Ensure your reaction is run under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).
-
-
Dehalogenation/Protodeboronation: This involves the replacement of the halogen on the electrophile with a hydrogen atom or the boronic acid group on the nucleophile with a hydrogen atom.
-
Solution: This can be caused by trace amounts of water or protic solvents. Using anhydrous solvents and reagents can help. For boronic acids, using more stable derivatives like MIDA boronates or potassium aryltrifluororates can prevent protodeboronation.[6]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black.[7]
-
Solution: High temperatures can accelerate this process, so running the reaction at the lowest effective temperature is advisable.[5] Using chelating bidentate ligands (like dppf or Xantphos) can sometimes create more stable catalyst complexes, though monodentate ligands are often superior for hindered substrates.[5][8]
-
Troubleshooting Guide
Problem: No Product Formation or Very Low Conversion
If you observe little to no formation of your desired biaryl, a systematic approach is needed to identify the root cause.
dot
Caption: Troubleshooting workflow for low-yield biaryl synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol describes the synthesis of a di-ortho-substituted biaryl, a common challenge in medicinal chemistry.
Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2-isopropoxyphenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
2-bromo-1,3-dimethylbenzene
-
2-isopropoxyphenylboronic acid
-
Potassium phosphate, tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add K₃PO₄ (2.0 mmol). The flask is then sealed, evacuated, and backfilled with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), 2-bromo-1,3-dimethylbenzene (1.0 mmol), and 2-isopropoxyphenylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Degassing: The reaction mixture should be sparged with inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: The flask is sealed and placed in a preheated oil bath at 100 °C. The reaction is stirred vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
References
-
Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Available at: [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. Available at: [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
-
National Institutes of Health. Advances in Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid a. Available at: [Link]
-
National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Available at: [Link]
-
ResearchGate. Synthesis of tri‐(ortho‐biaryl)phosphine ligands and the corresponding AuI complexes studied in this work. Available at: [Link]
-
MDPI Books. Advances in Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
PubMed. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Available at: [Link]
-
National Institutes of Health. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
National Institutes of Health. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
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Technical Support Center: Separation of Benzaldehyde Derivatives
Welcome to the technical support center for the purification of benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation of these crucial compounds from reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Purity
Benzaldehyde and its derivatives are foundational building blocks in organic synthesis. However, their purification is often complicated by their propensity for air oxidation to the corresponding benzoic acids, the presence of closely related byproducts, and their potential instability under certain chromatographic conditions.[1][2] Achieving high purity is paramount, as even trace impurities can compromise subsequent reaction yields, introduce artifacts in biological assays, or affect the quality of the final product.[3][4] This guide provides a systematic approach to identifying and resolving these purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of benzaldehyde derivatives and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| White crystalline solid in liquid benzaldehyde derivative. | Air oxidation of the aldehyde to the corresponding benzoic acid.[2] | Perform a basic aqueous wash with 5-10% sodium carbonate or sodium bicarbonate solution to convert the acidic benzoic acid into its water-soluble salt, which can then be extracted into the aqueous layer.[5][6][7] |
| Product degradation or streaking on silica gel TLC/column chromatography. | The silica gel is slightly acidic, which can cause degradation of sensitive compounds.[5] | 1. Neutralize the eluent by adding a small amount (e.g., 0.1-1%) of triethylamine. 2. Use a different stationary phase, such as neutral alumina.[5] 3. For acid-sensitive compounds, perform a 2D TLC to assess stability on silica gel.[8] |
| Persistent benzaldehyde smell after purification. | Incomplete removal of residual benzaldehyde. | 1. Repeat the primary purification step (e.g., another bisulfite wash or recrystallization). 2. For trace amounts, consider using an aldehyde scavenger resin.[5] |
| Low recovery after recrystallization. | 1. The compound is significantly soluble in the cold recrystallization solvent. 2. Too much solvent was used for washing the crystals.[9] | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[9][10] 2. Minimize the amount of cold solvent used for washing. 3. Consider a different solvent system where the compound has lower solubility when cold.[9] |
| No crystal formation during recrystallization. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[9] | 1. Evaporate some of the solvent to concentrate the solution and attempt to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[9] 3. Add a seed crystal of the pure compound, if available.[9] |
| Product darkens or decomposes during distillation. | 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition.[9] | 1. Use a lower pressure (vacuum distillation) to reduce the boiling point.[9][11] 2. Perform a pre-distillation wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.[9] |
Logical Flow for Purification Strategy
The selection of an appropriate purification method is critical and depends on the properties of the desired product and the nature of the impurities. The following decision tree provides a logical workflow for selecting a suitable strategy.
Caption: A decision tree to guide the selection of a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a benzaldehyde derivative reaction, and how do I remove it? A1: The most common impurity is the corresponding benzoic acid, formed by the air oxidation of the aldehyde.[1][2] This can be easily removed by a liquid-liquid extraction with a mild aqueous base like 5-10% sodium carbonate or sodium bicarbonate.[5][7] The acidic benzoic acid is converted to its water-soluble sodium salt and extracted into the aqueous phase, leaving the desired aldehyde in the organic layer.[5][6]
Q2: When should I use a sodium bisulfite wash to remove unreacted benzaldehyde? A2: A sodium bisulfite wash is highly effective for selectively removing unreacted benzaldehyde when your desired product is not an aldehyde and is stable under aqueous conditions.[5][10] This method relies on the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be easily removed by extraction.[5][12]
Q3: Can I recover the benzaldehyde after a sodium bisulfite wash? A3: Yes, the formation of the bisulfite adduct is a reversible reaction.[5] By treating the aqueous layer containing the adduct with either a strong base (like NaOH) or acid, the reaction can be reversed to regenerate the benzaldehyde, which can then be extracted back into an organic solvent.[5]
Q4: My product is a solid. What is the best way to purify it? A4: For solid benzaldehyde derivatives, recrystallization is often the most effective purification method.[9] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[9]
Q5: How can I assess the purity of my final product? A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Thin-Layer Chromatography (TLC) is a quick and easy method for monitoring reaction progress and checking for the presence of impurities.[13][14] For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying components in a mixture.[3][4][15] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and, with an internal standard, can be used for quantitative purity determination (qNMR).[4]
Experimental Protocols
Protocol 1: Removal of Benzoic Acid Impurity via Basic Aqueous Wash
This protocol is a preliminary step to remove the common benzoic acid impurity.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in a suitable organic solvent in a separatory funnel.
-
Basic Wash: Add a portion of the 5-10% Na₂CO₃ or NaHCO₃ solution, stopper the funnel, and shake vigorously. Vent frequently to release any CO₂ gas that may evolve.[5]
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.
-
Repeat: Repeat the basic wash until no more gas evolution is observed.
-
Neutral Wash: Wash the organic layer sequentially with deionized water and then with brine to remove residual base and water.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.[10]
Protocol 2: Purification of a Solid Benzaldehyde Derivative by Recrystallization
This protocol provides a general workflow for purification by recrystallization. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[9] Common solvent systems include ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][10]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point to remove all traces of solvent.[9]
Workflow for Purity Analysis
Caption: A typical workflow for assessing the purity of the final product.
References
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem. (n.d.).
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem. (n.d.).
- Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. (2024).
- Benzaldehyde: Properties, Reactions, Production And Uses - Chemcess. (2024).
- Recrystallisation protocol: P2NP. (n.d.).
- How to test the purity of benzaldehyde? - Blog. (2025).
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. (n.d.).
- A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives - Benchchem. (n.d.).
- Purification of benzaldehyde? - Sciencemadness.org. (2015).
- Preparation of Benzaldehydes, Part 1: Electrophilic Formylation - YouTube. (2022).
- Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange. (2019).
- Synthesis and analysis of derivatives of dibenzalacetone aldol products. (n.d.).
- Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (n.d.).
- Benzaldehyde - Wikipedia. (n.d.).
- preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (n.d.).
- Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023).
- how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis - Benchchem. (n.d.).
- identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde - Benchchem. (n.d.).
- US4379026A - Process for the purification of benzaldehyde - Google Patents. (n.d.).
- Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde - ACS Publications. (2018).
- CA1132612A - Process for the purification of benzaldehyde - Google Patents. (n.d.).
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. (n.d.).
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023).
- 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention - Benchchem. (n.d.).
- TLC troubleshooting | - ChemBAM. (n.d.).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025).
- Supporting Information Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde deriv - Semantic Scholar. (n.d.).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019).
- How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? (n.d.).
- Aldehydes in water: Simultaneous derivatisation and extraction in green process - 2013. (2013).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed. (2019).
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Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational building blocks. Their reactivity, however, is not a monolithic concept. The nature and position of substituents on the aromatic ring dramatically influence the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center. This guide provides an in-depth comparative analysis of the reactivity of substituted benzaldehydes, supported by experimental data, to empower researchers in optimizing reaction conditions, elucidating mechanisms, and designing novel molecular entities.
The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by a delicate interplay of electronic and steric effects imparted by the substituents on the benzene ring.
Electronic Effects: These effects modulate the electron density at the carbonyl carbon, thereby altering its electrophilicity. They are broadly classified into two types:
-
Inductive Effects (I): This is a through-bond polarization effect. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br) possess a negative inductive (-I) effect, pulling electron density away from the ring and the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) such as alkyl (-CH₃) and alkoxy (-OCH₃) groups exert a positive inductive (+I) effect, pushing electron density towards the carbonyl group and reducing its electrophilicity.
-
Resonance Effects (R) or Mesomeric Effects (M): This is a through-space delocalization of π-electrons. EWGs with multiple bonds, like -NO₂, exhibit a negative resonance (-R) effect, withdrawing electron density from the ring through resonance stabilization. EDGs with lone pairs, such as -OCH₃ and -NH₂, show a positive resonance (+R) effect, donating electron density to the ring. The resonance effect can either enhance or counteract the inductive effect, and its influence is most pronounced at the ortho and para positions.
Steric Effects: The sheer physical bulk of substituents, particularly those at the ortho position, can hinder the approach of a nucleophile to the carbonyl carbon.[1] This steric hindrance can significantly slow down or even prevent a reaction from occurring, irrespective of the electronic effects at play. For instance, pentamethylbenzaldehyde presents a formidable steric barrier to nucleophilic attack.[1]
Quantifying Reactivity: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[2][3] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[2]
Comparative Reactivity in Key Reactions
The influence of substituents is best understood by examining their effect on different types of reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[4][5]
General Mechanism of Nucleophilic Addition:
Caption: General mechanism of nucleophilic addition to an aldehyde.
Generally, electron-withdrawing groups enhance the rate of nucleophilic addition, while electron-donating groups retard it.[6] Aromatic aldehydes, like benzaldehyde, are inherently less reactive than aliphatic aldehydes, such as acetaldehyde, due to both the electron-donating resonance effect of the benzene ring and increased steric hindrance.[4][7]
Comparative Data for Nucleophilic Addition Reactions:
| Substituent (para-) | Reaction Type | Relative Rate (k/k₀) |
| -NO₂ | Wittig Reaction | Significantly Higher |
| -Cl | Wittig Reaction | Higher |
| -H | Wittig Reaction | 1.00 |
| -CH₃ | Wittig Reaction | Lower |
| -OCH₃ | Wittig Reaction | Significantly Lower |
Data compiled from qualitative and trend-based information in sourced articles.[6]
Experimental Protocol: The Wittig Reaction
The Wittig reaction is a classic example of nucleophilic addition used to synthesize alkenes.
Step-by-Step Methodology:
-
Ylide Generation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) to form the phosphonium ylide.
-
Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same solvent, is added to the ylide solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution).
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired alkene.[6]
Causality in Experimental Choices: The choice of a strong base is crucial for the quantitative generation of the ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water. The reaction temperature is controlled to manage the exothermic nature of the reaction and to minimize side reactions.
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The effect of substituents on the rate of oxidation can vary depending on the oxidizing agent and the reaction mechanism.
For many oxidation reactions, the rate-determining step involves the cleavage of the aldehydic C-H bond.[8][9]
Comparative Data for Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB):
| Substituent | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) |
| p-OCH₃ | 155 |
| p-CH₃ | 45.7 |
| m-CH₃ | 20.0 |
| H | 15.1 |
| p-Cl | 8.32 |
| m-Cl | 2.51 |
| m-NO₂ | 0.40 |
| p-NO₂ | 0.23 |
Data extracted from a study on the oxidation of substituted benzaldehydes by BTMACB.[8]
In this particular study, electron-donating groups were found to accelerate the reaction, while electron-withdrawing groups retarded it. This suggests the development of an electron-deficient center in the transition state. The positive value of η (a parameter in Charton's equation, similar in concept to Hammett's ρ) in the original study further supports the presence of an electron-deficient reaction center in the rate-determining step.[8]
However, in other oxidation systems, such as with chromic acid, electron-withdrawing substituents have been observed to increase the reaction rate. This highlights the importance of considering the specific reaction mechanism when predicting reactivity trends.
Experimental Protocol: Kinetic Study of Benzaldehyde Oxidation
This protocol outlines a typical kinetic experiment for the oxidation of a substituted benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Catalysts for Suzuki Coupling of Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] While palladium-based catalysts have historically dominated this field due to their high efficiency and broad functional group tolerance, the high cost and potential toxicity of palladium have driven the exploration of more sustainable and economical alternatives.[2][3] This guide provides an in-depth comparison of emerging and established alternative catalysts, offering experimental data and practical insights to inform your catalyst selection and reaction optimization.
The Push Beyond Palladium: A Paradigm Shift in Catalysis
The traditional palladium-catalyzed Suzuki coupling reaction has been a cornerstone of organic synthesis for decades.[3] Its mechanism, involving an oxidative addition, transmetalation, and reductive elimination cycle, is well-understood.[4] However, the reliance on this precious metal presents challenges in large-scale synthesis and for applications where residual metal content is a critical concern. This has spurred significant research into catalysts based on more abundant and less toxic first-row transition metals like nickel, copper, and iron, as well as novel gold-based systems and simplified, ligandless palladium protocols.[5]
Nickel Catalysis: A Potent and Economical Alternative
Nickel has emerged as a highly attractive alternative to palladium for Suzuki coupling reactions.[6] Its lower cost and unique reactivity profile enable the coupling of a wide range of aryl halides, including the less reactive but more readily available aryl chlorides.[7] Nickel catalysts can also be effective for substrates that are challenging for palladium, such as phenols, aryl ethers, and esters.[6]
Mechanistic Insights into Nickel-Catalyzed Suzuki Coupling
The catalytic cycle of nickel-catalyzed Suzuki coupling is analogous to that of palladium, proceeding through oxidative addition, transmetalation, and reductive elimination.[8] However, nickel catalysts can also involve Ni(I)/Ni(III) redox cycles, which can offer different reactivity and selectivity compared to the more common Ni(0)/Ni(II) pathway.[9]
Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki coupling.
Performance Comparison of Nickel Catalysts
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 95 | [10] |
| NiCl₂(PCy₃)₂ | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [11] |
| NiBr₂·diglyme / dtbbpy | 1-Bromo-1-phenylethane | Phenylboronic acid | LiOt-Bu | Dioxane | 80 | 12 | 88 | [12] |
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of an Aryl Chloride
The following protocol is a representative example for the coupling of an aryl chloride with a boronic acid using a nickel catalyst.[13]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Ni(IMes)Cl (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl chloride, arylboronic acid, Ni(IMes)Cl, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Copper Catalysis: A Cost-Effective and Versatile Option
Copper catalysts have gained attention as a cost-effective and environmentally friendly alternative for Suzuki-Miyaura couplings. They are particularly effective for the coupling of aryl and heteroaryl iodides and can tolerate a variety of functional groups.[14] Ligand-free copper-catalyzed systems have also been developed, simplifying the reaction setup.[15]
Mechanistic Considerations for Copper-Catalyzed Suzuki Coupling
The mechanism of copper-catalyzed Suzuki coupling is still under investigation, but it is believed to proceed through a different pathway than palladium or nickel catalysis, potentially involving a Cu(I)/Cu(III) cycle or a radical pathway.[16][17]
Caption: A plausible catalytic cycle for Copper-catalyzed Suzuki coupling.
Performance Comparison of Copper Catalysts
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ | DMF | Reflux | 12 | 92 | [15] |
| CuBr·SMe₂ / Bathophenanthroline | Bromocyclohexane | 4-Chlorophenylboronic acid pinacol ester | t-BuONa | Toluene | 80 | 12 | 96 | [18] |
| XantphosCuCl | 4-Iodotoluene | p-Tolylboronic ester | K₃PO₄ | Dioxane | 100 | 24 | 85 | [19] |
Experimental Protocol: Ligand-Free Copper-Catalyzed Suzuki Coupling
This protocol describes a ligand-free copper-catalyzed Suzuki coupling of an aryl iodide with an arylboronic acid.[15]
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, arylboronic acid, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the biaryl product.
Iron Catalysis: An Abundant and Non-Toxic Earth Metal
Iron, being the most abundant and one of the least toxic transition metals, represents a highly sustainable choice for catalysis.[20] Iron-catalyzed Suzuki-Miyaura couplings have been developed for both alkyl and aryl halides.[20][21] These reactions often require specific ligands and reaction conditions to achieve high efficiency.
Mechanistic Pathways in Iron-Catalyzed Suzuki Coupling
The mechanism of iron-catalyzed Suzuki coupling is complex and can involve various oxidation states of iron. Both Fe(I)/Fe(III) and radical pathways have been proposed.[22][23] The transmetalation step is often considered rate-determining.[10][24]
Caption: Simplified catalytic cycle for Iron-catalyzed Suzuki coupling.
Performance Comparison of Iron Catalysts
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ / (R,R)-QuinoxP* | tert-Butyl α-bromopropionate | Lithium arylborates | - | THF | RT | 12 | 95 | [25] |
| Fe(acac)₃ / SIPr·HCl | 4-Chlorotoluene | Phenylboronic acid pinacol ester | LiHMDS | Toluene | 100 | 16 | 89 | [21] |
| FeBr₃ / IMes·HCl | Chlorobenzene | Phenylboronic ester (tBuLi activated) | - | 1,4-dioxane/2-MeTHF | 100 | 2 | 71 | [20] |
Experimental Protocol: Iron-Catalyzed Suzuki Coupling of an Alkyl Halide
The following procedure exemplifies an iron-catalyzed Suzuki-Miyaura cross-coupling of an alkyl halide with an arylboronic ester.[23]
Materials:
-
Alkyl halide (0.25 mmol)
-
Arylboronic acid pinacol ester (0.5 mmol)
-
Iron complex (e.g., air-stable Fe(III) precatalyst) (0.025 mmol, 10 mol%)
-
Lithium ethylmethyl amide (0.50 mmol)
-
Anhydrous benzene (6 mL)
Procedure:
-
In a nitrogen-filled glovebox, add the iron complex and lithium ethylmethyl amide to a scintillation vial containing a magnetic stir bar.
-
In a separate vial, prepare a 1 mL benzene solution of the arylboronic acid pinacol ester and the alkyl halide.
-
Add the solution of the substrates to the vial containing the catalyst and base, followed immediately by an additional 5 mL of benzene.
-
Seal the reaction vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction by exposing it to air and then filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to isolate the desired product.
Gold Catalysis: A Novel Frontier in C-C Bond Formation
Gold catalysis in Suzuki-type couplings is a relatively new and exciting area of research.[26] Gold catalysts have shown promise for the C(sp³)–C(sp²) coupling of alkyl trifluoroborates with aryl iodides under mild conditions, a transformation that can be challenging for other catalytic systems.[27][28]
Mechanistic Insights into Gold-Catalyzed Suzuki Coupling
Gold-catalyzed Suzuki coupling is proposed to proceed via a Au(I)/Au(III) redox cycle, enabled by specific ligands.[26] This pathway avoids the use of external oxidants.[29]
Caption: Proposed Au(I)/Au(III) catalytic cycle for Gold-catalyzed Suzuki coupling.
Performance Comparison of Gold Catalysts
| Catalyst System | Aryl Halide | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| IPrAuCl / Ag₂O | 4-Iodoacetophenone | Potassium phenethyltrifluoroborate | CsF | THF | 50 | 12 | 85 | [29] |
| MeDalphosAuCl / Ag₂O | 4-Iodotoluene | Potassium methyltrifluoroborate | CsF | THF | 30 | 12 | 92 | [26] |
| AuNPs | Iodobenzene | Phenylboronic acid | K₂CO₃ | Water | 80 | 2 | 98 | [30] |
Experimental Protocol: Gold-Catalyzed C(sp³)–C(sp²) Suzuki Coupling
This protocol outlines a general procedure for the gold-catalyzed coupling of an aryl iodide with a potassium alkyltrifluoroborate.[29]
Materials:
-
Aryl iodide (0.2 mmol)
-
Potassium alkyltrifluoroborate (0.3 mmol)
-
(IPr)AuCl (0.01 mmol, 5 mol%)
-
Ag₂O (0.01 mmol, 5 mol%)
-
CsF (0.4 mmol)
-
Anhydrous THF (1.0 mL)
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl iodide, potassium alkyltrifluoroborate, (IPr)AuCl, Ag₂O, and CsF in a vial.
-
Add anhydrous THF to the vial.
-
Seal the vial and stir the mixture at 50 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C(sp³)–C(sp²) coupled product.
Ligandless Palladium Catalysis: Simplifying the Workhorse
While moving away from palladium is a primary goal, another approach is to simplify the palladium-based catalytic system. Ligandless palladium catalysis offers a more cost-effective and operationally simple alternative to traditional systems that require expensive and often air-sensitive phosphine ligands. These reactions can often be performed in environmentally friendly solvents like water.[2]
Mechanistic Aspects of Ligandless Palladium Suzuki Coupling
In the absence of strong coordinating ligands, the palladium catalyst is thought to exist as nanoparticles or colloidal species which are the active catalytic entities. The general mechanistic steps of oxidative addition, transmetalation, and reductive elimination are still operative.
Caption: Catalytic cycle for Ligandless Palladium-catalyzed Suzuki coupling.
Performance Comparison of Ligandless Palladium Systems
| Catalyst | Aryl Halide | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 4-Bromobenzonitrile | Potassium phenyltrifluoroborate | K₂CO₃ | MeOH | Reflux | 1 | 98 | |
| PdCl₂ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Water/DMF | RT | 12 | 95 | |
| PdCl₂ | 3-Bromopyridine | Phenylboronic acid | Na₂SO₄ | Water | RT | 3 | 92 | [2] |
Experimental Protocol: Ligandless Palladium-Catalyzed Suzuki Coupling in Water
The following is a representative protocol for a ligandless palladium-catalyzed Suzuki coupling reaction in water at room temperature.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂ (0.01 mmol, 1 mol%)
-
Na₂SO₄ (2.0 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, arylboronic acid, and Na₂SO₄ in water.
-
Add PdCl₂ to the solution.
-
Stir the reaction mixture vigorously at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Choosing the Right Tool for the Job
The development of alternative catalysts for the Suzuki-Miyaura coupling reaction has provided chemists with a broader and more sustainable toolkit for C-C bond formation. Nickel catalysts offer a powerful and cost-effective alternative to palladium, especially for challenging substrates like aryl chlorides. Copper and iron catalysts provide even more economical and environmentally benign options, with ongoing research expanding their scope and efficiency. Gold catalysis is an emerging field with unique reactivity for specific transformations. Finally, ligandless palladium systems offer a simplified and more economical approach to the traditional workhorse of cross-coupling. The optimal choice of catalyst will depend on the specific substrates, desired reaction conditions, and economic considerations of your project. This guide provides a starting point for exploring these exciting alternatives and moving towards a more sustainable future in chemical synthesis.
References
Sources
- 1. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 7. Mechanism and Origin of Enantioselectivity in Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. "DEVELOPMENT OF COPPER-CATALYZED SUZUKI-MIYAURA COUPLING USING ALKYLBOR" by Prakash Basnet [digitalrepository.unm.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A detailed theoretical investigation to unravel the molecular mechanism of the ligand-free copper-catalyzed Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. orgsyn.org [orgsyn.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Crucial Role of the Ligand in the Suzuki-Miyaura Catalytic Cycle
An In-Depth Guide to Palladium Ligands for Suzuki Coupling Reactions: A Comparative Analysis for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance in the pharmaceutical and fine chemical industries is immense, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[2] At the heart of this transformation lies the palladium catalyst, and more specifically, the ligand that coordinates to the palladium center. The choice of ligand is paramount, as it dictates the catalyst's stability, activity, and substrate scope, ultimately determining the success or failure of the reaction.
This guide provides a comparative analysis of common palladium ligands for the Suzuki coupling reaction, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic role of ligands, compare the performance of major ligand classes with supporting data, and provide practical experimental protocols to aid in catalyst selection and reaction optimization.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) active species.[3] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in several key steps of this cycle. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, stabilize the palladium center, and prevent catalyst decomposition.[4][5]
The three primary steps of the catalytic cycle are:
-
Oxidative Addition: An organic halide (R¹-X) reacts with the Pd(0) complex to form a Pd(II) intermediate. Electron-rich and sterically bulky ligands facilitate this step, particularly with less reactive aryl chlorides.[3][5]
-
Transmetalation: The organic group from an organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step is often the rate-limiting step and is influenced by the base and the ligand.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3] Bulky ligands can promote this final step.
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_1 [label="R¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(R²-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_2 [label="R¹-Pd(II)L_n-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd0 -> OxAdd [label=""]; OxAdd -> PdII_1 [label=""]; PdII_1 -> Transmetal [label=""]; Transmetal -> PdII_2 [label=""]; PdII_2 -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } caption: "Figure 1: The Suzuki-Miyaura Catalytic Cycle"
A Comparative Look at Major Ligand Classes
The efficacy of a palladium catalyst in Suzuki coupling is highly dependent on the nature of the coordinated ligand. Here, we compare three major classes: phosphine ligands, N-heterocyclic carbene (NHC) ligands, and the pre-formed palladacycles.
Phosphine-Based Ligands
Phosphine ligands have been the traditional workhorses of palladium-catalyzed cross-coupling reactions. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Classical Phosphines (e.g., Triphenylphosphine, PPh₃): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst.[1] However, it often requires higher catalyst loadings and temperatures, and it can be less effective for challenging substrates like sterically hindered aryl halides or unactivated aryl chlorides.
-
Bulky, Electron-Rich Biarylphosphine Ligands (Buchwald Ligands): The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki coupling.[6] These ligands, such as SPhos, XPhos, and RuPhos, promote the oxidative addition of even challenging substrates like aryl chlorides and facilitate the reductive elimination step.[3][6][7] Their steric bulk helps to create a coordinatively unsaturated palladium center, which is crucial for catalytic activity.[6] These ligands have made room-temperature Suzuki couplings of aryl chlorides and bromides routine.[6][8]
N-Heterocyclic Carbene (NHC) Ligands
In recent years, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[1] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[9] This strong M-L bond prevents ligand dissociation and catalyst decomposition, often leading to higher catalyst turnover numbers.
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly effective for heteroaryl couplings and are often more active than in situ generated Pd-NHC complexes.[1][9] The strong σ-donation from the NHC ligand makes the palladium center more electron-rich, which can accelerate the rate-limiting oxidative addition step.[9]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[1] They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1] Some palladacycles may operate through a Pd(II)-Pd(IV) catalytic cycle, which can offer different reactivity and stability compared to the traditional Pd(0)-Pd(II) pathway.[10]
Performance Comparison
The choice of ligand significantly impacts the outcome of a Suzuki coupling reaction. The following table provides a comparative overview of the performance of different palladium catalyst systems in the coupling of 3-bromopyridine with phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Data is illustrative and based on typical performance characteristics described in the literature.[1]
Analysis of Performance:
-
Phosphine-Based Catalysts: While Pd(PPh₃)₄ is a competent catalyst, more advanced systems using electron-rich and bulky phosphine ligands like SPhos are necessary for higher yields and turnover numbers with challenging substrates such as bromopyridines.[1]
-
NHC-Based Catalysts: Palladium-NHC complexes, exemplified by PEPPSI-IPr, demonstrate very high activity, allowing for lower catalyst loadings and shorter reaction times.[1]
-
Palladacycles: These pre-catalysts are known for their high stability and activity, often providing excellent results in demanding applications.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are generalized procedures for Suzuki-Miyaura coupling using different types of palladium catalysts.
General Procedure Using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure Using an NHC-Based Catalyst (PEPPSI-IPr)
-
Reaction Setup: To a vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add the solvent (e.g., t-AmylOH, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification procedure as described for the phosphine-based catalyst.
dot digraph "Ligand_Selection_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Define Substrates\n(Aryl Halide & Boronic Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate_type [label="Substrate Reactivity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; activated [label="Activated Substrates\n(Aryl Iodides/Bromides)", shape=box]; challenging [label="Challenging Substrates\n(Aryl Chlorides, Hindered)", shape=box]; ligand_choice1 [label="Initial Screen:\n- Pd(PPh₃)₄\n- Pd(OAc)₂/SPhos", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_choice2 [label="Initial Screen:\n- Pd(OAc)₂/Buchwald Ligand\n(e.g., XPhos, SPhos)\n- PEPPSI-IPr", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Reaction Conditions\n(Base, Solvent, Temperature)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> substrate_type; substrate_type -> activated [label="High"]; substrate_type -> challenging [label="Low"]; activated -> ligand_choice1; challenging -> ligand_choice2; ligand_choice1 -> optimize; ligand_choice2 -> optimize; optimize -> end; } caption: "Figure 2: Workflow for Ligand Selection in Suzuki Coupling"
Conclusion
The selection of the appropriate palladium ligand is a critical parameter for the successful execution of Suzuki-Miyaura cross-coupling reactions. While classical phosphine ligands like PPh₃ have historical importance, the development of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) and robust N-heterocyclic carbene (NHC) ligands has significantly expanded the scope and utility of this powerful C-C bond-forming reaction. Buchwald ligands are highly effective for challenging substrates, while NHC ligands offer exceptional stability and activity. A thorough understanding of the properties and performance of these different ligand classes, coupled with careful reaction optimization, will enable researchers to harness the full potential of the Suzuki-Miyaura coupling in their synthetic endeavors.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
- Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Buchwald Ligands Review | Entegris.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH.
- Ligand electronic influence in Pd-c
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Spectroscopic Validation of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
This guide provides an in-depth, multi-technique spectroscopic framework for the structural validation of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, a biphenyl aldehyde derivative. For professionals in pharmaceutical research and synthetic chemistry, unambiguous structural confirmation is paramount to ensure compound identity, purity, and the integrity of subsequent experimental data. We will move beyond simple data reporting to explain the causal logic behind technique selection and data interpretation, presenting a self-validating workflow where each piece of spectroscopic evidence corroborates the others.
The target molecule, with the molecular formula C₁₄H₁₁FOS and a molecular weight of 246.31 g/mol , presents several key structural features for spectroscopic interrogation: an aldehyde, a fluorine substituent, a thioether linkage, and two distinct aromatic rings.[1][2] Our approach will systematically confirm each of these features.
Overall Validation Workflow
The validation process follows a logical sequence, beginning with the confirmation of mass and elemental composition, followed by the identification of functional groups, and culminating in the detailed mapping of the molecular skeleton.
Sources
A Comparative Guide to the Reactivity of 2-Fluorobenzaldehyde versus Other Halogenated Benzaldehydes
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Substituted benzaldehydes are foundational building blocks, and the nature and position of the substituent profoundly influence the molecule's reactivity. This guide provides an in-depth technical comparison of the reactivity of 2-fluorobenzaldehyde against its halogenated counterparts: 2-chlorobenzaldehyde, 2-bromobenzaldehyde, and 2-iodobenzaldehyde. We will explore their performance in key organic transformations, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.
The Unique Influence of the Ortho-Halogen Substituent
The reactivity of a substituted benzaldehyde is primarily governed by the interplay of electronic and steric effects of the substituent. In the case of 2-halobenzaldehydes, the halogen's position adjacent to the aldehyde group introduces a complex dynamic.
Electronic Effects: All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The order of electronegativity, and thus the inductive effect, is F > Cl > Br > I. Concurrently, halogens possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). This effect, which opposes the inductive effect, is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine. However, for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of the aldehyde group.
Steric Effects: The size of the halogen atom at the ortho position can physically hinder the approach of nucleophiles to the carbonyl carbon. The atomic radii of the halogens increase down the group: F < Cl < Br < I. This suggests that steric hindrance will be most pronounced for 2-iodobenzaldehyde and least for 2-fluorobenzaldehyde.
This guide will dissect how these competing factors influence the reactivity of 2-halobenzaldehydes in several key reaction classes.
Section 1: Condensation Reactions - The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Theoretical Reactivity
Based on electronic effects, the strong inductive withdrawal of the halogens should enhance the reactivity of the aldehyde. The expected trend, based solely on the inductive effect, would be:
2-Fluorobenzaldehyde > 2-Chlorobenzaldehyde > 2-Bromobenzaldehyde > 2-Iodobenzaldehyde
However, steric hindrance from the larger halogens could potentially slow the reaction, especially with bulky active methylene compounds.
Experimental Data Summary
| Aldehyde | Halogen | Inductive Effect (-I) | Steric Hindrance (Van der Waals Radius, Å) | Expected Reactivity |
| 2-Fluorobenzaldehyde | F | Strongest | 1.47 | Highest |
| 2-Chlorobenzaldehyde | Cl | Strong | 1.75 | High |
| 2-Bromobenzaldehyde | Br | Moderate | 1.85 | Moderate |
| 2-Iodobenzaldehyde | I | Weakest | 1.98 | Lowest |
This table represents a predicted trend based on fundamental principles. Actual reaction rates and yields will also depend on the specific active methylene compound, catalyst, and reaction conditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general procedure for the Knoevenagel condensation of a 2-halobenzaldehyde with malononitrile.
Materials:
-
2-Halobenzaldehyde (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalyst, 1 mmol, 0.1 mL)
-
Ethanol (solvent, 50 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 2-halobenzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.[3]
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the Knoevenagel condensation.
Section 2: Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity of the aldehyde is again a key factor in the success of this reaction.
Theoretical Reactivity
Similar to the Knoevenagel condensation, the increased electrophilicity of the carbonyl carbon in 2-halobenzaldehydes due to the inductive effect of the halogen should lead to a faster reaction with the nucleophilic ylide. Therefore, the expected reactivity trend is:
2-Fluorobenzaldehyde > 2-Chlorobenzaldehyde > 2-Bromobenzaldehyde > 2-Iodobenzaldehyde
It is worth noting that for ortho-halo-substituted benzaldehydes, a "cooperative ortho-effect" has been observed, which can influence the stereoselectivity of the resulting alkene.[4]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol outlines a general procedure for a Wittig reaction between a 2-halobenzaldehyde and an in-situ generated ylide.
Materials:
-
2-Halobenzaldehyde (e.g., 500 mg, adjust moles accordingly)
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
10 M Sodium hydroxide solution (5 mL)
-
Dichloromethane (5 mL)
-
25 mL Erlenmeyer flask
-
Magnetic stir bar and stir plate
Procedure:
-
Weigh out the 2-halobenzaldehyde (e.g., 500 mg) and benzyltriphenylphosphonium chloride (1.1 equivalents) into a 25 mL Erlenmeyer flask.[2]
-
Add a magnetic stir bar.
-
Add 5 mL of dichloromethane and 5 mL of 10 M sodium hydroxide solution.[2]
-
Stir the biphasic mixture vigorously for 20-30 minutes at room temperature. A precipitate of triphenylphosphine oxide will form.
-
Monitor the reaction by TLC to confirm the consumption of the aldehyde.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Simplified mechanism of the Wittig reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In 2-halobenzaldehydes, the aldehyde group acts as an electron-withdrawing group, activating the halogen for substitution.
Theoretical Reactivity
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5][6] The stability of this intermediate is enhanced by the presence of a highly electronegative atom at the site of substitution, which can stabilize the developing negative charge through its inductive effect. Consequently, the reactivity order for the leaving group in SNAr is the reverse of that seen in SN1 and SN2 reactions.[7][8]
2-Fluorobenzaldehyde > 2-Chlorobenzaldehyde > 2-Bromobenzaldehyde > 2-Iodobenzaldehyde
The high reactivity of aryl fluorides in SNAr reactions is a well-established principle.[8]
Experimental Data Summary
| Aldehyde | Halogen Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | Relative Reactivity in SNAr |
| 2-Fluorobenzaldehyde | F | 3.98 | ~544 | Highest |
| 2-Chlorobenzaldehyde | Cl | 3.16 | ~400 | High |
| 2-Bromobenzaldehyde | Br | 2.96 | ~336 | Moderate |
| 2-Iodobenzaldehyde | I | 2.66 | ~272 | Lowest |
Data compiled from established principles of SNAr reactions.[7][8]
Experimental Protocol: SNAr with Dimethylamine
This protocol is adapted from a general procedure for the SNAr of aryl halides.
Materials:
-
2-Halobenzaldehyde (1.0 mmol)
-
N,N-Dimethylformamide (DMF, 2.0 mL)
-
10 M Potassium hydroxide solution (aq)
-
Diethyl ether
-
Standard glassware for heating and extraction
Procedure:
-
In a reaction vial, heat a mixture of DMF (2.0 mL) and 10 M KOH (0.5 mL) at reflux for 5 minutes. This generates dimethylamine in situ.[9]
-
Add the 2-halobenzaldehyde (1.0 mmol) to the mixture.
-
Heat the reaction at 95 °C for 30 minutes.[9]
-
Add another portion of 10 M KOH (0.5 mL) and continue heating for another 30 minutes.
-
Monitor the reaction by TLC. Additional portions of KOH may be added until the starting material is consumed.[9]
-
Cool the reaction mixture and dilute with water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Section 4: Oxidation and Reduction Reactions
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups facilitate oxidation by making the aldehyde hydrogen more susceptible to abstraction.
Expected Reactivity Trend:
2-Fluorobenzaldehyde > 2-Chlorobenzaldehyde > 2-Bromobenzaldehyde > 2-Iodobenzaldehyde
A study on the oxidation of ortho-substituted benzaldehydes indicated that the reaction is subject to steric hindrance by the ortho-substituents, which would counteract the electronic activation.[9]
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
2-Halobenzaldehyde (10 mmol)
-
Potassium permanganate (KMnO4, ~12 mmol)
-
Water
-
Sodium bisulfite
-
10% Sulfuric acid
-
Standard glassware for heating and filtration
Procedure:
-
Dissolve the 2-halobenzaldehyde in a minimal amount of a suitable solvent (e.g., acetone) if it is a solid.
-
In a flask, prepare a solution of potassium permanganate in water.
-
Slowly add the permanganate solution to the aldehyde with stirring. The reaction is exothermic and may require cooling.
-
Stir the mixture until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Decolorize any excess permanganate by adding a small amount of sodium bisulfite solution.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with 10% sulfuric acid to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Reduction to Benzyl Alcohols
The reduction of aldehydes to primary alcohols is commonly achieved using hydride reagents like sodium borohydride (NaBH4). In this case, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride ion.[10]
Expected Reactivity Trend:
2-Fluorobenzaldehyde > 2-Chlorobenzaldehyde > 2-Bromobenzaldehyde > 2-Iodobenzaldehyde
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
2-Halobenzaldehyde (10 mmol)
-
Sodium borohydride (NaBH4, ~3 mmol, 0.11 g)
-
Methanol or Ethanol (20 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Standard glassware for reaction and extraction
Procedure:
-
Dissolve the 2-halobenzaldehyde (10 mmol) in 20 mL of methanol or ethanol in a flask at 0 °C (ice bath).
-
Slowly add sodium borohydride in small portions with stirring.[11]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl alcohol.
Conclusion
The reactivity of 2-halobenzaldehydes is a nuanced interplay of inductive and steric effects. For reactions involving nucleophilic attack at the carbonyl carbon (Knoevenagel, Wittig, and reduction), the strong inductive effect of fluorine renders 2-fluorobenzaldehyde the most reactive among the series. In nucleophilic aromatic substitution, the exceptional ability of fluorine to stabilize the Meisenheimer intermediate makes it by far the best leaving group, again positioning 2-fluorobenzaldehyde as the most reactive substrate. In oxidation reactions, while the inductive effect of fluorine is activating, steric hindrance from the larger halogens can play a more significant role, potentially altering the reactivity trend. This guide provides a framework for understanding and predicting the behavior of these important synthetic intermediates, enabling more efficient and targeted synthesis design.
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Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Retrieved from [Link]
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Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]
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Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. (2008). ResearchGate. Retrieved from [Link]
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17.1 Nucleophilic aromatic substitution | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]
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The Wittig Reaction. (2022, August 17). YouTube. Retrieved from [Link]
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Hammett Substituent Constants. (n.d.). ResearchGate. Retrieved from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]
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Hammett plot for the para-substituted benzaldehydes in the B.–V. oxidation. (n.d.). ResearchGate. Retrieved from [Link]
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16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
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Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]
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19.7: An Explanation of Substituent Effects. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). PubMed Central. Retrieved from [Link]
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hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
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Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. Retrieved from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
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What Makes A Good Leaving Group?. (2025, March 4). Master Organic Chemistry. Retrieved from [Link]
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Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Chemistry Europe. Retrieved from [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]
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Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (n.d.). Sciforum. Retrieved from [Link]
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Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. (2008). ResearchGate. Retrieved from [Link]
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Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. (2008). ResearchGate. Retrieved from [Link]
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NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). PubMed Central. Retrieved from [Link]
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Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.). ResearchGate. Retrieved from [Link]
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Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (2019). New Journal of Chemistry. Retrieved from [Link]
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The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Can someone explain this answer, the description is confusing me. (2022, June 6). Reddit. Retrieved from [Link]
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Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. (2015). ResearchGate. Retrieved from [Link]
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Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Retrieved from [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
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recent developments in knoevenagel condensation reaction: a review. (2018). ResearchGate. Retrieved from [Link]
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Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate. Retrieved from [Link]
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The Multifaceted Role of the Base: Beyond Simple Deprotonation
<_ A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] While the palladium catalyst and phosphine ligand often take center stage, the choice of base is a critical, and profoundly impactful, parameter that dictates the success, rate, and selectivity of the reaction.[1][2][3] This guide provides an in-depth comparison of commonly used bases, grounded in mechanistic principles and supported by experimental data, to empower researchers in making rational, effective decisions for their synthetic challenges.
The base is indispensable to the Suzuki-Miyaura catalytic cycle, primarily because it activates the organoboron species for the crucial transmetalation step.[1][2][4] This activation is not a simple acid-base reaction but a key transformation that enhances the nucleophilicity of the organic group on boron, preparing it for transfer to the palladium center. The prevailing mechanism suggests that the base reacts with the boronic acid (R-B(OH)₂) to form a more reactive boronate species, such as R-B(OH)₃⁻.[5][6] This anionic boronate is significantly more competent for transmetalation with the palladium(II)-halide complex than the neutral boronic acid.[5][6]
Computational and experimental studies have confirmed that the primary role of the base is to generate this highly reactive organoborate, thereby facilitating the rate-determining transmetalation step.[6][7][8] The choice of base, therefore, directly influences the concentration and reactivity of this key intermediate.
Visualizing the Catalytic Cycle
The following diagram illustrates the consensus mechanism for the Suzuki-Miyaura reaction, highlighting the critical intervention points of the base.
Caption: The catalytic cycle highlighting the base's role in activating the boronic acid.
A Comparative Guide to Common Bases
The efficacy of a base is determined by its strength, solubility, the nature of its counter-ion, and its compatibility with the substrates and solvent system.[2] Bases are broadly categorized as inorganic or organic.
Inorganic Bases: The Workhorses of Suzuki Coupling
Simple inorganic bases are often preferred for their cost-effectiveness and efficiency.[9][10]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most widely used bases and represent an excellent starting point for reaction optimization.[1][9] They offer a good balance of reactivity and mildness.
-
Sodium Carbonate (Na₂CO₃): Highly effective and economical, often providing excellent yields in standard couplings.[9][11]
-
Potassium Carbonate (K₂CO₃): Similar in reactivity to Na₂CO₃, its differing solubility can sometimes influence reaction kinetics.[9]
-
Cesium Carbonate (Cs₂CO₃): Often superior for challenging substrates, such as sterically hindered or electron-deficient partners.[9] Its higher solubility in many organic solvents can be a distinct advantage, though it is more expensive.[9][12] This enhanced performance is often termed the "caesium effect".[12]
-
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that has proven exceptionally effective, particularly for couplings involving heteroaryl substrates, sterically demanding boronic acids, and aryl chlorides.[9][13]
-
Hydroxides (NaOH, KOH): While potent activators, their high basicity and nucleophilicity can promote side reactions, such as ester hydrolysis, if sensitive functional groups are present. Kinetic studies have shown that hydroxide ions can play a triple role, promoting transmetalation and reductive elimination, but high concentrations can be detrimental.[5][14]
-
Fluorides (KF, CsF): Fluoride ions are particularly effective at activating organoboron reagents, especially trifluoroborate salts. They can be used under anhydrous conditions and are useful when base-labile functional groups are present.[15]
Organic Bases
While less common, organic bases can be advantageous in specific contexts, particularly in microwave-promoted reactions or when substrate solubility is a challenge.[16]
-
Amines (e.g., Triethylamine (Et₃N), DIPEA): Generally considered weak bases for Suzuki couplings and often result in lower yields compared to their inorganic counterparts.[11]
-
Alkoxides (e.g., NaOtBu, KOtBu): Strong bases that can be effective but, like hydroxides, may not be compatible with sensitive functional groups.
Quantitative Performance Comparison
To provide a clear performance benchmark, the following table summarizes experimental data from a screening study comparing various bases in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Base | Chemical Formula | Typical Yield (%) | Relative Cost | Key Advantages & Considerations |
| Sodium Carbonate | Na₂CO₃ | 90-98[9][11] | Low | Cost-effective, widely applicable. An excellent first choice for optimization.[9] |
| Potassium Carbonate | K₂CO₃ | 90-98[9][13] | Low | Similar to Na₂CO₃; solubility differences may be beneficial in certain solvent systems.[9] |
| Cesium Carbonate | Cs₂CO₃ | 90-99[9] | High | Often superior for challenging substrates due to higher solubility and the "caesium effect".[9][12] |
| Potassium Phosphate | K₃PO₄ | 88-98[9][13] | Medium | Highly effective for hindered substrates, heteroaryls, and aryl chlorides.[9][13] |
| Potassium Fluoride | KF | 80-95[9] | Medium | Effective for activating boronic acids and trifluoroborates, especially under anhydrous conditions.[9][15] |
| Sodium Hydroxide | NaOH | Variable | Low | Strong base, but can cause hydrolysis of sensitive functional groups.[14] |
| Triethylamine | Et₃N | < 70[11] | Low | Generally a poor choice for Suzuki couplings, leading to significantly lower yields. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature. The data presented are illustrative for a model system.
Systematic Protocol for Base Optimization
For any new Suzuki-Miyaura coupling, a systematic screening of bases is the most reliable path to optimal conditions. A parallel reaction setup is ideal for this purpose.
Experimental Workflow for Base Selection
Caption: A systematic workflow for selecting the optimal base in a Suzuki-Miyaura reaction.
General Protocol for Base Screening
-
Reaction Setup: To a series of identical reaction vessels (e.g., microwave vials or Schlenk tubes), add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and phosphine ligand (e.g., PPh₃ or SPhos, 2-4 mol%).
-
Base Addition: To each vessel, add a different base (2.0-3.0 equiv). Ensure bases are finely powdered if they are solids. Include Na₂CO₃, K₂CO₃, and K₃PO₄ in your initial screen.
-
Solvent and Degassing: Add the chosen solvent system (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1).[1] Seal the vessels and thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reactions to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots.
-
Work-up and Comparison: Once the starting material is consumed in the most efficient reaction, cool all reactions to room temperature. Perform an identical aqueous work-up and extraction for each. Analyze the crude product yields and purity to identify the most effective base.
Conclusion and Expert Recommendations
The selection of a base is not a trivial choice but a cornerstone of developing a robust and efficient Suzuki-Miyaura cross-coupling protocol. While a universal "best base" does not exist, a logical, data-driven approach can rapidly identify the optimal choice for a given transformation.
-
For routine couplings: Begin with Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) . Their low cost and high efficacy make them the ideal starting point.[9]
-
For challenging substrates (hindered, heteroaromatic, or aryl chlorides): Potassium Phosphate (K₃PO₄) is often the base of choice and can overcome reactivity hurdles where carbonates fail.[9][13]
-
When maximizing yield is paramount: Cesium Carbonate (Cs₂CO₃) should be included in the screen, as it frequently provides the highest yields, albeit at a greater cost.[9][12]
By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can unlock the full potential of the Suzuki-Miyaura reaction, accelerating progress in discovery and development.
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
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Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
-
The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
-
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Huddersfield Repository. [Link]
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A Comparative Guide to the Synthesis of Biaryl Aldehydes: A One-Pot vs. Multi-Step Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount. Biaryl aldehydes are a privileged structural motif, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The traditional approach to these valuable compounds has been a linear, multi-step process. However, the principles of green chemistry and the demand for higher efficiency have driven the development of elegant one-pot strategies.[2][3] This guide provides a detailed comparison of these two synthetic paradigms, offering insights into their respective methodologies, efficiencies, and practical considerations.
The Conventional Path: A Multi-Step Approach
The classical synthesis of biaryl aldehydes typically involves a two-stage process: the formation of the biaryl backbone followed by the introduction of the aldehyde functionality.[4][5] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, prized for its mild conditions and broad functional group tolerance.[6][7] Subsequent formylation, often achieved through methods like the Vilsmeier-Haack reaction, introduces the desired aldehyde group.[8]
While this stepwise approach offers a high degree of control over each transformation, it is inherently inefficient.[3] Each step necessitates a separate reaction setup, workup, and purification of the intermediate, leading to a significant accumulation of time, solvent waste, and potential for material loss at each stage.[9]
Representative Multi-Step Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
Step 1: Suzuki-Miyaura Cross-Coupling
A mixture of 4-bromobenzaldehyde (1 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%) are combined in a suitable solvent system, often a mixture of an organic solvent like toluene and an aqueous base solution.[10][11][12] The reaction is typically heated to ensure completion.[12][13] Upon cooling, the reaction mixture is worked up by extraction with an organic solvent, and the resulting biaryl intermediate is purified by column chromatography.[10]
Step 2: Formylation (if the aldehyde is not pre-installed)
If the biaryl is synthesized without the aldehyde functionality, a subsequent formylation step is required. The Vilsmeier-Haack reaction is a common choice, involving the treatment of the biaryl with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[8][14] This introduces the formyl group onto the aromatic ring. A final workup and purification are then necessary to isolate the desired biaryl aldehyde.
dot graph Multi_Step_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.8]; edge [color="#5F6368"];
} Caption: Workflow of a traditional multi-step synthesis of biaryl aldehydes.
The Streamlined Alternative: One-Pot Synthesis
One-pot synthesis represents a significant leap forward in efficiency by conducting multiple reaction steps in a single vessel without the isolation of intermediates.[2][15] This approach aligns with the principles of green chemistry by reducing solvent consumption, energy usage, and waste generation.[3] Furthermore, by minimizing handling and purification steps, one-pot methods can dramatically shorten synthesis times and improve overall yields.[9][16]
Several innovative one-pot strategies for biaryl aldehyde synthesis have emerged. These can involve tandem or cascade reactions where sequential transformations occur under the same or slightly modified conditions.[3][17] For instance, a palladium-catalyzed borylation of an aryl halide can be followed in the same pot by a Suzuki-Miyaura coupling with a second aryl halide.[18] Other methods achieve the synthesis in a single step through novel benzannulation reactions.[19]
Representative One-Pot Protocol: Palladium-Catalyzed Borylation/Suzuki-Miyaura Coupling
In a representative one-pot, two-step procedure, an aryl halide is first subjected to a palladium-catalyzed borylation reaction.[18] Following the completion of this initial step, a second aryl halide (containing the aldehyde functionality or a precursor) and a suitable base are added directly to the reaction mixture to initiate the Suzuki-Miyaura cross-coupling.[18] This method circumvents the need to isolate and purify the intermediate arylboronic ester.
dot graph One_Pot_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; edge [color="#5F6368"];
} Caption: Streamlined workflow of a one-pot synthesis of biaryl aldehydes.
Head-to-Head Comparison: Performance Metrics
| Metric | Multi-Step Synthesis | One-Pot Synthesis | Advantage of One-Pot |
| Reaction Time | Days (including workups) | Hours to a single day | Significant time savings |
| Solvent Consumption | High (multiple reactions & purifications) | Significantly reduced | Lower environmental impact and cost |
| Waste Generation | High (multiple purification steps) | Minimized | Greener process, less disposal cost |
| Overall Yield | Often lower due to losses at each step | Generally higher, avoids intermediate loss | Improved process efficiency |
| Labor Intensity | High (multiple setups and purifications) | Low (single reaction setup and workup) | Frees up researcher time |
| Process Control | High control over each individual step | Requires careful optimization of compatible reaction conditions | Multi-step offers more straightforward troubleshooting |
| Reagent Compatibility | Less of a concern | A critical challenge that requires careful planning[3][9] | Multi-step is more forgiving in this regard |
Expert Analysis and Causality
From the perspective of a Senior Application Scientist, the choice between a one-pot and a multi-step synthesis is a trade-off between control and efficiency. The multi-step approach, while laborious, offers distinct points for characterization and troubleshooting. If an unexpected outcome occurs, the isolated intermediates provide clear starting points for investigation. This granular control can be invaluable during the initial exploration of a new synthetic route or when dealing with particularly sensitive substrates.
Conversely, the elegance of a one-pot synthesis lies in its process intensification. By telescoping multiple transformations into a single operation, it not only accelerates the synthesis but can also lead to higher overall yields by avoiding the inevitable material losses associated with multiple workups and purifications.[9][20] The key to a successful one-pot synthesis is the careful selection of reagents and catalysts that are compatible with each other and with the intermediates that are formed in situ.[3] The challenge of reagent compatibility is a significant hurdle, as the byproducts of one reaction can potentially interfere with the catalyst or reagents of the subsequent step.[9]
For drug development and library synthesis, where the rapid generation of analogues is crucial, the benefits of one-pot synthesis are particularly compelling.[2] The ability to quickly assemble a diverse range of biaryl aldehydes from readily available starting materials can significantly accelerate the drug discovery pipeline.
Conclusion
While the traditional multi-step synthesis of biaryl aldehydes provides a robust and well-understood route, it is often hampered by its inefficiency. The advent of one-pot methodologies offers a powerful alternative that aligns with the modern demands for sustainable and efficient chemical synthesis. By minimizing steps, solvent use, and waste generation, one-pot approaches deliver higher yields in a fraction of the time. For researchers and drug development professionals, the adoption of one-pot strategies can lead to significant gains in productivity and a reduced environmental footprint, making it a highly attractive approach for the synthesis of these important molecular building blocks.
References
- Grokipedia. One-pot synthesis.
- International Journal of Pharmaceutical Sciences. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing.
- ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters.
- N/A. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
- ResearchGate. (PDF) One-pot multi-step synthesis: A challenge spawning innovation.
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- NIH. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Quora. What is the Principle of one pot synthesis? & advantages and disadvantages?.
- N/A. A metal-free one-pot cascade synthesis of highly functionalized biaryl-2-carbaldehydes.
- Books. Chapter 15: Emerging Fields in One-pot Multi-step Synthesis with Combined Chemo- and Bio-catalysts: Sequential- and Domino-type Process Concepts as well as Compartmentation Strategies.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- ResearchGate. One-pot parallel synthesis of biaryl compounds.
- Beilstein Journals. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
- Green Chemistry (RSC Publishing). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates.
- Chemical Science (RSC Publishing). Pot economy and one-pot synthesis.
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Organic Chemistry Portal. One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling.
- ACS Publications. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines | The Journal of Organic Chemistry.
- PubMed. Nondirected Ortho C-H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal.
- ChemRxiv. Automated One-pot Library Synthesis with Aldehydes as Radical Precursors.
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- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
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- YouTube. Formylation of arene by formyl fluoride: Aromatic Electrophilic substitution to get aryl aldehyde.
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A Researcher's Guide to Navigating the Reaction Kinetics of Substituted Benzaldehydes
In the intricate world of organic synthesis and drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of innovation. Benzaldehyde and its derivatives are cornerstone building blocks for a vast pharmacopeia and a wide array of industrial chemicals. The subtle interplay of electronic and steric effects introduced by substituents on the aromatic ring dictates the reactivity of the crucial aldehyde functional group. This guide provides a comprehensive analysis of the reaction kinetics of substituted benzaldehydes, offering both foundational principles and actionable experimental protocols to empower researchers in their synthetic endeavors.
The Decisive Influence of Substituents: A Tale of Electrons and Sterics
The reactivity of the carbonyl carbon in benzaldehydes is the focal point of their chemical behavior, particularly in nucleophilic addition reactions. The electronic nature of substituents on the benzene ring serves as a master controller of this reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, creating a more potent site for nucleophilic attack and thus accelerating reaction rates. Conversely, electron-donating groups (EDGs) diminish this electrophilicity, resulting in slower reactions.[1]
However, the story is not solely one of electronic influence. Substituents, especially those in the ortho position, introduce steric hindrance, a physical barrier that can impede the approach of a nucleophile. This steric effect can often override electronic predictions, making a seemingly reactive compound sluggish.[1][2]
A classic quantitative tool to dissect these electronic effects for meta- and para-substituted systems is the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3][4][5]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state.[6][7]
Comparative Kinetic Data: Unveiling Reactivity Trends
To illustrate the tangible impact of substituents, the following table summarizes representative kinetic data from various studies on substituted benzaldehyde reactions.
| Substituent (Position) | Reaction Type | Relative Rate (k/k₀) | Key Observations | Reference |
| p-NO₂ | Oxidation with BTMAFC | > 1 | Strong electron-withdrawing group significantly accelerates oxidation. | [8] |
| p-Cl | Oxidation with BTMAFC | > 1 | Electron-withdrawing halogen enhances reactivity. | [8] |
| H | Oxidation with BTMAFC | 1 (Reference) | Baseline reactivity of unsubstituted benzaldehyde. | [8] |
| p-CH₃ | Oxidation with BTMAFC | < 1 | Electron-donating methyl group retards the oxidation rate. | [8] |
| p-OCH₃ | Oxidation with BTMAFC | < 1 | Strong electron-donating methoxy group significantly slows the reaction. | [8] |
| p-NO₂ | Wittig-Horner Reaction | > 1 | Electron-withdrawing group accelerates the formation of the intermediate. | [9] |
| m-NO₂ | Wittig-Horner Reaction | > 1 | Electron-withdrawing group at the meta position also enhances reactivity. | [9] |
| p-Cl | Wittig-Horner Reaction | > 1 | Halogen's inductive withdrawal speeds up the reaction. | [9] |
| p-CH₃ | Wittig-Horner Reaction | < 1 | Electron-donating group slows the rate-determining step. | [9] |
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data is the gold standard for validating mechanistic hypotheses. Below are detailed protocols for common methods used to study the reaction kinetics of substituted benzaldehydes.
Protocol 1: UV-Vis Spectrophotometric Monitoring of Benzaldehyde Oxidation
This protocol is adapted from the kinetic studies of benzaldehyde oxidation by chromate-based reagents.[6][8]
Objective: To determine the rate constant for the oxidation of a substituted benzaldehyde by monitoring the disappearance of the oxidizing agent.
Materials:
-
Oxidizing agent (e.g., Benzyltrimethylammonium fluorochromate - BTMAFC)
-
Solvent system (e.g., 50% Acetic Acid - 50% Water v/v)[8]
-
Acid catalyst (e.g., Perchloric acid)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in the chosen solvent system.
-
Prepare a stock solution of the oxidizing agent (e.g., BTMAFC) in the same solvent system. The concentration should be such that it is the limiting reagent and its absorbance falls within the linear range of the spectrophotometer.
-
Prepare a stock solution of the acid catalyst.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 303 K).[8]
-
In a quartz cuvette, pipette the required volumes of the benzaldehyde solution and the acid catalyst solution. Ensure a large excess of the benzaldehyde (at least 15-fold) to maintain pseudo-first-order conditions.[6]
-
Add the solvent to reach the final desired volume before the addition of the oxidant.
-
Initiate the reaction by adding the required volume of the temperature-equilibrated oxidizing agent solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately start monitoring the absorbance of the oxidizing agent at its λ_max (e.g., 368 nm for BIFC) over time.[6]
-
-
Data Analysis:
-
Record the absorbance values at regular time intervals until the reaction is at least 80% complete.[6]
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzaldehyde.
-
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: By using a large excess of the benzaldehyde, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for a straightforward determination of the rate constant with respect to the oxidizing agent.
-
Temperature control: Reaction rates are highly sensitive to temperature fluctuations. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.
-
Monitoring at λ_max: Following the reaction at the wavelength of maximum absorbance of a reactant or product maximizes the signal-to-noise ratio and improves the accuracy of the measurements.
Protocol 2: Polarographic Analysis of Hydrazone Formation
This method is particularly useful for reactions where spectrophotometric monitoring is challenging due to overlapping absorption bands of reactants and products.[10]
Objective: To continuously monitor the concentrations of both the substituted benzaldehyde and the resulting hydrazone during their reaction with hydrazine.
Materials:
-
Substituted benzaldehyde
-
Hydrazine
-
Buffered aqueous solution (to maintain constant pH)
-
Polarograph with a dropping mercury electrode or a suitable modern electrochemical workstation.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzaldehyde in the buffered solution.
-
Prepare a stock solution of hydrazine in the same buffered solution.
-
-
Electrochemical Measurement:
-
In the electrochemical cell, place a known volume of the hydrazine solution (if benzaldehyde is in excess) or the benzaldehyde solution (if hydrazine is in excess).
-
Deaerate the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
-
Record the initial polarogram (or voltammogram) to establish the baseline reduction wave of the reactant in the cell.
-
Initiate the reaction by injecting a known volume of the other reactant into the cell.
-
Continuously record polarograms at set time intervals. The reduction wave of the benzaldehyde's formyl group and the newly formed azomethine group of the hydrazone will be observed at different potentials.
-
-
Data Analysis:
-
The height of the polarographic waves is proportional to the concentration of the electroactive species.
-
By measuring the change in the wave heights of the benzaldehyde and the hydrazone over time, their respective concentration profiles can be determined.
-
This concentration data can then be used to determine the reaction order and the rate constant.
-
Self-Validating System: The ability to monitor both the disappearance of a reactant and the appearance of a product simultaneously provides an internal check on the reaction stoichiometry and kinetics. The rate of decrease in the benzaldehyde concentration should correlate directly with the rate of increase in the hydrazone concentration, thus validating the kinetic model.
Visualizing Reaction Mechanisms and Workflows
Diagrams are indispensable tools for conceptualizing the intricate steps of a reaction mechanism and the logical flow of an experimental procedure.
Caption: Generalized mechanism of nucleophilic addition to a substituted benzaldehyde.
Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.
Conclusion
The kinetic analysis of substituted benzaldehyde reactions is a powerful approach to elucidating reaction mechanisms and optimizing synthetic protocols. By systematically varying substituents and quantifying their electronic and steric effects, researchers can gain predictive control over reaction outcomes. The methodologies and principles outlined in this guide provide a robust framework for conducting these investigations with scientific rigor and integrity.
References
- Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). International Journal of Current Research and Review.
- A Comparative Analysis of the Reaction Kinetics of 2,6-Dimethoxybenzaldehyde and Other Substituted Benzaldehydes. (2025). Benchchem.
- Zuman, P. (n.d.). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Unknown Journal.
- Mansoor, S. S. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
- Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. (2000).
- Bawn, C. E. H., & Pennington, J. E. (1951). The kinetics of the oxidation of benzaldehyde. I. Proceedings of the Royal Society A.
- Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC.
- An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde. (2025). Benchchem.
- Hammett equ
- Hammett equ
- Hammett Equ
- Hammett Equ
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Forging the Future of Synthesis: A Comparative Guide to New Catalysts for C-C Bond Formation
For the dedicated researcher, scientist, and drug development professional, the ability to efficiently construct carbon-carbon (C-C) bonds is the cornerstone of molecular innovation. This guide provides an in-depth, objective comparison of emerging catalytic systems designed to forge these critical linkages, moving beyond traditional methods to explore the frontiers of synthetic chemistry. We will dissect the performance of new catalysts in classical cross-coupling reactions and delve into the transformative potential of C-H activation and photoredox catalysis, supported by experimental data and detailed protocols to empower your research.
The Enduring Power of Cross-Coupling: Pushing the Boundaries with Advanced Palladium and Nickel Catalysts
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, remain indispensable tools in the synthetic chemist's arsenal. However, the drive for greater efficiency, broader substrate scope, and cost-effectiveness has spurred the development of a new generation of catalysts.
The Suzuki-Miyaura Reaction: A Modern Workhorse Reimagined
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1] The evolution of this reaction has been marked by the development of highly active palladium catalysts capable of coupling challenging substrates under mild conditions.
Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| 3% Pd/C | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Note: Data is compiled from multiple sources for comparison purposes and reaction conditions may vary.[2][3]
The data clearly illustrates the exceptional performance of modern catalyst systems. Palladacycles, in particular, exhibit staggering turnover numbers (TON) and turnover frequencies (TOF), signifying incredible catalyst efficiency and longevity, even at remarkably low loadings.[2] The use of specialized phosphine ligands like SPhos and XPhos with palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ has enabled high-yield couplings of even challenging aryl chlorides at room temperature.[2] Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recyclability, a crucial factor for sustainable industrial processes.[3]
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a generalized procedure that can be adapted for a wide range of substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%) and any additional ligand.
-
Solvent Addition: Degas the chosen solvent (e.g., a mixture of toluene and water) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality in Experimental Choices: The use of a slight excess of the boronic acid component ensures complete consumption of the often more valuable aryl halide. The base is crucial for the transmetalation step of the catalytic cycle. A degassed solvent is used to prevent oxidation of the palladium(0) active species, which would lead to catalyst deactivation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: A Comparative Look at Palladium vs. Nickel
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. While palladium has long been the catalyst of choice, the lower cost and earth-abundance of nickel have made it an attractive alternative.[4]
Performance Comparison: Palladium vs. Nickel in the Heck Reaction
| Feature | Palladium Catalysts | Nickel Catalysts | Key Takeaway |
| Cost & Abundance | High cost, low abundance | Low cost, earth-abundant | Nickel offers a significant cost advantage for large-scale synthesis. |
| Reactivity | Well-established for a broad range of aryl/vinyl halides | Generally more reactive, capable of activating more challenging substrates like aryl chlorides.[4] | Nickel can expand the substrate scope to include less reactive electrophiles. |
| Oxidative Addition | Facile for aryl iodides and bromides | Lower energy barrier for oxidative addition, especially with aryl chlorides.[4] | Nickel's higher electropositivity facilitates this key activation step. |
| β-Hydride Elimination | Generally efficient and facile | Higher energy barrier, can be a challenging step.[4] | This can lead to different selectivity patterns and potential side reactions in nickel catalysis. |
| Catalyst Regeneration | Generally straightforward | Can be more difficult, often requiring stronger bases or specific additives.[4] | Careful optimization of reaction conditions is crucial for efficient nickel catalysis. |
| Functional Group Tolerance | Broad and well-documented | Generally good, but can be more sensitive to certain functional groups | Palladium systems are often considered more robust and reliable across a wider range of functional groups. |
While the mechanistic pathways are similar, the differing electronic properties of palladium and nickel lead to distinct reactivity profiles.[4] Nickel's ability to activate traditionally unreactive aryl chlorides is a significant advantage. However, the higher barrier to β-hydride elimination in nickel catalysis can sometimes lead to undesired side reactions and requires careful tuning of reaction conditions.[4]
Caption: A generalized experimental workflow for the Heck reaction.
The Dawn of a New Era: C-H Activation and Photoredox Catalysis
Beyond traditional cross-coupling, two revolutionary strategies are reshaping the landscape of C-C bond formation: direct C-H activation and photoredox catalysis. These approaches offer unprecedented synthetic efficiency by minimizing the need for pre-functionalized starting materials.
C-H Activation: The Direct Approach to Molecular Complexity
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C bonds directly from ubiquitous C-H bonds, offering high atom and step economy.[5] This approach avoids the lengthy synthesis of organometallic reagents or organic halides, streamlining the construction of complex molecules.[5]
A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed in C-H activation, often utilizing a directing group on the substrate to control regioselectivity.[3] Lewis-basic groups can coordinate to the metal center, bringing it in proximity to a specific C-H bond for activation.[5]
While a comprehensive quantitative comparison of all C-H activation catalysts is beyond the scope of this guide due to the vast and rapidly evolving nature of the field, it is clear that the choice of catalyst and directing group is paramount to achieving high yields and selectivity. For instance, ruthenium-catalyzed procedures have shown promise for meta-alkylation, a traditionally challenging transformation.[3]
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[6] This strategy allows for the construction of C-C bonds that would be difficult to form using traditional thermal methods.[7]
Photoredox catalysis typically involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light and initiates a single-electron transfer (SET) process. This generates a radical species from a stable precursor, which can then engage in a C-C bond-forming reaction.[6] One of the major advantages of this approach is the ability to perform reactions at or near room temperature, leading to high functional group tolerance.[6]
The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the synthetic toolkit, enabling novel cross-coupling reactions.[8][9]
Caption: A simplified conceptual diagram of a photoredox catalytic cycle.
Experimental Protocol: General Procedure for a Photoredox-Catalyzed C-C Coupling
This protocol provides a general framework for conducting a photoredox-catalyzed reaction.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the starting materials, the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and any necessary additives or co-catalysts.
-
Solvent Addition: Add a degassed solvent (e.g., acetonitrile or dimethylformamide).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas for 10-15 minutes.
-
Irradiation: Place the vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the reaction is typically worked up by removing the solvent and purifying the residue by column chromatography.
Causality in Experimental Choices: Degassing is critical in photoredox catalysis to prevent quenching of the excited state of the photocatalyst by oxygen. The choice of solvent is important as it can influence the solubility of the components and the efficiency of the photochemical process.
Conclusion: A New Horizon for C-C Bond Formation
The field of C-C bond formation is in a constant state of innovation. While advanced palladium and nickel catalysts continue to refine the efficiency and scope of traditional cross-coupling reactions, the emergence of C-H activation and photoredox catalysis is opening up entirely new avenues for molecular construction. By understanding the principles, performance benchmarks, and experimental nuances of these cutting-edge catalytic systems, researchers can unlock new possibilities in drug discovery, materials science, and beyond. This guide serves as a starting point for navigating this exciting landscape, empowering you to select the optimal catalytic strategy for your synthetic challenges.
References
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Giri, R., & Dastgir, S. (2023). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 123(12), 7692-7760. [Link]
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Canovas, C., & Corma, A. (2020). Formation of C–C and C–Heteroatom Bonds by C–H Activation by Metal Organic Frameworks as Catalysts or Supports. ACS Catalysis, 10(15), 8143–8175. [Link]
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Lin, Y., & Fu, Y. (2014). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS No. 893637-41-7), a compound characterized by its halogenated and sulfur-containing structure. Adherence to these procedures is paramount for maintaining a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to recognize its potential hazards based on its chemical functionalities. Structurally similar compounds, such as other fluorinated benzaldehydes, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic. These substances require specific disposal routes, typically high-temperature incineration, and must not be mixed with non-halogenated waste streams[4][5][6].
-
Sulfur-Containing Organic Compound: The methylsulfanyl group introduces sulfur, which also necessitates careful disposal to avoid environmental contamination.
-
Solid State: Assuming the compound is a solid at room temperature, as is common for benzaldehyde derivatives of this molecular weight, care should be taken to avoid dust inhalation.
Personal Protective Equipment (PPE) and Handling
When preparing for the disposal of this compound, a comprehensive PPE strategy is the first line of defense.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical splash goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against accidental splashes[1].
-
Hand Protection: Use nitrile or Viton gloves to prevent skin contact. Double gloving is recommended, especially during prolonged handling[7].
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect skin and clothing[7].
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors[8].
Spill Management
In the event of a small spill, the following steps should be taken immediately:
-
Alert Personnel: Notify colleagues in the immediate vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Absorb the Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance[9].
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste[1].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Clearly label the waste container and follow the disposal procedures outlined below.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[10].
Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is do not dispose of it down the drain [6][7][8]. The presence of the fluorine atom necessitates its treatment as a halogenated organic waste .
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Acquire a designated hazardous waste container for halogenated organic solids . This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[5][10].
-
Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal[5][6].
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases[7][11].
-
-
Container Labeling:
-
As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department[5].
-
The label must include the full chemical name: "this compound" and its CAS number: 893637-41-7. Avoid using abbreviations or chemical formulas[10].
-
List all constituents and their approximate percentages if it is a mixed waste stream[5].
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][11].
-
The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition[2].
-
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak[5].
-
-
Arranging for Final Disposal:
-
Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often one year for partially filled containers), arrange for its collection by your EHS department or a licensed hazardous waste disposal company[8][11].
-
Follow your institution's specific procedures for requesting a waste pickup[5].
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on available data and analogous compounds.
| Property | Value/Information | Source(s) |
| CAS Number | 893637-41-7 | [12][13] |
| Molecular Formula | C₁₄H₁₁FOS | [12][13] |
| Molecular Weight | 246.31 g/mol | [12] |
| Potential Hazards | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | Inferred from similar compounds[1][2][3] |
| Primary Disposal Route | Segregate as Halogenated Organic Waste for licensed incineration. | Based on general principles for halogenated compounds[4][5][6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Inferred from similar compounds and general chemical principles[7][11] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Some suppliers recommend refrigeration (2-8°C). | [2][12] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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A Researcher's Guide to Handling 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde: Essential Safety and Operational Protocols
In the dynamic landscape of pharmaceutical and materials science research, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.[1][2] This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde, a specialized aromatic aldehyde. As a Senior Application Scientist, my objective is to extend beyond mere product provision, fostering a culture of safety and deep-seated trust with our valued scientific community. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
The chemical structure of this compound suggests several potential hazards that must be mitigated through appropriate personal protective equipment (PPE) and handling procedures.
-
Aromatic Aldehyde Moiety: Benzaldehyde and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[4][5][6] They can also be harmful if swallowed.[3][5]
-
Organofluorine Component: The presence of a carbon-fluorine bond introduces considerations unique to organofluorine chemistry. While the C-F bond itself is strong, hazardous byproducts such as hydrogen fluoride (HF) can be generated during combustion or certain reactions.[3][7][9] HF is a highly corrosive and toxic substance that requires specialized handling precautions.[9]
-
Sulfur-Containing Group: The methylsulfanyl group may also present hazards, though specific data for this compound is limited.
Based on these structural features, a thorough risk assessment is the foundational step before any experimental work.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[9][10] | Protects against splashes of the chemical which can cause serious eye irritation.[3][4][5] |
| Hands | Nitrile or neoprene gloves. Double-gloving is recommended for enhanced protection.[1][11] | Provides a barrier against skin contact, which can cause irritation.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | A flame-resistant lab coat, fully buttoned.[11][12] | Protects against accidental spills and splashes. Flame-resistant material is crucial due to the potential for flammability. |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][6][11] | Aromatic aldehydes can cause respiratory irritation.[4][5][6] |
| Footwear | Closed-toe shoes made of a chemically resistant material.[10][11] | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][3][7]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Experimental Work
The following workflow diagram illustrates the essential steps for safely handling this compound during experimental procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
